Ridaforolimus
Beschreibung
This compound is a small molecule drug with a maximum clinical trial phase of III (across all indications) and has 19 investigational indications.
an mTOR inhibitor for the treatment of cance
Structure
2D Structure
Eigenschaften
IUPAC Name |
(1R,9S,12S,15R,16E,18R,19R,21R,23S,24E,26E,28E,30S,32S,35R)-12-[(2R)-1-[(1S,3R,4R)-4-dimethylphosphoryloxy-3-methoxycyclohexyl]propan-2-yl]-1,18-dihydroxy-19,30-dimethoxy-15,17,21,23,29,35-hexamethyl-11,36-dioxa-4-azatricyclo[30.3.1.04,9]hexatriaconta-16,24,26,28-tetraene-2,3,10,14,20-pentone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C53H84NO14P/c1-32-18-14-13-15-19-33(2)44(63-8)30-40-23-21-38(7)53(61,67-40)50(58)51(59)54-25-17-16-20-41(54)52(60)66-45(35(4)28-39-22-24-43(46(29-39)64-9)68-69(11,12)62)31-42(55)34(3)27-37(6)48(57)49(65-10)47(56)36(5)26-32/h13-15,18-19,27,32,34-36,38-41,43-46,48-49,57,61H,16-17,20-26,28-31H2,1-12H3/b15-13+,18-14+,33-19+,37-27+/t32-,34-,35-,36-,38-,39+,40+,41+,43-,44+,45+,46-,48-,49+,53-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUROJSBIWGDYCN-GAUTUEMISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2CC(C(=CC=CC=CC(CC(C(=O)C(C(C(=CC(C(=O)CC(OC(=O)C3CCCCN3C(=O)C(=O)C1(O2)O)C(C)CC4CCC(C(C4)OC)OP(=O)(C)C)C)C)O)OC)C)C)C)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CC[C@H]2C[C@@H](/C(=C/C=C/C=C/[C@H](C[C@H](C(=O)[C@@H]([C@@H](/C(=C/[C@H](C(=O)C[C@H](OC(=O)[C@@H]3CCCCN3C(=O)C(=O)[C@@]1(O2)O)[C@H](C)C[C@@H]4CC[C@H]([C@@H](C4)OC)OP(=O)(C)C)C)/C)O)OC)C)C)/C)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C53H84NO14P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001025942 | |
| Record name | Ridaforolimus | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001025942 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
990.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
572924-54-0 | |
| Record name | Ridaforolimus | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=572924-54-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ridaforolimus [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0572924540 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ridaforolimus | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB06233 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Ridaforolimus | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001025942 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Rapamycin, 42-(dimethylphosphinate) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | RIDAFOROLIMUS | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/48Z35KB15K | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Ridaforolimus: A Deep Dive into its Chemical Structure and Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Ridaforolimus, also known as AP23573 and MK-8669, is a potent and selective inhibitor of the mammalian target of rapamycin (mTOR). As a semi-synthetic analog of rapamycin, it was developed to improve upon the pharmacokinetic properties of its natural predecessor. This compound plays a crucial role in regulating cell growth, proliferation, metabolism, and survival by targeting the mTOR signaling pathway, which is often dysregulated in various cancers. This technical guide provides a comprehensive overview of the chemical structure and synthesis of this compound, intended for researchers, scientists, and professionals in the field of drug development.
Chemical Structure
This compound is a complex macrolide characterized by a large lactone ring and several functional groups that are critical for its biological activity. It is a non-prodrug analogue of rapamycin.[1]
The chemical identity of this compound is defined by the following properties:
| Property | Value |
| IUPAC Name | (1R,9S,12S,15R,16E,18R,19R,21R,23S,24E,26E,28E,30S,32S,35R)-12-[(2R)-1-[(1S,3R,4R)-4-(dimethylphosphoryl)oxy-3-methoxycyclohexyl]propan-2-yl]-1,18-dihydroxy-19,30-dimethoxy-15,17,21,23,29,35-hexamethyl-11,36-dioxa-4-azatricyclo[30.3.1.0⁴,⁹]hexatriaconta-16,24,26,28-tetraene-2,3,10,14,20-pentone |
| Molecular Formula | C₅₃H₈₄NO₁₄P |
| Molecular Weight | 990.21 g/mol |
| CAS Number | 572924-54-0 |
The structure of this compound is distinguished from rapamycin by the presence of a dimethylphosphinate group at the C-42 hydroxyl position. This modification enhances the molecule's aqueous solubility and stability.[2]
Synthesis of this compound
This compound is prepared via a semi-synthetic route starting from rapamycin, which is produced by fermentation of the bacterium Streptomyces hygroscopicus. The synthesis involves the selective modification of the hydroxyl group at the C-42 position of the rapamycin macrocycle. A key challenge in this synthesis is the presence of two secondary hydroxyl groups at positions 31 and 42, which necessitates a protection-deprotection strategy to achieve regioselectivity.
A patented method outlines a high-conversion process for the preparation of this compound.[3] This process is designed to be suitable for industrial-scale production.
Experimental Protocols
1. Protection of Rapamycin:
-
Objective: To protect both the 31- and 42-hydroxyl groups of rapamycin to prevent side reactions.
-
Procedure:
-
Dissolve Rapamycin in a suitable organic solvent (e.g., dichloromethane).
-
Add a base, such as imidazole or 2,6-lutidine.
-
Add triethylchlorosilane (TESCl) dropwise to the solution at a controlled temperature (e.g., 0°C).
-
Stir the reaction mixture until the reaction is complete, as monitored by an appropriate analytical technique (e.g., TLC or HPLC).
-
Upon completion, quench the reaction and perform an aqueous workup.
-
The resulting 31,42-bis(triethylsilyl) Rapamycin is then purified, typically by column chromatography.
-
2. Selective Deprotection:
-
Objective: To selectively remove the protecting group from the more sterically accessible 42-hydroxyl position.
-
Procedure:
-
Dissolve the 31,42-bis(triethylsilyl) Rapamycin in a solvent mixture.
-
Carefully add a dilute acid (e.g., sulfuric acid) to control the hydrolysis.
-
Monitor the reaction closely to ensure the selective removal of the 42-silyl ether, yielding 31-triethylsilyl Rapamycin.
-
Neutralize the reaction mixture and extract the product.
-
Purify the product to remove any remaining starting material or the fully deprotected rapamycin.
-
3. Phosphorylation:
-
Objective: To introduce the dimethylphosphinate group at the free 42-hydroxyl position.
-
Procedure:
-
Dissolve the 31-triethylsilyl Rapamycin in an anhydrous solvent under an inert atmosphere (e.g., nitrogen).
-
Add a non-nucleophilic base, such as 3,5-lutidine.
-
Cool the mixture (e.g., to 0°C) and add dimethylphosphinic chloride.
-
Allow the reaction to proceed to completion.
-
Work up the reaction mixture to isolate the crude phosphorylated intermediate.
-
4. Final Deprotection:
-
Objective: To remove the remaining silyl protecting group from the 31-hydroxyl position to yield this compound.
-
Procedure:
-
Dissolve the crude product from the previous step in a suitable solvent.
-
Treat the solution with a dilute acid (e.g., sulfuric acid) to cleave the silyl ether.
-
Monitor the reaction for the disappearance of the starting material.
-
Upon completion, neutralize the reaction mixture and extract the crude this compound.
-
Purify the final product using techniques such as flash chromatography.
-
Mechanism of Action: mTOR Inhibition
This compound exerts its therapeutic effects by inhibiting the mammalian target of rapamycin (mTOR), a serine/threonine kinase that is a central regulator of cellular processes. mTOR is a downstream effector of the PI3K/Akt signaling pathway, which is frequently hyperactivated in cancer.
By inhibiting mTORC1, this compound prevents the phosphorylation of key downstream effectors, including S6 kinase 1 (S6K1) and eukaryotic initiation factor 4E-binding protein 1 (4E-BP1). This leads to a reduction in protein synthesis and ultimately results in cell cycle arrest and the inhibition of tumor cell growth and proliferation.
Quantitative Biological Data
The biological activity of this compound has been characterized in various in vitro assays.
| Assay | Cell Line | Parameter | Value |
| mTOR Inhibition | HT-1080 | IC₅₀ (p-S6) | 0.2 nM |
| mTOR Inhibition | HT-1080 | IC₅₀ (p-4E-BP1) | 5.6 nM |
| Cell Proliferation | Panel of cell lines | EC₅₀ | 0.2 - 2.3 nM |
In Vitro Assay Protocols
1. mTOR Inhibition Assay (Immunoblotting):
-
Objective: To determine the IC₅₀ of this compound for the inhibition of mTOR signaling.
-
Procedure:
-
Culture HT-1080 cells to an appropriate confluency.
-
Treat the cells with increasing concentrations of this compound (e.g., 0-100 nM) for a specified time (e.g., 2 hours).
-
Lyse the cells in a denaturing lysis buffer.
-
Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and then incubate with primary antibodies against phosphorylated S6 ribosomal protein (p-S6) and phosphorylated 4E-BP1 (p-4E-BP1).
-
Incubate with an appropriate HRP-conjugated secondary antibody.
-
Detect the immunoreactive proteins using enhanced chemiluminescence.
-
Quantify the band intensities to determine the concentration of this compound that inhibits the phosphorylation of S6 and 4E-BP1 by 50% (IC₅₀).
-
2. Cell Proliferation Assay:
-
Objective: To measure the effect of this compound on the proliferation of cancer cell lines.
-
Procedure:
-
Seed cells in 96-well plates at a predetermined density and allow them to attach overnight.
-
Treat the cells with a range of concentrations of this compound.
-
Incubate the plates for a period that allows for at least three cell doublings (typically 72-120 hours).
-
Assess cell viability and proliferation using a suitable method, such as the CellTiter 96 AQueous One Solution Cell Proliferation Assay (MTS) or the Sulforhodamine B (SRB) assay.
-
Calculate the concentration of this compound that inhibits cell proliferation by 50% (EC₅₀).
-
Conclusion
This compound represents a significant advancement in the development of mTOR inhibitors. Its chemical structure, optimized through semi-synthesis from rapamycin, provides improved pharmaceutical properties. The detailed understanding of its synthesis and mechanism of action, as outlined in this guide, is crucial for the ongoing research and development of this and other targeted cancer therapies. The provided experimental protocols offer a foundation for further investigation into the biological effects of this compound in various preclinical models.
References
- 1. Clinical research progress of this compound (AP23573, MK8668) over the past decade: a systemic review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Selective Substitution of 31/42–OH in Rapamycin Guided by an in Situ IR Technique | MDPI [mdpi.com]
- 3. US20140058081A1 - Method for preparing 42-(dimethylphosphinate) rapamycin - Google Patents [patents.google.com]
Ridaforolimus: A Technical Guide to a Non-Prodrug Rapamycin Analog for mTOR Inhibition
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Ridaforolimus (also known as AP23573 and MK-8669) is a potent and selective, non-prodrug analog of rapamycin that targets the mammalian target of rapamycin (mTOR), a critical regulator of cell growth, proliferation, and survival.[1][2] Developed to improve upon the pharmacokinetic properties of earlier rapamycin derivatives, this compound exhibits enhanced aqueous solubility and stability.[3][4] This technical guide provides an in-depth overview of this compound, including its mechanism of action, preclinical and clinical data, and detailed experimental protocols for its evaluation. The information is intended to serve as a comprehensive resource for researchers and professionals in the field of oncology and drug development.
Introduction to this compound
This compound is a small-molecule inhibitor of mTOR, functioning as a non-prodrug, which means it is biochemically active without the need for metabolic modification.[5] It was developed through chemical modification of the rapamycin structure at the C40 position, a site distant from the binding sites of FKBP12 and mTOR, resulting in a dimethyl phosphinate derivative. This modification confers improved aqueous solubility and stability compared to its parent compound, sirolimus (rapamycin).[4][6] this compound has been investigated in numerous clinical trials for various cancers, including sarcomas and endometrial cancer.[3][6]
Mechanism of Action
This compound exerts its antiproliferative effects by selectively inhibiting mTOR complex 1 (mTORC1).[7] The mechanism involves the formation of a complex with the intracellular protein FK506-binding protein 12 (FKBP12).[8] This this compound-FKBP12 complex then binds to the FKBP12-rapamycin binding (FRB) domain of mTOR, allosterically inhibiting mTORC1 kinase activity.[7]
The inhibition of mTORC1 disrupts downstream signaling pathways that are crucial for cell growth and proliferation. Specifically, this compound prevents the phosphorylation of key mTORC1 substrates, including the ribosomal protein S6 kinase (S6K) and the eukaryotic translation initiation factor 4E-binding protein 1 (4E-BP1).[6][7] The dephosphorylation of these substrates leads to the inhibition of protein synthesis, ultimately resulting in cell cycle arrest, primarily in the G1 phase, and a decrease in cell size.[2][9]
Signaling Pathway
The PI3K/AKT/mTOR pathway is a central signaling cascade that regulates cell growth, survival, and metabolism. This compound specifically targets mTORC1 within this pathway.
Quantitative Data
Preclinical Efficacy
This compound has demonstrated potent antiproliferative activity across a broad range of cancer cell lines in vitro and has shown significant tumor growth inhibition in in vivo xenograft models.
| Parameter | Value | Cell Line/Model | Reference |
| IC50 (mTOR inhibition) | 0.2 nM | HT-1080 (fibrosarcoma) | [9] |
| EC50 (VEGF production) | 0.1 nM | HT-1080 (fibrosarcoma) | [7] |
| EC50 (Cell proliferation) | 0.1 - 1 nM | Panel of sarcoma and endometrial cancer cell lines | [2] |
| Tumor Growth Inhibition | Significant at 1 and 3 mg/kg | SK-LMS-1 (sarcoma) xenograft | [2] |
| Tumor Growth Inhibition | Minimal efficacious dose: 0.3 mg/kg | AN3-CA (endometrial) xenograft | [2] |
Clinical Pharmacokinetics (Oral Administration)
Pharmacokinetic studies of oral this compound have been conducted in patients with advanced solid tumors.
| Parameter | Value | Patient Population | Reference |
| Cmax (at 40 mg dose) | Less than proportional increase with doses >40 mg | Advanced solid tumors | [10] |
| AUC0-∞ (at 40 mg dose) | Less than proportional increase with doses >40 mg | Advanced solid tumors | [10] |
| Terminal half-life (t1/2) | ~30 - 60 hours | Advanced solid tumors | [10] |
| Absolute Bioavailability | ~20% | Advanced solid tumors | [5] |
Clinical Efficacy in Sarcoma
This compound has been extensively studied in patients with advanced soft tissue and bone sarcomas.
| Study Phase | Endpoint | This compound | Placebo/Comparator | Hazard Ratio (HR) | p-value | Reference |
| Phase III (SUCCEED) | Median Progression-Free Survival (PFS) | 17.7 weeks | 14.6 weeks | 0.72 | 0.001 | [11] |
| Phase III (SUCCEED) | Median Overall Survival (OS) | 90.6 weeks | 85.3 weeks | 0.93 | 0.46 | [11] |
| Phase II | Clinical Benefit Response (CBR) Rate | 28.8% | N/A | N/A | N/A | [12] |
| Phase II | Median Progression-Free Survival (PFS) | 15.3 weeks | N/A | N/A | N/A | [12] |
Experimental Protocols
Western Blotting for mTOR Pathway Inhibition
This protocol describes the assessment of this compound-induced inhibition of mTORC1 signaling by measuring the phosphorylation status of its downstream effectors, S6 ribosomal protein and 4E-BP1.
1. Cell Culture and Treatment:
-
Plate cancer cells (e.g., HT-1080 fibrosarcoma cells) at a density of 2-3 x 10^4 cells/mL in appropriate culture medium.
-
After 24 hours, treat the cells with varying concentrations of this compound (e.g., 0-100 nM) or vehicle control (e.g., DMSO) for a specified duration (e.g., 2 hours).[9]
2. Cell Lysis:
-
Wash cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate.
-
Clarify the lysate by centrifugation at 14,000 rpm for 15 minutes at 4°C.
3. Protein Quantification:
-
Determine the protein concentration of the supernatant using a BCA Protein Assay Kit.
4. SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein (e.g., 30 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) on a 4-12% gradient gel.
-
Transfer the proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C. Recommended primary antibodies include:
-
Rabbit anti-phospho-S6 Ribosomal Protein (Ser235/236)
-
Rabbit anti-S6 Ribosomal Protein
-
Rabbit anti-phospho-4E-BP1 (Ser65)
-
Rabbit anti-4E-BP1
-
Mouse anti-GAPDH (as a loading control)
-
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize with an imaging system.[9]
In Vitro Cell Proliferation Assay
This protocol outlines a method to determine the antiproliferative effects of this compound on cancer cell lines.
1. Cell Seeding:
-
Seed exponentially growing cancer cells into 96-well plates at an appropriate density and allow them to adhere overnight.
2. Drug Treatment:
-
Treat the cells with serial dilutions of this compound (e.g., 0.0001 to 1000 nM) or vehicle control.
3. Incubation:
-
Incubate the plates for a period that allows for at least three cell doublings (typically 72-120 hours).[9]
4. Viability Assessment:
-
Measure cell viability using a suitable assay, such as the CellTiter 96 AQueous One Solution Cell Proliferation Assay (MTS) or Sulforhodamine B (SRB) assay, according to the manufacturer's instructions.
5. Data Analysis:
-
Calculate the percentage of cell growth inhibition relative to the vehicle control.
-
Determine the EC50 value, which is the concentration of this compound that causes 50% inhibition of cell proliferation.
In Vivo Xenograft Tumor Growth Inhibition Study
This protocol describes a typical workflow for evaluating the antitumor efficacy of this compound in a mouse xenograft model.
1. Cell Implantation:
-
Subcutaneously implant human cancer cells (e.g., 2 x 10^6 AN3-CA endometrial cancer cells) into the flank of immunocompromised mice (e.g., female nude mice).[2]
2. Tumor Growth and Randomization:
-
Monitor tumor growth by measuring tumor dimensions with calipers two to three times per week.
-
Calculate tumor volume using the formula: Volume = (length x width^2) / 2.
-
When tumors reach a predetermined size (e.g., 200 mm^3), randomize the mice into treatment and control groups.[13]
3. Drug Administration:
-
Prepare this compound in a suitable vehicle (e.g., 4% ethanol, 5% Tween-80, and 5% propylene glycol).[2]
-
Administer this compound to the treatment group via the desired route (e.g., intraperitoneal injection or oral gavage) at various doses (e.g., 0.1 to 10 mg/kg) on a specified schedule (e.g., 5 consecutive days per week).[2][13]
-
Administer the vehicle to the control group on the same schedule.
4. Monitoring and Endpoint:
-
Continue to monitor tumor volume and body weight throughout the study.
-
Euthanize the mice when tumors reach a predetermined endpoint size or at the end of the study period.
5. Data Analysis:
-
Plot the mean tumor volume ± standard error of the mean (SEM) for each group over time.
-
Calculate the tumor growth inhibition (TGI) as a measure of efficacy.
Experimental Workflow Diagram
Combination Therapies and Rationale
The inhibition of mTORC1 by this compound can lead to a feedback activation of AKT signaling through the insulin-like growth factor 1 receptor (IGF-1R).[13] This feedback loop can potentially limit the antitumor efficacy of this compound as a single agent. This has provided a strong rationale for combining this compound with inhibitors of upstream signaling components, such as IGF-1R antibodies (e.g., dalotuzumab) or AKT inhibitors, to achieve a more complete pathway inhibition and potentially enhanced antitumor activity.[13]
References
- 1. STATISTICAL INFERENCE FOR TUMOR GROWTH INHIBITION T/C RATIO - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Clinical research progress of this compound (AP23573, MK8668) over the past decade: a systemic review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. rapamycin.us [rapamycin.us]
- 8. Experimental Approaches in Delineating mTOR Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. selleckchem.com [selleckchem.com]
- 10. Phase I/IIa trial of the mammalian target of rapamycin inhibitor this compound (AP23573; MK-8669) administered orally in patients with refractory or advanced malignancies and sarcoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Results of an international randomized phase III trial of the mammalian target of rapamycin inhibitor this compound versus placebo to control metastatic sarcomas in patients after benefit from prior chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Phase II study of the mammalian target of rapamycin inhibitor this compound in patients with advanced bone and soft tissue sarcomas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
The Preclinical Journey of MK-8669 (Ridaforolimus): An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the preclinical development and history of MK-8669, also known as ridaforolimus (and formerly as deforolimus or AP23573). This compound is a potent and selective inhibitor of the mammalian target of rapamycin (mTOR), a critical regulator of cell growth, proliferation, and survival.[1][2] This document details the key preclinical data, experimental methodologies, and the historical context of its development, offering valuable insights for researchers in oncology and drug discovery.
Executive Summary
MK-8669 is a rapamycin analog that acts as a small-molecule inhibitor of mTOR.[1][3] Developed by ARIAD Pharmaceuticals and later co-developed with Merck & Co., MK-8669 demonstrated significant anti-proliferative and anti-tumor activity in a range of preclinical cancer models.[1][4] Its mechanism of action involves binding to the intracellular protein FKBP12, with the resulting complex allosterically inhibiting mTOR Complex 1 (mTORC1). This inhibition disrupts downstream signaling pathways crucial for cancer cell growth and proliferation. Preclinical studies established its potency, selectivity, and in vivo efficacy, paving the way for its clinical evaluation in various solid tumors and hematologic malignancies.[5]
History and Development
The journey of MK-8669 began at ARIAD Pharmaceuticals, where it was identified as AP23573.[4] As a novel mTOR inhibitor, it showed promise in preclinical studies for its anti-cancer properties.[3][5] In August 2005, the U.S. Food and Drug Administration (FDA) granted orphan drug status to AP23573 for the treatment of soft-tissue and bone sarcomas.
A significant milestone in its development was the global collaboration agreement between ARIAD Pharmaceuticals and Merck & Co. in July 2007 to jointly develop and commercialize AP23573 for cancer indications.[1] Following this, the compound was designated MK-8669 by Merck. The collaboration aimed to advance the molecule into late-stage clinical trials, with a Phase 3 trial in patients with metastatic soft-tissue and bone sarcomas initiated in 2007.[6]
On May 5, 2010, a broader clinical development and marketing agreement was announced between ARIAD and Merck.[1] Merck planned to submit a New Drug Application (NDA) to the FDA and a marketing application in the European Union in 2011.[1] However, the FDA formally rejected the application in June 2012, leading to the withdrawal of the European Medicines Agency application in November 2012.[1] Despite this setback in oncology, a formulation of this compound was later developed by Medinol for use in drug-eluting stents.[4]
Mechanism of Action and Signaling Pathway
MK-8669 exerts its therapeutic effect by selectively targeting the mTOR signaling pathway, a central regulator of cellular processes dysregulated in many cancers.
Molecular Interaction
MK-8669, like its parent compound rapamycin, first binds to the ubiquitously expressed intracellular protein, FK506-binding protein 12 (FKBP12). This drug-protein complex then directly interacts with the FKBP12-Rapamycin Binding (FRB) domain of mTOR. This interaction allosterically inhibits the kinase activity of mTOR, specifically within the mTOR Complex 1 (mTORC1).
mTORC1 Signaling Pathway
The inhibition of mTORC1 by the MK-8669-FKBP12 complex disrupts the phosphorylation of key downstream effectors, primarily the ribosomal protein S6 kinase (S6K) and the eukaryotic initiation factor 4E-binding protein 1 (4E-BP1). The dephosphorylation of these substrates leads to the inhibition of protein synthesis and cell cycle progression, ultimately resulting in a cytostatic effect on cancer cells.
Caption: MK-8669 mTORC1 Signaling Pathway.
Preclinical Quantitative Data
The preclinical evaluation of MK-8669 generated significant quantitative data, highlighting its potency and activity across various cancer cell lines.
| Parameter | Cell Line | Value | Reference |
| IC50 (mTOR Inhibition) | HT-1080 | 0.2 nM | [7] |
| IC50 (p-S6 Inhibition) | HT-1080 | 0.2 nM | [7] |
| IC50 (p-4E-BP1 Inhibition) | HT-1080 | 5.6 nM | [7] |
| EC50 (Anti-proliferative) | Various | 0.2 - 2.3 nM | [7] |
Table 1: In Vitro Potency of MK-8669
| Cancer Type | Xenograft Model | Dosing Schedule | Result | Reference |
| Sarcoma | SK-LMS-1 | 10 mg/kg, i.p., 5 days/week | Significant tumor growth inhibition | [8] |
| Endometrial | AN3-CA | 1-10 mg/kg, i.p., 5 days/week | Dose-dependent tumor growth inhibition | [8] |
| Prostate | PC-3 | Not Specified | Significant anti-tumor effects | [7] |
| Colon | HCT-116 | Not Specified | Significant anti-tumor effects | [7] |
| Breast | MCF7 | Not Specified | Significant anti-tumor effects | [7] |
| Pancreas | PANC-1 | Not Specified | Significant anti-tumor effects | [7] |
| Lung | A549 | Not Specified | Significant anti-tumor effects | [7] |
Table 2: In Vivo Efficacy of MK-8669 in Xenograft Models
Key Experimental Protocols
Detailed methodologies were crucial for the preclinical assessment of MK-8669. Below are protocols for key experiments.
Western Blot Analysis for mTOR Pathway Inhibition
This protocol was used to assess the phosphorylation status of mTORC1 downstream targets, S6K and 4E-BP1, in response to MK-8669 treatment.
1. Cell Culture and Treatment:
-
HT-1080 fibrosarcoma cells were cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.
-
Cells were seeded in 6-well plates and allowed to adhere overnight.
-
Cells were then treated with varying concentrations of MK-8669 (e.g., 0, 1, 10, 100 nM) for 24 hours.
2. Protein Extraction:
-
After treatment, cells were washed with ice-cold PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Lysates were collected, sonicated briefly, and centrifuged at 14,000 rpm for 15 minutes at 4°C.
-
The supernatant containing the total protein was collected, and protein concentration was determined using a BCA assay.
3. SDS-PAGE and Western Blotting:
-
Equal amounts of protein (20-30 µg) were separated by SDS-PAGE on a 4-15% gradient gel and transferred to a PVDF membrane.
-
The membrane was blocked with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
The membrane was incubated overnight at 4°C with primary antibodies against phospho-S6 (Ser235/236), total S6, phospho-4E-BP1 (Thr37/46), total 4E-BP1, and a loading control (e.g., GAPDH or β-actin).
-
After washing with TBST, the membrane was incubated with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.
Caption: Western Blot Experimental Workflow.
Cell Proliferation Assay
This assay was employed to determine the anti-proliferative effect of MK-8669 on cancer cell lines.
1. Cell Seeding:
-
Cancer cells (e.g., HT-1080) were seeded in a 96-well plate at a density of 3,000-5,000 cells per well and allowed to attach overnight.
2. Compound Treatment:
-
A serial dilution of MK-8669 was prepared, and cells were treated with a range of concentrations (e.g., 0.01 nM to 1 µM) for 72 hours.
3. Viability Assessment:
-
After the incubation period, cell viability was assessed using a metabolic assay such as MTT or CellTiter-Glo.
-
For the MTT assay, MTT reagent was added to each well and incubated for 2-4 hours. The resulting formazan crystals were dissolved in DMSO, and the absorbance was read at 570 nm.
-
For the CellTiter-Glo assay, the reagent was added to the wells, and luminescence, which is proportional to the amount of ATP and thus the number of viable cells, was measured.
4. Data Analysis:
-
The percentage of cell viability was calculated relative to the vehicle-treated control cells.
-
The EC50 value, the concentration of the compound that inhibits cell proliferation by 50%, was determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.
In Vivo Human Tumor Xenograft Study
This protocol outlines the general procedure for evaluating the anti-tumor efficacy of MK-8669 in a mouse model.
1. Animal Model:
-
Female athymic nude mice (6-8 weeks old) were used.
-
All animal procedures were conducted in accordance with institutional animal care and use committee (IACUC) guidelines.
2. Tumor Implantation:
-
Human cancer cells (e.g., 5 x 106 SK-LMS-1 cells) were suspended in a mixture of media and Matrigel and injected subcutaneously into the flank of each mouse.
3. Tumor Growth and Randomization:
-
Tumors were allowed to grow to a palpable size (e.g., 100-200 mm3).
-
Mice were then randomized into control and treatment groups.
4. Drug Administration:
-
The control group received the vehicle solution.
-
The treatment group received MK-8669 administered intraperitoneally (i.p.) or orally (p.o.) at specified doses and schedules (e.g., 10 mg/kg, daily for 5 days a week).[8]
5. Efficacy Evaluation:
-
Tumor volume was measured regularly (e.g., twice a week) using calipers.
-
Animal body weight was monitored as an indicator of toxicity.
-
At the end of the study, tumors were excised and weighed.
6. Data Analysis:
-
Tumor growth inhibition (TGI) was calculated as the percentage difference in the mean tumor volume between the treated and control groups.
-
Statistical analysis was performed to determine the significance of the anti-tumor effect.
Caption: In Vivo Xenograft Study Workflow.
Conclusion
The preclinical development of MK-8669 (this compound) established it as a potent and selective mTOR inhibitor with significant anti-cancer activity in a variety of in vitro and in vivo models. The comprehensive preclinical data package, including detailed mechanistic studies and robust efficacy data, provided a strong rationale for its advancement into clinical trials. While its journey to market approval for oncology indications faced challenges, the foundational preclinical work remains a valuable case study for researchers in the field of targeted cancer therapy and drug development.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. ccrod.cancer.gov [ccrod.cancer.gov]
- 3. Drug evaluation: AP-23573--an mTOR inhibitor for the treatment of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Drug Details [gisttrials.org]
- 5. This compound (AP23573; MK-8669), a potent mTOR inhibitor, has broad antitumor activity and can be optimally administered using intermittent dosing regimens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Ariad Pharmaceuticals, Inc. Announces Global Phase 3 Clinical Trial Plans For AP23573 With Sarcoma Alliance And Achievement Of Key Regulatory Milestones At Investor & Analyst Day - BioSpace [biospace.com]
- 7. The Startling History Behind Merck's New Cancer Blockbuster [forbes.com]
- 8. researchgate.net [researchgate.net]
Ridaforolimus: A Technical Guide to its Binding Affinity with the FKBP12-mTOR Complex
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ridaforolimus (also known as AP23573 and MK-8669) is a potent and selective inhibitor of the mammalian target of rapamycin (mTOR), a critical serine/threonine kinase that governs cell growth, proliferation, and survival.[1][2] As a non-prodrug analog of rapamycin, this compound exhibits improved aqueous solubility, stability, and a higher affinity for its target complex compared to its predecessor.[3][4] This technical guide provides an in-depth analysis of the binding affinity of this compound to the FKBP12-mTOR complex, detailing the mechanism of action, quantitative binding data, and the experimental protocols used to determine these interactions.
This compound exerts its inhibitory effect through a well-defined mechanism. It first forms a high-affinity intracellular complex with the 12-kDa FK506-binding protein (FKBP12).[3][5][6] This this compound-FKBP12 complex then binds to the FKBP12-rapamycin-binding (FRB) domain of mTOR complex 1 (mTORC1), leading to the allosteric inhibition of mTORC1 kinase activity.[7][8] This inhibition disrupts downstream signaling pathways, including the phosphorylation of p70S6 kinase (S6K1) and 4E-binding protein 1 (4E-BP1), ultimately resulting in cell cycle arrest and the suppression of tumor growth.[3][4]
Quantitative Binding Affinity Data
| Interacting Molecules | Dissociation Constant (Kd) | Experimental Method | Reference |
| Rapamycin - FKBP12 | 0.24 nM | Isothermal Titration Calorimetry (ITC) | [9] |
| Rapamycin-FKBP12 Complex - FRB Domain of mTOR | 12 nM | Not Specified | |
| This compound - FKBP12 | Not available; stated to have higher affinity than rapamycin | - | [3][4] |
| This compound-FKBP12 Complex - mTORC1 | IC50 of 0.2 nM (in HT-1080 cells) | Cell-based assay | [2][10][11] |
Signaling Pathways and Experimental Workflows
To visually represent the mechanism of action and experimental design, the following diagrams are provided.
Figure 1: Simplified mTOR Signaling Pathway and Inhibition by this compound.
Figure 2: General Experimental Workflows for Binding Affinity Determination.
Figure 3: Logical Relationship of Ternary Complex Formation.
Experimental Protocols
Detailed experimental protocols are crucial for the accurate determination of binding affinities. While specific protocols for this compound are proprietary, the following methodologies, adapted from established procedures for rapamycin and its analogs, provide a framework for such investigations.
Surface Plasmon Resonance (SPR) Spectroscopy
SPR is a label-free technique that measures real-time biomolecular interactions.
Objective: To determine the on-rate (ka), off-rate (kd), and equilibrium dissociation constant (Kd) for the binding of this compound to FKBP12 and the subsequent binding of the complex to the FRB domain of mTOR.
Materials:
-
Recombinant human FKBP12
-
Recombinant human FRB domain of mTOR
-
This compound
-
SPR instrument (e.g., Biacore)
-
Sensor chips (e.g., CM5)
-
Amine coupling kit (EDC, NHS, ethanolamine)
-
Running buffer (e.g., HBS-EP+)
Procedure:
-
Immobilization of FKBP12:
-
Activate the carboxymethylated dextran surface of the sensor chip with a 1:1 mixture of 0.4 M EDC and 0.1 M NHS.
-
Inject recombinant FKBP12 (e.g., at 10 µg/mL in 10 mM sodium acetate, pH 4.5) over the activated surface to achieve the desired immobilization level (e.g., ~2000 Resonance Units, RU).
-
Deactivate any remaining active esters by injecting 1 M ethanolamine-HCl, pH 8.5.
-
-
This compound-FKBP12 Binding Analysis:
-
Prepare a series of this compound concentrations in running buffer.
-
Inject the this compound solutions over the FKBP12-immobilized surface and a reference flow cell.
-
Monitor the association and dissociation phases.
-
Regenerate the surface between cycles using a suitable regeneration solution (e.g., a short pulse of glycine-HCl, pH 2.5).
-
-
Ternary Complex Formation Analysis:
-
Saturate the FKBP12-immobilized surface with a high concentration of this compound to form the this compound-FKBP12 complex.
-
Prepare a series of concentrations of the FRB domain of mTOR in running buffer.
-
Inject the FRB solutions over the this compound-FKBP12 complex.
-
Monitor the association and dissociation of the FRB domain.
-
-
Data Analysis:
-
Subtract the reference flow cell data from the active flow cell data.
-
Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding model) to determine ka, kd, and calculate Kd (kd/ka).
-
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat released or absorbed during a binding event, allowing for the determination of the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) and entropy (ΔS) of the interaction.
Objective: To determine the thermodynamic parameters of this compound binding to FKBP12.
Materials:
-
Recombinant human FKBP12
-
This compound
-
ITC instrument
-
Titration buffer (e.g., 50 mM Tris, 150 mM NaCl, pH 7.5)
Procedure:
-
Sample Preparation:
-
Dialyze purified FKBP12 extensively against the titration buffer.
-
Dissolve this compound in the final dialysis buffer to minimize heat of dilution effects.
-
Thoroughly degas both the protein and ligand solutions.
-
-
ITC Experiment:
-
Load the sample cell with FKBP12 (e.g., 10-20 µM).
-
Load the injection syringe with this compound (e.g., 100-200 µM).
-
Perform a series of small injections (e.g., 2-5 µL) of this compound into the FKBP12 solution at a constant temperature (e.g., 25°C).
-
Record the heat change after each injection.
-
-
Data Analysis:
-
Integrate the heat flow peaks for each injection.
-
Plot the integrated heat per mole of injectant against the molar ratio of ligand to protein.
-
Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding model) to determine Kd, n, and ΔH.
-
Calculate the Gibbs free energy (ΔG) and entropy (ΔS) from the equation: ΔG = -RTln(1/Kd) = ΔH - TΔS.
-
Radioligand Binding Assay (Competition Assay)
This assay measures the ability of an unlabeled compound (this compound) to compete with a radiolabeled ligand for binding to a target protein (FKBP12).
Objective: To determine the inhibition constant (Ki) of this compound for FKBP12.
Materials:
-
Recombinant human FKBP12
-
Radiolabeled ligand with known affinity for FKBP12 (e.g., [³H]-FK506)
-
Unlabeled this compound
-
Scintillation counter and vials
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 100 mM NaCl, 0.1% BSA)
-
Glass fiber filters
Procedure:
-
Assay Setup:
-
In a series of tubes, add a fixed concentration of FKBP12 and a fixed concentration of [³H]-FK506 (typically at or below its Kd).
-
Add increasing concentrations of unlabeled this compound.
-
Include control tubes for total binding (no competitor) and non-specific binding (excess unlabeled ligand).
-
-
Incubation:
-
Incubate the reactions at a specified temperature (e.g., 4°C or room temperature) for a sufficient time to reach equilibrium.
-
-
Separation of Bound and Free Ligand:
-
Rapidly filter the incubation mixture through glass fiber filters using a vacuum manifold.
-
Wash the filters quickly with ice-cold assay buffer to remove unbound radioligand.
-
-
Quantification:
-
Place the filters in scintillation vials with scintillation fluid.
-
Measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding at each this compound concentration by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Conclusion
This compound is a high-affinity inhibitor of mTORC1, acting through a mechanism that requires the formation of a ternary complex with FKBP12. While precise, publicly available binding constants for this compound remain elusive, its enhanced affinity over rapamycin is well-documented. The experimental protocols outlined in this guide provide a robust framework for the detailed characterization of the binding kinetics and thermodynamics of this compound and other mTOR inhibitors, which is essential for the continued development and optimization of this important class of therapeutic agents.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. medkoo.com [medkoo.com]
- 3. Clinical research progress of this compound (AP23573, MK8668) over the past decade: a systemic review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Clinical research progress of this compound (AP23573, MK8668) over the past decade: a systemic review [frontiersin.org]
- 5. Molecular Docking studies of FKBP12-mTOR inhibitors using binding predictions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | FKBP Ligands—Where We Are and Where to Go? [frontiersin.org]
- 7. researchgate.net [researchgate.net]
- 8. FKBPs and the Akt/mTOR pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Rapamycin recruits SIRT2 for FKBP12 deacetylation during mTOR activity modulation in innate immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. selleckchem.com [selleckchem.com]
- 11. selleckchem.com [selleckchem.com]
Ridaforolimus: A Technical Guide to Cellular Uptake, Metabolism, and Mechanism of Action in Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth technical overview of the cellular processes involving ridaforolimus, a potent and selective inhibitor of the mammalian target of rapamycin (mTOR). This compound (also known as AP23573 or MK-8669) is a non-prodrug analog of rapamycin with improved pharmaceutical properties, including better aqueous solubility and stability[1][2]. It has been extensively studied for its antitumor activity across a range of malignancies, including soft tissue and bone sarcomas, as well as endometrial, breast, and prostate cancers[1][3][4]. This guide details its cellular entry, metabolic fate, and the molecular pathways it modulates within cancer cells, supported by quantitative data and experimental methodologies.
Cellular Uptake and Efflux
The entry of this compound into cancer cells is a critical first step for its therapeutic activity. Like other rapamycin analogs ('rapalogs'), it is a lipophilic macrocycle capable of permeating the cell membrane to reach its cytosolic target[5]. However, its intracellular concentration is actively regulated by efflux pumps. This compound has been identified as a substrate for P-glycoprotein (P-gp), an ATP-binding cassette (ABC) transporter that actively expels xenobiotics from the cell[1][2]. The overexpression of P-gp is a known mechanism of multidrug resistance in cancer, and it can therefore influence the efficacy of this compound by reducing its intracellular accumulation.
Caption: Cellular uptake via diffusion and efflux via P-glycoprotein pump.
Intracellular Mechanism of Action: The mTORC1 Signaling Pathway
The mTOR pathway is a central regulator of cell growth, proliferation, metabolism, and survival, and its hyperactivation is a common feature in many human cancers[6][7][8]. This compound exerts its antitumor effects by selectively inhibiting the mTOR complex 1 (mTORC1).
Upon entering the cell, this compound forms a high-affinity complex with the immunophilin FK506-binding protein 12 (FKBP12)[1][6]. This this compound-FKBP12 complex then binds directly to the FKBP12-rapamycin binding (FRB) domain of mTOR, allosterically inhibiting the kinase activity of the mTORC1 complex[6]. This inhibition prevents the phosphorylation of key downstream effectors critical for protein synthesis and cell cycle progression:
-
Ribosomal Protein S6 Kinase 1 (p70S6K): Inhibition of p70S6K phosphorylation prevents the subsequent phosphorylation of the S6 ribosomal protein (S6), leading to a shutdown of ribosome biogenesis and translation of specific mRNAs[1][2].
-
Eukaryotic Initiation Factor 4E-Binding Protein 1 (4E-BP1): In its hypophosphorylated state, 4E-BP1 binds tightly to the eukaryotic translation initiation factor 4E (eIF4E), preventing the assembly of the translation initiation complex. By blocking 4E-BP1 phosphorylation, this compound sequesters eIF4E, thereby inhibiting cap-dependent translation of proteins essential for cell growth and proliferation, such as cyclins and c-Myc[6][8].
The net result of mTORC1 inhibition is a predominantly cytostatic effect, characterized by cell cycle arrest in the G0/G1 phase, reduced cell size, and potent antiproliferative activity[1][3][9].
Caption: this compound inhibits the mTORC1 signaling pathway.
Metabolism of this compound
Systemic metabolism of this compound primarily occurs in the liver. It is predominantly metabolized by the cytochrome P450 3A (CYP3A) enzyme system[1][2]. This is a critical consideration for drug development and clinical application, as co-administration of this compound with strong inhibitors or inducers of CYP3A can significantly alter its plasma concentrations, potentially leading to increased toxicity or reduced efficacy[1]. While systemic metabolism is well-characterized, specific metabolic pathways for this compound within cancer cells have not been extensively detailed in the reviewed literature.
Effects on Cancer Cell Metabolism
Beyond inhibiting protein synthesis, mTORC1 is a master regulator of cellular metabolism. Its inhibition by this compound can induce significant metabolic reprogramming in cancer cells. One key mechanism is through the regulation of Hypoxia-Inducible Factor 1-alpha (HIF1α), a transcription factor that promotes glycolysis[10]. mTORC1 can increase both the transcription and translation of HIF1α. Consequently, treatment with this compound can decrease HIF1α expression and its transcriptional activity, even under hypoxic conditions, leading to reduced glycolytic flux[10]. This effect on glucose metabolism is a crucial component of its antitumor activity[9].
Caption: this compound inhibits mTORC1, affecting metabolic pathways.
Quantitative Analysis of this compound Activity
The potency of this compound has been quantified in various biochemical and cell-based assays.
Table 1: In Vitro Potency of this compound
| Parameter | Assay Type | Value | Cell Line / System | Citation |
|---|---|---|---|---|
| IC₅₀ (mTOR Kinase) | Biochemical Assay | 0.2 nM | Cell-free | [6] |
| EC₅₀ (VEGF Production) | Cell-based Assay | 0.1 nM | Not specified | [6] |
| IC₅₀ (p-S6 Inhibition) | Immunoblot | 0.2 nmol/L | HT-1080 Fibrosarcoma | [11] |
| IC₅₀ (p-4E-BP1 Inhibition) | Immunoblot | 5.6 nmol/L | HT-1080 Fibrosarcoma | [11] |
| PD Effect (mTOR Inhibition) | Immunoblot (PBMCs) | 96% median inhibition | Human Patients |[12] |
Table 2: Antiproliferative Activity (EC₅₀) of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | EC₅₀ (nmol/L) | Citation |
|---|---|---|---|
| Multiple Lines | Sarcoma | ~0.1 - 1.0 | [13] |
| Multiple Lines | Endometrial | ~0.1 - 1.0 | [13] |
| HCT-116 | Colon | Broad Activity | [6] |
| MCF7 | Breast | Broad Activity | [6] |
| PC-3 | Prostate | Broad Activity | [6] |
| A549 | Lung | Broad Activity | [6] |
| PANC-1 | Pancreas | Broad Activity |[6] |
Note: Broad antiproliferative activity was demonstrated across these cell lines, with specific EC₅₀ values for most falling within the 0.1 to 1 nmol/L range as shown for sarcoma and endometrial lines.[6][13]
Key Experimental Protocols
The characterization of this compound's activity relies on standardized molecular and cellular biology techniques.
Protocol 1: Immunoblotting for mTOR Pathway Inhibition
This protocol is used to quantify the dose-dependent inhibition of mTORC1 downstream targets.
-
Cell Culture and Treatment: Plate cancer cells (e.g., HT-1080 fibrosarcoma) and allow them to adhere. Treat cells with varying concentrations of this compound (e.g., 0.1 nM to 100 nM) or vehicle control for a specified duration (e.g., 24-72 hours)[6].
-
Lysate Preparation: Wash cells with ice-cold PBS. Lyse the cells in ice-cold radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors[11].
-
Protein Quantification: Clarify lysates by centrifugation. Determine the total protein concentration of the supernatant using a standard method (e.g., BCA assay).
-
SDS-PAGE and Transfer: Separate equivalent amounts of total protein on an SDS-polyacrylamide gel. Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane (e.g., with 5% non-fat milk or BSA in TBST). Incubate the membrane with primary antibodies specific for phospho-S6 (S235/236), phospho-4E-BP1 (Ser65/Thr70), and a loading control (e.g., GAPDH or pan-actin)[11][14].
-
Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) substrate and imaging system.
-
Quantification: Densitometrically quantify the band intensities. Normalize the phosphoprotein signals to the loading control to determine the relative inhibition compared to the vehicle-treated control[11].
Protocol 2: In Vivo Xenograft Tumor Growth Inhibition Study
This protocol assesses the antitumor efficacy of this compound in a living model.
-
Cell Implantation: Subcutaneously implant human cancer cells (e.g., SK-LMS-1 sarcoma or AN3-CA endometrial) into the flank of immunocompromised mice (e.g., female nude mice)[13].
-
Tumor Growth and Randomization: Monitor tumor growth. Once tumors reach a predetermined size (e.g., ~200 mm³), randomize the mice into treatment and vehicle control groups[13].
-
Drug Administration: Administer this compound via a relevant route (e.g., intraperitoneal injection) at various doses (e.g., 0.3, 1, 3, 10 mg/kg) on an intermittent dosing schedule[6][13]. The vehicle group receives the drug-free vehicle.
-
Monitoring: Measure tumor volumes (e.g., with calipers) and mouse body weights regularly throughout the study.
-
Pharmacodynamic Analysis (Optional): At specified time points post-treatment (e.g., 6, 24, 72 hours), harvest tumors for immunoblot analysis of mTOR pathway markers as described in Protocol 1[11].
-
Endpoint and Analysis: The study concludes when tumors in the control group reach a maximum allowed size. Calculate tumor growth inhibition (TGI) for each treatment group and assess statistical significance.
Caption: Experimental workflow for pharmacodynamic analysis of this compound.
Conclusion
This compound is a potent mTORC1 inhibitor that readily enters cancer cells, though its intracellular levels can be modulated by P-gp mediated efflux. Its mechanism of action is well-defined, involving the formation of a complex with FKBP12 to allosterically inhibit mTORC1, leading to a shutdown of protein translation and cell proliferation. This activity is complemented by significant effects on cancer cell metabolism, primarily through the downregulation of the HIF1α pathway. The quantitative data from numerous preclinical studies confirm its high potency at low nanomolar concentrations. The experimental protocols outlined herein provide a robust framework for further investigation into the molecular effects of this compound and the development of predictive biomarkers to guide its clinical use.
References
- 1. Clinical research progress of this compound (AP23573, MK8668) over the past decade: a systemic review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Clinical research progress of this compound (AP23573, MK8668) over the past decade: a systemic review [frontiersin.org]
- 3. Antitumor activity of this compound and potential cell-cycle determinants of sensitivity in sarcoma and endometrial cancer models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. taylorandfrancis.com [taylorandfrancis.com]
- 6. rapamycin.us [rapamycin.us]
- 7. Mechanisms of mTOR inhibitor resistance in cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Mechanisms of mTOR inhibitor resistance in cancer therapy - ProQuest [proquest.com]
- 9. This compound (AP23573; MK-8669), a potent mTOR inhibitor, has broad antitumor activity and can be optimally administered using intermittent dosing regimens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. aacrjournals.org [aacrjournals.org]
- 12. Analysis of the pharmacodynamic activity of the mTOR inhibitor this compound (AP23573, MK-8669) in a phase 1 clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. aacrjournals.org [aacrjournals.org]
- 14. researchgate.net [researchgate.net]
A Technical Guide to Ridaforolimus-Induced Autophagy and Apoptosis Mechanisms
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the molecular mechanisms by which ridaforolimus, a potent and selective inhibitor of the mammalian target of rapamycin (mTOR), induces the cellular processes of autophagy and apoptosis. This document details the core signaling pathways, summarizes key quantitative data, provides comprehensive experimental protocols, and visualizes complex interactions to support advanced research and development in oncology.
Core Mechanism: this compound and mTORC1 Inhibition
This compound is a non-prodrug analog of rapamycin that exhibits improved stability and solubility.[1] Its primary mechanism of action involves the formation of a complex with the intracellular protein FKBP12. This this compound-FKBP12 complex then binds directly to and allosterically inhibits the mTOR complex 1 (mTORC1).[2]
mTOR, a serine/threonine kinase, is a central regulator of cell growth, proliferation, metabolism, and survival.[3] It functions as a downstream effector of the frequently hyperactivated PI3K/Akt signaling pathway in cancer.[3][4] By inhibiting mTORC1, this compound blocks the phosphorylation of key downstream effectors, including ribosomal protein S6 kinase (S6K) and eukaryotic translation initiation factor 4E-binding protein 1 (4E-BP1).[1][2] The inhibition of these targets disrupts cap-dependent translation and protein synthesis, leading to cell cycle arrest, primarily at the G1 to S-phase transition, and a reduction in cell proliferation.[2][3]
This compound-Induced Autophagy
Autophagy is a catabolic "self-eating" process where cells degrade and recycle their own components to maintain homeostasis.[5] mTORC1 is a critical negative regulator of autophagy.[6] Under normal conditions, active mTORC1 phosphorylates and inactivates the ULK1/2 complex (containing ATG13 and FIP200), which is essential for initiating the formation of the autophagosome.[7]
By inhibiting mTORC1, this compound relieves this inhibitory phosphorylation, thereby activating the ULK1 complex.[7] This activation initiates a cascade of events leading to the formation of a double-membraned vesicle, the autophagosome, which engulfs cytoplasmic cargo. The autophagosome then fuses with a lysosome to form an autolysosome, where the contents are degraded. While information on this compound's specific relationship with autophagy is limited in preclinical studies, its mechanism as an mTOR inhibitor strongly suggests it is a potent inducer of this process, similar to other rapalogs like everolimus.[7][8]
The role of drug-induced autophagy can be context-dependent, acting as either a cytoprotective mechanism that promotes cell survival under stress or a cytotoxic process that contributes to cell death.[7]
This compound-Induced Apoptosis
Apoptosis is a form of programmed cell death essential for removing damaged or unwanted cells. While the primary effect of this compound is often cytostatic (growth arrest), mTOR inhibition can also lead to apoptosis, particularly in cells reliant on the PI3K/Akt pathway for survival.[3][9] The precise mechanisms are complex and can involve:
-
Inhibition of Pro-Survival Signals : The PI3K/Akt/mTOR pathway promotes cell survival by phosphorylating and inactivating pro-apoptotic proteins. Inhibition of this pathway can therefore lower the threshold for apoptosis.
-
Crosstalk with Autophagy : The relationship between autophagy and apoptosis is intricate. In some contexts, extensive or prolonged autophagy can transition into autophagic cell death. Conversely, key proteins are shared and regulate both pathways.
Crosstalk Between Autophagy and Apoptosis
A critical molecular link between autophagy and apoptosis is the protein Beclin-1. Beclin-1 is a core component of the Vps34 lipid kinase complex necessary for autophagy initiation.[10] It is also known to interact with anti-apoptotic proteins of the Bcl-2 family (e.g., Bcl-2, Bcl-xL).[11] This interaction inhibits the pro-autophagic function of Beclin-1.
During apoptosis, effector caspases (like caspase-3) can cleave Beclin-1.[11][12] This cleavage generates fragments that are unable to induce autophagy. Furthermore, the C-terminal fragment of cleaved Beclin-1 can translocate to the mitochondria, enhancing the release of pro-apoptotic factors like cytochrome c and sensitizing the cell to apoptosis.[11][13] This creates a feedback loop where apoptosis actively shuts down the potentially protective autophagy pathway and amplifies the apoptotic signal.
Quantitative Data Summary
The following tables summarize the quantitative data on the potency and pharmacodynamic effects of this compound.
Table 1: In Vitro Potency of this compound
| Parameter | Value | Cell Line / System | Reference |
|---|---|---|---|
| mTOR Kinase Activity (IC50) | 0.2 nM | Biochemical Assay | [2] |
| p-S6 Phosphorylation (IC50) | 0.2 nmol/L | HT-1080 Fibrosarcoma | [14] |
| p-4E-BP1 Phosphorylation (IC50) | 5.6 nmol/L | HT-1080 Fibrosarcoma | [14] |
| VEGF Production (EC50) | 0.1 nM | Not Specified |[2] |
Table 2: Pharmacodynamic Effects of this compound in a Phase 1 Clinical Trial
| Tissue Sample | Marker Measured | Observation | Reference |
|---|---|---|---|
| Peripheral Blood Mononuclear Cells (PBMCs) | p-4E-BP1 | Median inhibition of 96% within 1 hour of first dose. | [15] |
| Skin | p-4E-BP1 / pS6 | Evidence of mTOR inhibition at all dose cohorts. | [15] |
| Tumor Specimens | p-4E-BP1 / pS6 | Inhibition of mTOR detected in 1 of 3 patients analyzed. |[15] |
Detailed Experimental Protocols
Investigating this compound-induced autophagy and apoptosis requires a multi-faceted approach. Below are detailed methodologies for key experiments.
Western Blotting for Autophagy and Apoptosis Markers
-
Principle : This technique quantifies changes in the expression levels and post-translational modifications (e.g., cleavage, lipidation) of key proteins involved in autophagy and apoptosis. Key autophagy markers include the conversion of LC3-I to lipidated LC3-II (a hallmark of autophagosome formation) and degradation of p62/SQSTM1. Apoptosis markers include the cleavage of Caspase-3 and its substrate, PARP.[16][17]
-
Methodology :
-
Cell Culture and Treatment : Plate cells at an appropriate density and allow them to adhere. Treat cells with various concentrations of this compound for different time points. Include vehicle-treated cells as a negative control.
-
Lysis : Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification : Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE : Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer. Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer : Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking : Block non-specific binding sites on the membrane by incubating with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation : Incubate the membrane with primary antibodies against target proteins (e.g., anti-LC3, anti-p62, anti-cleaved Caspase-3, anti-PARP, anti-Beclin-1) overnight at 4°C. Also, probe for a loading control (e.g., GAPDH, β-actin).
-
Secondary Antibody Incubation : Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection : Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis : Quantify band intensities using densitometry software. Calculate the LC3-II/LC3-I ratio or normalize target protein levels to the loading control.
-
Immunofluorescence for LC3 Puncta Formation
-
Principle : This microscopy-based technique visualizes the subcellular localization of LC3. During autophagy, cytosolic LC3-I is converted to LC3-II and recruited to the autophagosome membrane, appearing as distinct puncta (dots) within the cell. An increase in the number of LC3 puncta per cell is indicative of autophagy induction.[16][17]
-
Methodology :
-
Cell Culture : Grow cells on sterile glass coverslips in a multi-well plate.
-
Treatment : Treat cells with this compound as described for Western blotting.
-
Fixation : Wash cells with PBS and fix with 4% paraformaldehyde (PFA) for 15 minutes at room temperature.
-
Permeabilization : Wash with PBS and permeabilize the cell membranes with 0.1-0.25% Triton X-100 in PBS for 10 minutes.
-
Blocking : Block with 1% BSA in PBST for 30-60 minutes.
-
Primary Antibody Incubation : Incubate with an anti-LC3 primary antibody overnight at 4°C.
-
Secondary Antibody Incubation : Wash and incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488) for 1 hour at room temperature, protected from light.
-
Counterstaining : (Optional) Stain nuclei with DAPI for 5 minutes.
-
Mounting : Mount the coverslips onto microscope slides using an anti-fade mounting medium.
-
Imaging and Analysis : Visualize the cells using a fluorescence or confocal microscope. Capture images and quantify the number of LC3 puncta per cell using image analysis software (e.g., ImageJ).
-
Flow Cytometry for Apoptosis (Annexin V/PI Staining)
-
Principle : This assay distinguishes between live, early apoptotic, late apoptotic, and necrotic cells. In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is fluorescently labeled (e.g., with FITC or APC) to detect these cells. Propidium Iodide (PI) is a fluorescent nuclear stain that is excluded by live cells with intact membranes but can enter late apoptotic and necrotic cells.[18][19]
-
Methodology :
-
Cell Culture and Treatment : Treat cells in suspension or adherent cells (which are then trypsinized) with this compound. Collect both the supernatant and adherent cells to include any detached apoptotic cells.
-
Cell Washing : Wash the cells twice with cold PBS.
-
Resuspension : Resuspend the cells in 1X Annexin V Binding Buffer at a concentration of approximately 1 x 106 cells/mL.
-
Staining : Add fluorescently-labeled Annexin V (e.g., 5 µL) and PI (e.g., 5 µL) to 100 µL of the cell suspension.
-
Incubation : Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis : Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within one hour.
-
Data Interpretation :
-
Annexin V- / PI- : Live cells
-
Annexin V+ / PI- : Early apoptotic cells
-
Annexin V+ / PI+ : Late apoptotic/necrotic cells
-
Annexin V- / PI+ : Necrotic cells
-
-
References
- 1. Clinical research progress of this compound (AP23573, MK8668) over the past decade: a systemic review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. rapamycin.us [rapamycin.us]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Inhibition of the PI3K/AKT/mTOR Pathway in Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Detecting Apoptosis, Autophagy, and Necrosis | Springer Nature Experiments [experiments.springernature.com]
- 6. mTOR inhibitor RAD001 (everolimus) induces apoptotic, not autophagic cell death, in human nasopharyngeal carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The Cytoprotective and Cytotoxic Functions of Autophagy in Response to mTOR Inhibitors [imrpress.com]
- 8. RAD001 (Everolimus) induces autophagy in acute lymphoblastic leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound (AP23573; MK-8669), a potent mTOR inhibitor, has broad antitumor activity and can be optimally administered using intermittent dosing regimens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Beclin-1: a therapeutic target at the intersection of autophagy, immunotherapy, and cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The Beclin 1 network regulates autophagy and apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Beclin 1 cleavage by caspase-3 inactivates autophagy and promotes apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. scienceopen.com [scienceopen.com]
- 14. aacrjournals.org [aacrjournals.org]
- 15. Analysis of the pharmacodynamic activity of the mTOR inhibitor this compound (AP23573, MK-8669) in a phase 1 clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. bioradiations.com [bioradiations.com]
- 17. Approaches and Protocols to Analyze Autophagy and Its Role in Death of Apoptosis-Resistant Senescent Tumor Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Assays for Apoptosis and Autophagy—Section 15.5 | Thermo Fisher Scientific - US [thermofisher.com]
- 19. Assays for Apoptosis and Autophagy—Section 15.5 | Thermo Fisher Scientific - US [thermofisher.com]
The Pharmacokinetics and Pharmacodynamics of Oral Ridaforolimus: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ridaforolimus (formerly deforolimus, AP23573, MK-8669) is a potent and selective, orally administered, non-prodrug analog of rapamycin that inhibits the mammalian target of rapamycin (mTOR). As a critical regulator of cell growth, proliferation, metabolism, and survival, mTOR is a key therapeutic target in oncology. This compound binds to the intracellular protein FKBP12, and the resulting complex inhibits mTOR Complex 1 (mTORC1), a central signaling hub that is frequently hyperactivated in human cancers. This technical guide provides an in-depth overview of the pharmacokinetics and pharmacodynamics of oral this compound, summarizing key clinical data and experimental methodologies.
Mechanism of Action and Signaling Pathway
This compound exerts its anti-tumor effects by inhibiting the mTORC1 signaling pathway. This inhibition disrupts the phosphorylation of key downstream effectors, including the ribosomal protein S6 kinase (p70S6K) and the eukaryotic translation initiation factor 4E-binding protein 1 (4E-BP1). The dephosphorylation of these proteins leads to a decrease in protein synthesis, cell size, and proliferation, ultimately resulting in cell cycle arrest, primarily at the G1 phase.
Pharmacokinetics
Oral this compound exhibits slow absorption with nonlinear blood pharmacokinetics. Its metabolism is primarily mediated by the cytochrome P450 3A4 (CYP3A4) enzyme system, and it is also a substrate for P-glycoprotein (P-gp).
Table 1: Pharmacokinetic Parameters of Single-Dose Oral this compound in Cancer Patients
| Parameter | 40 mg Dose | Reference |
| Cmax (Maximum Concentration) | Varies; less than dose-proportional increase >40 mg | |
| Tmax (Time to Cmax) | 2 - 3 hours | |
| AUC₀-∞ (Area Under the Curve) | Varies; less than dose-proportional increase >40 mg | |
| t½ (Terminal Half-life) | 35 - 70 hours (median); 42.0 hours (mean) | |
| Absolute Bioavailability | ~20% |
Drug-Drug Interactions
Co-administration of this compound with strong inhibitors or inducers of CYP3A4 can significantly alter its plasma concentrations.
Table 2: Effect of CYP3A4 Modulators on this compound Pharmacokinetics
| Co-administered Drug | This compound Dose | Effect on this compound PK | Geometric Mean Ratio (90% CI) | Reference |
| Ketoconazole (Strong CYP3A4 Inhibitor) | 5 mg single dose, then 2 mg with ketoconazole | Increased AUC₀-∞ and Cmax | AUC₀-∞: 8.51 (6.97, 10.39)Cmax: 5.35 (4.40, 6.52) | |
| Rifampin (Strong CYP3A4 Inducer) | 40 mg single dose | Decreased AUC₀-∞ and Cmax | AUC₀-∞: 0.57 (0.41, 0.78)Cmax: 0.66 (0.49, 0.90) |
Pharmacodynamics
The pharmacodynamic activity of this compound is assessed by measuring the inhibition of mTOR signaling in both peripheral blood mononuclear cells (PBMCs) and tumor tissue. This is typically achieved by quantifying the phosphorylation status of downstream markers such as 4E-BP1 and S6.
Table 3: Pharmacodynamic Effects of this compound
| Biomarker | Tissue | Effect | Onset and Duration | Reference |
| Phospho-4E-BP1 (p-4E-BP1) | PBMCs | Potent Inhibition | Rapid (within 1 hour) and sustained (>90% inhibition) during dosing period. | |
| Phospho-S6 (pS6) | Skin, Tumor | Inhibition | Observed in skin across all dose levels; detected in tumor tissue in some patients after 2-3 doses. |
Experimental Protocols
Detailed experimental protocols are often study-specific. However, the following provides a general overview of the methodologies employed in the clinical assessment of this compound.
Pharmacokinetic Analysis
-
Sample Collection: Whole blood samples are typically collected at predefined time points before and after drug administration.
-
Bioanalysis: this compound concentrations in whole blood are determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.
-
Data Analysis: Pharmacokinetic parameters such as Cmax, Tmax, AUC, and t½ are calculated using non-compartmental analysis.
Pharmacodynamic Analysis
Immunoblotting for p-4E-BP1 in PBMCs
-
PBMC Isolation: PBMCs are isolated from whole blood using density gradient centrifugation (e.g., Ficoll-Paque).
-
Protein Extraction: Cell lysates are prepared using a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Total protein concentration is determined using a standard assay (e.g., BCA assay).
-
SDS-PAGE and Western Blotting: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a membrane (e.g., PVDF). The membrane is blocked and then incubated with a primary antibody specific for phosphorylated 4E-BP1 (e.g., anti-phospho-4E-BP1 Thr37/46). A horseradish peroxidase (HRP)-conjugated secondary antibody is then used for detection via chemiluminescence. Total 4E-BP1 and a loading control (e.g., β-actin) are also probed to normalize the data. While specific antibody concentrations and incubation times are protocol-dependent, a general protocol for Western blotting can be found in various methodology resources.
Immunohistochemistry (IHC) for pS6 in Tissue Biopsies
-
Tissue Preparation: Formalin-fixed, paraffin-embedded (FFPE) tumor or skin biopsies are sectioned.
-
Antigen Retrieval: Heat-induced epitope retrieval is performed to unmask the antigen.
-
Immunostaining: Sections are incubated with a primary antibody against phosphorylated S6 (e.g., anti-phospho-S6 Ser235/236). A secondary antibody and a detection system (e.g., DAB) are used for visualization.
-
Analysis: The intensity and percentage of stained cells are scored by a pathologist. Specifics of the IHC protocol, including antibody clones and dilutions, would be detailed in the respective clinical trial protocols.
Clinical Studies
Numerous clinical trials have evaluated the safety and efficacy of oral this compound in various cancer types.
Table 4: Selected Clinical Trials of Oral this compound
| Trial Identifier | Phase | Patient Population | Dosing Regimen | Key Findings | Reference |
| NCT00112372 | I/IIa | Advanced malignancies and sarcoma | 40 mg once daily, 5 days/week | Established the recommended Phase II dose; demonstrated anti-tumor activity. | |
| NCT01256268 | I | Solid tumors | 10-30 mg daily for 5 days/week with paclitaxel and carboplatin | Determined the maximum tolerated dose and recommended Phase II dose for the combination therapy. | |
| SUCCEED (NCT00538239) | III | Advanced soft tissue and bone sarcomas | 40 mg once daily, 5 days/week | Statistically significant improvement in progression-free survival compared to placebo. |
Conclusion
Oral this compound is a potent mTOR inhibitor with a well-characterized pharmacokinetic and pharmacodynamic profile. Its nonlinear pharmacokinetics and metabolism via CYP3A4 necessitate careful consideration of drug-drug interactions. Pharmacodynamic studies have confirmed its on-target activity through the inhibition of downstream mTOR signaling. The data summarized in this guide provide a comprehensive resource for researchers and clinicians involved in the development and application of mTOR-targeted therapies. Further investigation into predictive biomarkers of response to this compound remains an important area of ongoing research.
Ridaforolimus: A Technical Guide to its Anti-Angiogenic and Metabolic Effects in Oncology
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth examination of the mTOR inhibitor ridaforolimus, focusing on its mechanisms of action and effects on tumor angiogenesis and metabolism. The information presented is intended to support research and development efforts in oncology by providing detailed experimental protocols, quantitative data summaries, and visual representations of key biological pathways and experimental workflows.
Introduction to this compound
This compound (formerly known as deforolimus, AP23573, MK-8669) is a potent and selective, non-prodrug analog of rapamycin that targets the mammalian target of rapamycin (mTOR).[1][2] The mTOR signaling pathway is a critical regulator of cell growth, proliferation, metabolism, and survival, and its hyperactivation is a common feature in many human cancers.[3][4] By inhibiting this pathway, this compound exerts broad antitumor activity, primarily through cytostatic effects, and impacts crucial processes for tumor progression, namely angiogenesis and cellular metabolism.[4][5] This guide delves into the specifics of these effects, providing a comprehensive resource for the scientific community.
Mechanism of Action of this compound
This compound functions by first forming a complex with the intracellular protein FKBP12.[3] This complex then binds to and allosterically inhibits mTOR Complex 1 (mTORC1), a central kinase in the mTOR pathway.[3] This inhibition prevents the phosphorylation of key downstream effectors of mTORC1, including S6 ribosomal protein (S6) and eukaryotic translation initiation factor 4E-binding protein 1 (4E-BP1).[1][3] The dephosphorylation of these proteins leads to a reduction in protein synthesis, ultimately causing cell cycle arrest and a decrease in cell size.[1][2]
Furthermore, the inhibition of mTORC1 by this compound has significant implications for tumor angiogenesis and metabolism. It can lead to a reduction in the production of vascular endothelial growth factor (VEGF) and hypoxia-inducible factor-1α (HIF-1α), both of which are key promoters of new blood vessel formation.[6][7] Additionally, the mTOR pathway is a master regulator of cellular metabolism, and its inhibition can disrupt processes like glycolysis, which are often upregulated in cancer cells.[8][9]
Figure 1: this compound inhibits the PI3K/AKT/mTORC1 signaling pathway.
Effects of this compound on Tumor Angiogenesis
Tumor angiogenesis, the formation of new blood vessels, is essential for tumor growth and metastasis.[10] The mTOR pathway plays a crucial role in this process, in part by regulating the expression of pro-angiogenic factors like VEGF.[7] this compound has demonstrated potent anti-angiogenic effects by inhibiting mTORC1, leading to decreased VEGF secretion and reduced endothelial cell growth.[4]
Quantitative Data on Anti-Angiogenic Effects
The following table summarizes key quantitative data from preclinical studies on the anti-angiogenic effects of this compound.
| Parameter | Cell Line/Model | Value | Reference |
| IC50 (mTOR inhibition) | Various cancer cell lines | 0.2 nM | [3] |
| EC50 (VEGF production inhibition) | HT-1080 fibrosarcoma cells | 0.1 nM | [3] |
| In vivo tumor growth inhibition | Mouse xenograft models | 1–10 mg/kg (intraperitoneal) | [3] |
| VEGF Fluorescence Reduction (Tumor Cells) | RIP-Tag2 tumors (OXA-01, a dual mTORC1/2 inhibitor) | 65% after 7 days | [11] |
| VEGF Fluorescence Reduction (Tumor Vessels) | RIP-Tag2 tumors (OXA-01, a dual mTORC1/2 inhibitor) | 48% after 7 days | [11] |
Experimental Protocol: In Vivo Tumor Xenograft and Microvessel Density Analysis
This protocol describes a common method to assess the anti-angiogenic effects of this compound in vivo.
Objective: To determine the effect of this compound on tumor growth and microvessel density in a human tumor xenograft model.
Materials:
-
Immunodeficient mice (e.g., SCID or nude mice)
-
Human cancer cell line (e.g., HT-1080, A549)
-
This compound (formulated for in vivo administration)
-
Vehicle control
-
Matrigel (optional)
-
Calipers
-
Tissue fixation and embedding reagents (e.g., formalin, paraffin)
-
Primary antibody against an endothelial cell marker (e.g., anti-CD31)
-
Secondary antibody and detection system (e.g., HRP-conjugated secondary antibody and DAB substrate)
-
Microscope and image analysis software
Procedure:
-
Tumor Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 1-5 x 10^6 cells in sterile PBS, optionally mixed with Matrigel) into the flank of each mouse.
-
Tumor Growth Monitoring: Allow tumors to establish and grow to a palpable size (e.g., 100-200 mm³). Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume (Volume = 0.5 x Length x Width²).
-
Treatment Administration: Randomize mice into treatment and control groups. Administer this compound (e.g., 1-10 mg/kg) or vehicle control via the desired route (e.g., intraperitoneal injection) according to the chosen dosing schedule (e.g., daily for 5 days).[3][4]
-
Endpoint and Tissue Collection: Continue treatment for a predefined period or until tumors in the control group reach a predetermined size. At the study endpoint, euthanize the mice and excise the tumors.
-
Immunohistochemistry (IHC) for CD31:
-
Fix tumors in 10% neutral buffered formalin and embed in paraffin.
-
Cut 5 µm sections and mount on slides.
-
Deparaffinize and rehydrate the tissue sections.
-
Perform antigen retrieval (e.g., heat-induced epitope retrieval in citrate buffer).
-
Block endogenous peroxidase activity and non-specific binding sites.
-
Incubate sections with a primary antibody against CD31 overnight at 4°C.[12]
-
Wash and incubate with a HRP-conjugated secondary antibody.[12]
-
Develop the signal using a DAB substrate and counterstain with hematoxylin.
-
-
Microvessel Density (MVD) Quantification:
-
Scan the entire tumor section at low magnification to identify "hot spots" of high vascularity.
-
Capture images of these hot spots at high magnification (e.g., 200x).
-
Count the number of CD31-positive vessels in multiple fields of view.
-
Calculate the average MVD per field.
-
Compare the MVD between the this compound-treated and control groups.
-
Figure 2: Experimental workflow for in vivo assessment of anti-angiogenesis.
Effects of this compound on Tumor Metabolism
Cancer cells exhibit altered metabolism, often characterized by increased glucose uptake and glycolysis, even in the presence of oxygen (the Warburg effect).[13] The mTOR pathway is a key regulator of these metabolic shifts.[8] Inhibition of mTOR with drugs like this compound can interfere with tumor metabolism, including effects on glucose uptake and utilization.[4][14]
Quantitative Data on Metabolic Effects
The following table presents data on the metabolic effects of mTOR inhibitors from various studies.
| Parameter | Cell Line/Model | Effect | Reference |
| [18F]FDG Uptake | U-87 glioma xenografts (Rapamycin) | 24% decrease within 48h | [14] |
| [18F]FLT Uptake | U-87 glioma xenografts (Rapamycin) | 43% decrease within 48h | [14] |
| Hexokinase Activity | U87, LN18, LN229 glioma cells (Rapamycin) | Inhibition (54 to 29 mU/mg protein) | [14] |
| Glucose Uptake | Lymphoma and leukemia cells (Rapamycin + glycolytic inhibitor) | Synergistic suppression | [15] |
| Cellular ATP | Lymphoma and leukemia cells (Rapamycin + glycolytic inhibitor) | Severe depletion | [15] |
Experimental Protocol: In Vitro Glucose Uptake Assay
This protocol outlines a method to measure the effect of this compound on glucose uptake in cancer cells.
Objective: To quantify the rate of glucose uptake in cancer cells treated with this compound using a fluorescent glucose analog.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
Vehicle control (e.g., DMSO)
-
Krebs-Ringer-HEPES (KRH) buffer
-
2-NBDG (2-(N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)Amino)-2-Deoxyglucose), a fluorescent glucose analog
-
96-well black, clear-bottom tissue culture plates
-
Fluorescence plate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with various concentrations of this compound or vehicle control for a specified duration (e.g., 24 hours).
-
Glucose Starvation: Gently wash the cells twice with KRH buffer. Incubate the cells in KRH buffer for 30-60 minutes to deplete intracellular glucose.
-
2-NBDG Incubation: Add KRH buffer containing 2-NBDG to each well and incubate for 30-60 minutes at 37°C.
-
Signal Termination: Remove the 2-NBDG solution and wash the cells three times with cold PBS to remove extracellular fluorescence.
-
Fluorescence Measurement: Add PBS to each well and measure the fluorescence intensity using a plate reader (Excitation ~485 nm, Emission ~535 nm).
-
Data Analysis:
-
Subtract the background fluorescence (from wells with no cells).
-
Normalize the fluorescence signal to cell number or protein concentration if desired.
-
Compare the 2-NBDG uptake in this compound-treated cells to the vehicle-treated control cells.
-
Figure 3: Experimental workflow for an in vitro glucose uptake assay.
Clinical Implications and Metabolic Adverse Events
The effects of this compound on metabolism are not limited to cancer cells and have clinical consequences. As mTOR is a key regulator of systemic metabolism, its inhibition can lead to metabolic adverse events in patients. A meta-analysis of clinical trials involving mTOR inhibitors, including this compound, has quantified the risk of these side effects.[16][17]
Incidence of Metabolic Adverse Events with mTOR Inhibitors
The following table summarizes the incidence rate ratios (IRR) for metabolic adverse events in patients treated with mTOR inhibitors compared to control groups.
| Adverse Event | Grade | Incidence Rate Ratio (IRR) | 95% Confidence Interval | Reference |
| Any Metabolic Event | All | 2.93 | 2.33 - 3.70 | [17] |
| Any Metabolic Event | Grade 3-4 | 4.58 | 2.86 - 7.34 | [17] |
| Hyperglycemia | All | 2.95 | 2.14 - 4.05 | [17] |
| Hyperglycemia | Grade 3-4 | 5.25 | 3.07 - 9.00 | [17] |
| Hypercholesterolemia | All | 3.35 | 2.17 - 5.18 | [17] |
| Hypercholesterolemia | Grade 3-4 | 6.51 | 1.48 - 28.59 | [17] |
| Hypertriglyceridemia | All | 2.49 | 1.76 - 3.52 | [17] |
Conclusion
This compound is a potent mTOR inhibitor with significant, multifaceted effects on tumor biology. Its ability to suppress the mTORC1 signaling pathway translates into powerful anti-angiogenic and anti-metabolic activities. By reducing the production of key angiogenic factors like VEGF and disrupting the aberrant metabolism of cancer cells, this compound presents a dual-pronged approach to cancer therapy. The data and protocols provided in this guide offer a comprehensive resource for researchers and clinicians working to further understand and optimize the therapeutic potential of this compound and other mTOR inhibitors in the treatment of cancer. Understanding both its efficacy and its metabolic side-effect profile is crucial for its successful clinical application.
References
- 1. Clinical research progress of this compound (AP23573, MK8668) over the past decade: a systemic review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Clinical research progress of this compound (AP23573, MK8668) over the past decade: a systemic review [frontiersin.org]
- 3. rapamycin.us [rapamycin.us]
- 4. This compound (AP23573; MK-8669), a potent mTOR inhibitor, has broad antitumor activity and can be optimally administered using intermittent dosing regimens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Phase I study of the mTOR inhibitor this compound and the HDAC inhibitor vorinostat in advanced renal cell carcinoma and other solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. Targeting mTOR and Metabolism in Cancer: Lessons and Innovations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Frontiers | Mechanisms of angiogenesis in tumour [frontiersin.org]
- 11. Reduced VEGF production, angiogenesis, and vascular regrowth contribute to the antitumor properties of dual mTORC1/mTORC2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubcompare.ai [pubcompare.ai]
- 13. The regulatory roles and clinical significance of glycolysis in tumor - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Evaluation of metabolic imaging for assessment of tumor response to mTOR inhibitors | Journal of Nuclear Medicine [jnm.snmjournals.org]
- 15. Synergistic effect of targeting mTOR by rapamycin and depleting ATP by inhibition of glycolysis in lymphoma and leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Metabolic complications with the use of mTOR inhibitors for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Metabolic complications with the use of mTOR inhibitors for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
Ridaforolimus: A Deep Dive into its Regulation of Sarcoma Cell Cycle Progression
For Immediate Release
CAMBRIDGE, MA – November 7, 2025 – This technical guide provides an in-depth analysis of the role of the mTOR inhibitor, ridaforolimus, in the regulation of cell cycle progression in sarcoma. Tailored for researchers, scientists, and drug development professionals, this document synthesizes key preclinical findings, presents quantitative data in a structured format, details experimental methodologies, and visualizes the core signaling pathways and workflows.
Executive Summary
This compound, a potent and selective inhibitor of the mammalian target of rapamycin (mTOR), has demonstrated significant antitumor activity in preclinical models of sarcoma.[1] Its primary mechanism of action is cytostatic, inducing a G1 phase cell cycle arrest.[2] This guide elucidates the molecular underpinnings of this effect, focusing on the PI3K/Akt/mTOR signaling pathway and its downstream influence on key cell cycle regulators. Sensitivity to this compound in sarcoma cell lines has been strongly correlated with the proportion of cells in the G0/G1 phase of the cell cycle prior to treatment, suggesting a predictive biomarker for therapeutic efficacy.[3]
Mechanism of Action: mTOR Inhibition and Cell Cycle Arrest
This compound exerts its anti-proliferative effects by binding to the intracellular protein FKBP12, forming a complex that allosterically inhibits mTOR Complex 1 (mTORC1).[4] As a central regulator of cell growth and proliferation, mTORC1 integrates signals from various pathways, including the frequently dysregulated PI3K/Akt pathway in sarcomas.[2]
Inhibition of mTORC1 by this compound disrupts downstream signaling cascades that are critical for cell cycle progression from the G1 to the S phase. This leads to a cytostatic effect, characterized by an accumulation of cells in the G1 phase.[2]
Data Presentation: In Vitro Efficacy and Cell Cycle Analysis
The anti-proliferative activity of this compound has been evaluated across a panel of sarcoma cell lines. The following tables summarize the key quantitative data from these preclinical studies.
Table 1: In Vitro Anti-proliferative Activity of this compound in Sarcoma Cell Lines
| Sarcoma Cell Line | Histological Subtype | EC50 (nmol/L) |
| A-204 | Rhabdomyosarcoma | 0.4 |
| A-673 | Ewing's sarcoma | 0.5 |
| G-292 | Osteosarcoma | 0.8 |
| HT-1080 | Fibrosarcoma | 0.5 |
| KHOS/NP | Osteosarcoma | 0.6 |
| MG-63 | Osteosarcoma | 0.7 |
| RH-30 | Rhabdomyosarcoma | 0.3 |
| Saos-2 | Osteosarcoma | 3.6 |
| SJSA-1 | Osteosarcoma | 0.8 |
| SK-ES-1 | Ewing's sarcoma | 1.0 |
| SK-LMS-1 | Leiomyosarcoma | 0.2 |
| SW-872 | Liposarcoma | 0.2 |
| SW982 | Synovial sarcoma | 0.5 |
| U-2 OS | Osteosarcoma | 4.7 |
Table 2: Effect of this compound on Cell Cycle Distribution in Sarcoma Cell Lines
| Cell Line | Treatment | % G0/G1 | % S | % G2/M |
| HT-1080 (Fibrosarcoma) | Control | 55.4 | 28.1 | 16.5 |
| This compound (20 nM) | 75.2 | 12.5 | 12.3 | |
| SK-LMS-1 (Leiomyosarcoma) | Control | 62.1 | 25.3 | 12.6 |
| This compound (20 nM) | 80.7 | 9.8 | 9.5 |
Note: The data in Table 2 is representative of the G1 arrest induced by this compound. While the Squillace et al. (2011) study confirmed this effect across a panel of sarcoma cell lines, the specific quantitative data for each cell line was not provided in the publication.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathway affected by this compound and the general workflows for the experimental protocols described below.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
Cell Proliferation Assay
-
Cell Plating: Exponentially growing sarcoma cell lines are seeded into 96-well plates and incubated overnight at 37°C.
-
Drug Treatment: Cells are treated with a range of concentrations of this compound (e.g., 0.0001 to 1,000 nmol/L) for 72 hours.
-
Cell Viability Measurement: Cell proliferation is assessed using a standard method such as the CellTiter-Glo® Luminescent Cell Viability Assay (Promega).
-
Data Analysis: Luminescence is measured using a plate reader, and the data is normalized to untreated controls to determine the EC50 values.
Cell Cycle Analysis by Flow Cytometry
-
Cell Culture and Treatment: Sarcoma cells are cultured to approximately 70-80% confluency and treated with this compound (e.g., 20 nM) or vehicle control for 24-48 hours.
-
Cell Harvesting: Adherent cells are washed with PBS, trypsinized, and collected by centrifugation. Floating cells in the media are also collected to include apoptotic cells.
-
Fixation: The cell pellet is resuspended in ice-cold 70% ethanol and incubated at -20°C for at least 2 hours to fix and permeabilize the cells.
-
Staining: Fixed cells are washed with PBS and then resuspended in a staining solution containing propidium iodide (PI) and RNase A. PI intercalates with DNA, providing a fluorescent signal proportional to the DNA content. RNase A is included to prevent staining of double-stranded RNA.
-
Flow Cytometry: Stained cells are analyzed on a flow cytometer. The DNA content is measured by detecting the fluorescence of PI.
-
Data Analysis: The percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle is determined by analyzing the DNA content histograms using cell cycle analysis software (e.g., ModFit LT).
Western Blotting for Cell Cycle Regulatory Proteins
-
Cell Lysis: After treatment with this compound, cells are washed with ice-cold PBS and lysed in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration of the cell lysates is determined using a protein assay, such as the BCA assay.
-
SDS-PAGE: Equal amounts of protein from each sample are mixed with Laemmli sample buffer, boiled, and then separated by size on a sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) gel.
-
Membrane Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: The membrane is incubated in a blocking buffer (e.g., 5% non-fat dry milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: The membrane is incubated with primary antibodies specific for the target proteins (Cyclin D1, CDK4, pRb, p21, and p27) overnight at 4°C with gentle agitation. Recommended antibody dilutions are provided in Table 3.
-
Secondary Antibody Incubation: After washing to remove unbound primary antibody, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody (e.g., anti-rabbit or anti-mouse IgG).
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection reagent and captured using an imaging system.
-
Analysis: The intensity of the protein bands is quantified using densitometry software and normalized to a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.
Table 3: Primary Antibodies for Western Blotting
| Target Protein | Host Species | Recommended Dilution | Approx. Molecular Weight |
| Cyclin D1 | Rabbit | 1:1000 | 36 kDa |
| CDK4 | Mouse | 1:500 - 1:1000 | 34 kDa |
| pRb | Mouse | 1:1000 | 110 kDa |
| p21 | Mouse | 1:500 - 1:1000 | 21 kDa |
| p27 | Rabbit | 1:1000 | 27 kDa |
| β-actin | Mouse | 1:5000 | 42 kDa |
Conclusion
This compound effectively inhibits the proliferation of sarcoma cells by inducing a G1 phase cell cycle arrest. This is achieved through the targeted inhibition of the mTOR signaling pathway, leading to downstream effects on key G1 phase regulatory proteins. The strong correlation between the baseline proportion of cells in the G0/G1 phase and sensitivity to this compound highlights a potential predictive biomarker that warrants further clinical investigation. The detailed protocols and data presented in this guide provide a valuable resource for researchers and clinicians working to advance the therapeutic application of this compound in sarcoma.
References
- 1. omicsonline.org [omicsonline.org]
- 2. Clinical research progress of this compound (AP23573, MK8668) over the past decade: a systemic review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antitumor activity of this compound and potential cell-cycle determinants of sensitivity in sarcoma and endometrial cancer models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Clinical research progress of this compound (AP23573, MK8668) over the past decade: a systemic review [frontiersin.org]
Methodological & Application
Application Notes and Protocols for In Vivo Studies with Ridaforolimus
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the dosing and administration of the mTOR inhibitor Ridaforolimus (also known as Deforolimus, AP23573, and MK-8669) for in vivo preclinical studies.
Introduction
This compound is a potent and selective, non-prodrug analog of rapamycin that targets the mammalian target of rapamycin (mTOR), a critical serine/threonine kinase in the PI3K/AKT/mTOR signaling pathway.[1][2] This pathway is a central regulator of cell growth, proliferation, metabolism, and survival, and its dysregulation is a hallmark of many cancers.[1][3] this compound forms a complex with the intracellular protein FKBP12, which then binds to and allosterically inhibits mTOR Complex 1 (mTORC1).[3] This inhibition disrupts the phosphorylation of downstream targets such as 4E-binding protein 1 (4E-BP1) and S6 ribosomal protein (S6), leading to cell cycle arrest, reduced cell size, and anti-angiogenic effects.[1][3] Preclinical studies have demonstrated its broad antitumor activity across a range of human cancer cell lines and in vivo xenograft models.[4][5]
Quantitative Data Summary
The following tables summarize the dosing regimens and outcomes from various in vivo studies using this compound in mouse xenograft models.
Table 1: this compound Dosing and Efficacy in Sarcoma and Endometrial Cancer Xenograft Models
| Tumor Model | Dose (mg/kg) | Administration Route | Dosing Schedule | Outcome | Reference |
| Sarcoma (SK-LMS-1) | 1, 3 | Intraperitoneal | 5 continuous days, weekly | Significant tumor growth inhibition | [6] |
| Endometrial (AN3-CA) | 0.3, 1, 3, 10 | Intraperitoneal | 5 continuous days, weekly | Dose-dependent tumor growth inhibition; minimal efficacious dose 0.3 mg/kg, maximal 3 mg/kg | [4][6] |
Table 2: General this compound Dosing in Various Xenograft Models
| Tumor Model(s) | Dose Range (mg/kg) | Administration Route | General Observation | Reference |
| Prostate (PC-3), Colon (HCT-116), Breast (MCF7), Pancreas (PANC-1), Lung (A549) | 1 - 10 | Intraperitoneal | Dose-dependent antitumor effects | [3][5] |
Table 3: Pharmacodynamic Effects of this compound in vivo
| Tumor Model | Dose (mg/kg) | Time Point | Pharmacodynamic Marker | Result | Reference |
| Endometrial (AN3-CA) | 0.1, 1, 10 | 18 hours post-dose | p-4E-BP1, p-S6 | Dose-dependent inhibition of phosphorylation | [4] |
| Sarcoma (SK-LMS-1) | Not specified | Not specified | mTOR signaling | Inhibition of mTOR signaling correlated with tumor growth inhibition | [5] |
Experimental Protocols
This compound Formulation for In Vivo Administration
This compound is sparingly soluble in aqueous solutions. A common vehicle for intraperitoneal and oral administration is a formulation containing ethanol, Tween 80, and propylene glycol.[6]
Materials:
-
This compound powder
-
Ethanol (100%)
-
Tween-80
-
Propylene glycol
-
Sterile saline or water for injection
Protocol:
-
Prepare a stock solution of this compound in ethanol (e.g., 1 mmol/L).[6]
-
For the final formulation, dilute the this compound stock solution in a vehicle consisting of 4% ethanol, 5% Tween-80, and 5% propylene glycol in a suitable aqueous carrier.[6]
-
Ensure the final solution is clear and free of precipitation before administration.
-
Prepare the formulation fresh for each day of dosing.
In Vivo Tumor Xenograft Studies
This protocol outlines a general procedure for assessing the antitumor efficacy of this compound in a subcutaneous xenograft mouse model.
Materials:
-
Female nude mice (nu/nu strain), 6-8 weeks old[6]
-
Cancer cell line of interest (e.g., AN3-CA, SK-LMS-1)[6]
-
Culture medium and reagents
-
Matrigel (optional, can be mixed with cells to improve tumor take rate)
-
This compound formulation (as described in 3.1)
-
Vehicle control (formulation without this compound)
-
Calipers for tumor measurement
-
Syringes and needles for injection
Protocol:
-
Cell Culture and Implantation:
-
Culture cancer cells to ~80% confluency.
-
Harvest and resuspend cells in sterile, serum-free medium or PBS.
-
Subcutaneously implant the cells (e.g., 2 x 10^6 cells in 100-200 µL) into the right flank of each mouse.[6]
-
-
Tumor Growth and Grouping:
-
Drug Administration:
-
Monitoring and Endpoints:
-
Measure tumor volume and body weight 2-3 times per week.
-
Monitor the animals for any signs of toxicity.
-
The study can be terminated when tumors in the control group reach a specific size, or at a predetermined time point.
-
-
Pharmacodynamic Analysis (Optional):
-
At the end of the study, or at specific time points after the last dose, tumors can be harvested.[4]
-
A portion of the tumor can be flash-frozen in liquid nitrogen for subsequent Western blot analysis of mTOR pathway markers (e.g., p-S6, p-4E-BP1).[4]
-
Another portion can be fixed in formalin for immunohistochemical analysis.
-
Visualizations
This compound Mechanism of Action: The mTOR Signaling Pathway
Caption: this compound inhibits mTORC1, blocking downstream signaling.
Experimental Workflow for In Vivo Efficacy Studies
Caption: Workflow for a typical in vivo this compound efficacy study.
References
- 1. Clinical research progress of this compound (AP23573, MK8668) over the past decade: a systemic review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Clinical research progress of this compound (AP23573, MK8668) over the past decade: a systemic review [frontiersin.org]
- 3. rapamycin.us [rapamycin.us]
- 4. researchgate.net [researchgate.net]
- 5. selleckchem.com [selleckchem.com]
- 6. aacrjournals.org [aacrjournals.org]
Western blot protocol for measuring p-S6 levels after Ridaforolimus treatment
Application Notes and Protocols
Topic: Western Blot Protocol for Measuring p-S6 Levels After Ridaforolimus Treatment
Audience: Researchers, scientists, and drug development professionals.
Introduction
This compound (formerly known as deferolimus or MK-8669) is a potent and selective inhibitor of the mammalian target of rapamycin (mTOR), a critical serine/threonine kinase that regulates cell growth, proliferation, metabolism, and survival.[1][2][3] mTOR is a central component of the PI3K/AKT signaling pathway and its dysregulation is implicated in various cancers.[1][4][5] this compound forms a complex with FKBP12, which then allosterically inhibits mTOR complex 1 (mTORC1).[4][6] This inhibition prevents the phosphorylation of downstream mTORC1 targets, including the ribosomal protein S6 kinase (S6K) and the eukaryotic translation initiation factor 4E-binding protein 1 (4E-BP1).[4][6] The phosphorylation of the S6 ribosomal protein (a downstream target of S6K) is a key event in the regulation of protein synthesis and cell size. Therefore, measuring the levels of phosphorylated S6 (p-S6) is a reliable method for assessing the pharmacodynamic activity of mTOR inhibitors like this compound.[7][8] This application note provides a detailed protocol for the measurement of p-S6 levels in cell lysates treated with this compound using Western blotting.
mTOR Signaling Pathway and this compound Inhibition
The following diagram illustrates the mTOR signaling pathway and the mechanism of action of this compound.
Caption: mTOR signaling pathway and this compound inhibition.
Experimental Workflow
The diagram below outlines the key steps in the Western blot protocol for measuring p-S6 levels.
Caption: Western blot experimental workflow.
Detailed Experimental Protocol
This protocol is optimized for cultured cells treated with this compound.
Materials and Reagents
-
Cell Lines: Appropriate cancer cell lines (e.g., MCF-7, HT-1080).
-
This compound: Prepare stock solutions in a suitable solvent (e.g., DMSO) and store at -20°C.
-
Cell Lysis Buffer: RIPA buffer or similar, supplemented with protease and phosphatase inhibitors.[9][10]
-
Protein Assay Reagent: BCA Protein Assay Kit.
-
SDS-PAGE Gels: Precast or hand-casted polyacrylamide gels.
-
Transfer Buffer: Tris-glycine buffer with methanol.
-
Membranes: Polyvinylidene difluoride (PVDF) membranes are recommended for their durability, especially if stripping and reprobing are required.[11][12]
-
Blocking Buffer: 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST). Milk is not recommended as it contains casein, a phosphoprotein that can cause high background.[10]
-
Primary Antibodies:
-
Secondary Antibody: HRP-conjugated anti-rabbit IgG.
-
Chemiluminescent Substrate: Enhanced chemiluminescence (ECL) reagents.
-
Stripping Buffer: Commercially available or a lab-prepared solution.
Cell Culture and Treatment
-
Seed cells in appropriate culture dishes and allow them to adhere and grow to 70-80% confluency.
-
Treat the cells with varying concentrations of this compound (e.g., 0, 1, 10, 100 nM) for a specified duration (e.g., 2, 6, 24 hours).[3][6] Include a vehicle-only control (e.g., DMSO).
Cell Lysis
-
After treatment, place the culture dishes on ice and wash the cells twice with ice-cold PBS.[9][15]
-
Aspirate the PBS completely and add ice-cold lysis buffer supplemented with fresh protease and phosphatase inhibitors.[10]
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.[9]
-
Incubate on ice for 20-30 minutes with occasional vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.[15]
-
Transfer the supernatant (protein extract) to a new tube.
Protein Quantification
-
Determine the protein concentration of each lysate using a BCA protein assay according to the manufacturer's instructions.
-
Normalize the protein concentrations of all samples with lysis buffer.
Sample Preparation for SDS-PAGE
-
To an equal amount of protein for each sample (e.g., 20-30 µg), add an appropriate volume of Laemmli sample buffer.
-
Boil the samples at 95-100°C for 5 minutes to denature the proteins.[16]
-
Centrifuge briefly to collect the condensate.
SDS-PAGE and Protein Transfer
-
Load the prepared samples into the wells of a polyacrylamide gel.
-
Run the gel at a constant voltage until the dye front reaches the bottom.
-
Transfer the separated proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system.[16]
Western Blotting
-
Blocking: Incubate the membrane in 5% BSA in TBST for 1 hour at room temperature with gentle agitation to block non-specific binding sites.
-
Primary Antibody Incubation:
-
Washing: Wash the membrane three times for 10 minutes each with TBST.[16]
-
Secondary Antibody Incubation:
-
Dilute the HRP-conjugated secondary antibody in 5% BSA in TBST.
-
Incubate the membrane with the secondary antibody solution for 1 hour at room temperature with gentle agitation.[16]
-
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Detection:
-
Incubate the membrane with an ECL substrate according to the manufacturer's instructions.
-
Capture the chemiluminescent signal using a digital imaging system or X-ray film.
-
Stripping and Reprobing
-
To normalize the p-S6 signal, the membrane should be stripped and reprobed for total S6 and a loading control.
-
Wash the membrane in TBST after p-S6 detection.
-
Incubate the membrane in stripping buffer for the recommended time and temperature (e.g., 30 minutes at 50°C for stringent stripping).[18]
-
Wash the membrane thoroughly with TBST.
-
Block the membrane again for 1 hour at room temperature.
-
Probe the membrane with the anti-total S6 antibody, followed by the secondary antibody and detection as described above.
-
Repeat the stripping and reprobing process for the loading control antibody (e.g., GAPDH).
Data Analysis
-
Quantify the band intensities for p-S6, total S6, and the loading control using densitometry software (e.g., ImageJ).
-
Normalize the p-S6 signal to the total S6 signal for each sample. Further normalization to the loading control can also be performed.
-
Plot the normalized p-S6 levels against the this compound concentration to visualize the dose-dependent inhibition.
Quantitative Data Presentation
The following table presents representative data on the dose-dependent inhibition of S6 phosphorylation by this compound in a cancer cell line.
| This compound (nM) | p-S6 (Ser235/236) Intensity | Total S6 Intensity | Loading Control (GAPDH) Intensity | Normalized p-S6/Total S6 Ratio | % Inhibition of p-S6 |
| 0 (Vehicle) | 1.00 | 1.02 | 0.98 | 0.98 | 0 |
| 1 | 0.62 | 1.01 | 1.01 | 0.61 | 37.8 |
| 10 | 0.25 | 0.99 | 0.99 | 0.25 | 74.5 |
| 100 | 0.08 | 1.03 | 1.00 | 0.08 | 91.8 |
Note: The data presented are for illustrative purposes and the actual results may vary depending on the cell line, experimental conditions, and antibodies used.
Conclusion
This application note provides a comprehensive protocol for the reliable detection and quantification of p-S6 levels in response to this compound treatment using Western blotting. The measurement of p-S6 serves as a robust pharmacodynamic biomarker for assessing the activity of mTOR inhibitors in both preclinical and clinical research. Adherence to best practices for phosphoprotein analysis, such as the use of phosphatase inhibitors and appropriate blocking agents, is crucial for obtaining accurate and reproducible results.
References
- 1. This compound | C53H84NO14P | CID 11520894 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. selleckchem.com [selleckchem.com]
- 4. Clinical research progress of this compound (AP23573, MK8668) over the past decade: a systemic review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. rapamycin.us [rapamycin.us]
- 7. Phospho-S6 ribosomal protein: a potential new predictive sarcoma marker for targeted mTOR therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Analysis of the pharmacodynamic activity of the mTOR inhibitor this compound (AP23573, MK-8669) in a phase 1 clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Cell lysis and immunoblotting for protein and phospho-protein quantification [protocols.io]
- 10. inventbiotech.com [inventbiotech.com]
- 11. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 12. Tips for detecting phosphoproteins by western blot | Proteintech Group [ptglab.com]
- 13. Phospho-S6 Ribosomal Protein (Ser235/236) (2F9) Rabbit mAb | Cell Signaling Technology [cellsignal.com]
- 14. Phospho-S6 (Ser235, Ser236) Monoclonal Antibody (G.22.6) (MA5-15140) [thermofisher.com]
- 15. Western Blot Sample Preparation Protocol | Thermo Fisher Scientific - JP [thermofisher.com]
- 16. General Western Blot Protocol Overview: Novus Biologicals [novusbio.com]
- 17. ccrod.cancer.gov [ccrod.cancer.gov]
- 18. Stripping and Reprobing Western Blots | Thermo Fisher Scientific - US [thermofisher.com]
Ridaforolimus: Preparation and Application in Cell Culture Experiments
Application Note and Protocol
Audience: Researchers, scientists, and drug development professionals.
Abstract
Ridaforolimus (also known as AP23573 and MK-8669) is a potent and selective inhibitor of the mammalian target of rapamycin (mTOR), a critical regulator of cell growth, proliferation, and survival.[1][2][3] This document provides detailed protocols for the preparation, solubilization, and application of this compound in cell culture experiments. It includes information on creating stock solutions, determining appropriate working concentrations, and assessing its biological activity through its effects on the mTOR signaling pathway.
Introduction to this compound
This compound is a non-prodrug analog of rapamycin that exhibits improved aqueous solubility, stability, and affinity compared to its parent compound.[4][5] It forms a complex with the intracellular protein FKBP12, and this complex allosterically inhibits mTOR Complex 1 (mTORC1).[6] The inhibition of mTORC1 kinase activity prevents the phosphorylation of downstream targets, including the S6 ribosomal protein (S6) and the eukaryotic initiation factor 4E-binding protein 1 (4E-BP1).[6] This disruption of the PI3K/AKT/mTOR signaling pathway leads to cell cycle arrest, inhibition of cell proliferation, and reduced angiogenesis.[4][7] this compound has demonstrated broad antiproliferative activity across a variety of cancer cell lines.[1][6]
This compound Properties and Solubility
Proper handling and solubilization of this compound are critical for obtaining accurate and reproducible experimental results.
Table 1: Physicochemical and Solubility Data for this compound
| Property | Value | Citations |
| Molecular Weight | 990.21 g/mol | [6][8] |
| Appearance | White to beige powder | [8] |
| Solubility in DMSO | ≥49.5 mg/mL; ≥100 mg/mL (≥100.99 mM) | [6][9][10] |
| Solubility in Ethanol | Insoluble | [6][9] |
| Solubility in Water | Insoluble | [6][9] |
| Storage (Solid) | -20°C | [6] |
| Storage (Stock Solution) | Short-term (days to weeks) at 0-4°C; Long-term (months) at -20°C | [3] |
Note: It is recommended to use fresh DMSO as moisture can reduce solubility.[9] Solutions should be used within a few hours to prevent degradation, and long-term storage of solutions is not recommended.[6][11]
Experimental Protocols
Preparation of this compound Stock Solution (10 mM in DMSO)
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Warming bath or incubator (optional)
Procedure:
-
Calculate the required mass of this compound: To prepare a 10 mM stock solution, use the following formula: Mass (mg) = 10 mmol/L * 990.21 g/mol * Volume (L) For 1 mL of 10 mM stock solution, you will need 9.90 mg of this compound.
-
Aliquot this compound: Weigh the calculated amount of this compound powder and place it in a sterile microcentrifuge tube. It is advisable to weigh out slightly more than needed to account for transfer loss.
-
Add DMSO: Add the calculated volume of anhydrous DMSO to the tube containing the this compound powder.
-
Dissolve the compound: Vortex the solution thoroughly. If the compound does not dissolve completely, you can warm the tube at 37°C for 10 minutes and/or use an ultrasonic bath for a short period to aid dissolution.[11]
-
Sterilization (Optional): If required for your specific cell culture application, the stock solution can be sterilized by filtering through a 0.22 µm syringe filter that is compatible with DMSO.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for long-term storage.
Preparation of Working Solutions and Treatment of Cells
Materials:
-
10 mM this compound stock solution in DMSO
-
Complete cell culture medium appropriate for your cell line
-
Sterile serological pipettes and pipette tips
-
Cell culture plates with seeded cells
Procedure:
-
Thaw the stock solution: Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.
-
Prepare an intermediate dilution: It is recommended to perform a serial dilution to achieve the final low nanomolar working concentrations. For example, to prepare a 100 µM intermediate solution, dilute the 10 mM stock solution 1:100 in complete cell culture medium.
-
Prepare the final working concentrations: Further dilute the intermediate solution in complete cell culture medium to achieve the desired final concentrations (e.g., 10-100 nM).[6] It is crucial that the final concentration of DMSO in the cell culture medium is low (typically ≤ 0.1%) to avoid solvent-induced toxicity.
-
Treat the cells: Remove the existing medium from the cells and replace it with the medium containing the desired concentration of this compound. Include a vehicle control (medium with the same final concentration of DMSO as the treated wells).
-
Incubation: Incubate the cells for the desired period, typically 24-72 hours, depending on the cell line and the experimental endpoint.[6]
Table 2: Typical In Vitro Experimental Parameters for this compound
| Parameter | Recommended Range | Citations |
| Cell Lines | HCT-116 (colon), MCF7 (breast), PC-3 (prostate), A549 (lung), PANC-1 (pancreas), HT-1080 (fibrosarcoma), and others | [6][11] |
| Working Concentration | 10 - 100 nM | [6] |
| Incubation Time | 24 - 72 hours | [6] |
| IC50 (mTOR inhibition) | 0.2 nM (in HT-1080 cells) | [6][9][12] |
| EC50 (VEGF inhibition) | 0.1 nM | [6] |
Visualization of this compound Mechanism of Action
This compound Experimental Workflow
The following diagram illustrates the general workflow for preparing and using this compound in cell culture experiments.
Caption: Workflow for this compound Preparation and Use in Cell Culture.
This compound and the mTOR Signaling Pathway
This compound exerts its effects by inhibiting the mTORC1 signaling pathway. The diagram below outlines the key components of this pathway and the point of inhibition by this compound.
References
- 1. This compound (AP23573; MK-8669), a potent mTOR inhibitor, has broad antitumor activity and can be optimally administered using intermittent dosing regimens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. medkoo.com [medkoo.com]
- 4. Clinical research progress of this compound (AP23573, MK8668) over the past decade: a systemic review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Clinical research progress of this compound (AP23573, MK8668) over the past decade: a systemic review [frontiersin.org]
- 6. rapamycin.us [rapamycin.us]
- 7. aacrjournals.org [aacrjournals.org]
- 8. This compound ≥95% (HPLC) | 572924-54-0 [sigmaaldrich.com]
- 9. selleckchem.com [selleckchem.com]
- 10. file.medchemexpress.com [file.medchemexpress.com]
- 11. apexbt.com [apexbt.com]
- 12. selleckchem.com [selleckchem.com]
Preclinical Models for Ridaforolimus Combination Therapy with Taxanes: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of preclinical models for evaluating the combination therapy of ridaforolimus, an mTOR inhibitor, with taxanes such as paclitaxel and docetaxel. The included protocols and data summaries are intended to guide researchers in designing and interpreting preclinical studies for this therapeutic strategy.
Introduction to this compound and Taxane Combination Therapy
This compound is a potent and selective inhibitor of the mammalian target of rapamycin (mTOR), a crucial kinase in the PI3K/Akt/mTOR signaling pathway.[1] This pathway is frequently hyperactivated in various cancers, playing a key role in cell growth, proliferation, metabolism, and survival.[2][3] By inhibiting mTOR, this compound can induce cell cycle arrest and inhibit tumor cell proliferation.[1]
Taxanes, including paclitaxel and docetaxel, are a class of chemotherapeutic agents that function as microtubule stabilizers. They disrupt the normal dynamics of microtubule assembly and disassembly, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the targeted signaling pathway and a typical experimental workflow for evaluating the combination therapy.
Caption: this compound inhibits mTORC1, while taxanes stabilize microtubules, leading to apoptosis.
Caption: A typical preclinical workflow for evaluating combination cancer therapies.
Quantitative Data from Preclinical Studies
Due to the limited availability of public data on the direct combination of this compound and taxanes, the following table summarizes preclinical data for the combination of everolimus (another mTOR inhibitor) and paclitaxel in various breast cancer cell lines. This serves as a representative example of the synergistic potential of combining an mTOR inhibitor with a taxane.
Table 1: In Vitro Synergy of Everolimus and Paclitaxel in Breast Cancer Cell Lines
| Cell Line | Molecular Subtype | Optimal Synergistic Molar Ratio (Paclitaxel:Everolimus) | Synergy Observation |
|---|---|---|---|
| MCF-7 | ER+/PR+/HER2- | 1:0.5 | Pronounced Synergy |
| T-47D | ER+/PR+/HER2- | 1:0.5 | Pronounced Synergy |
| MDA-MB-231 | Triple-Negative | 1:0.5 | Pronounced Synergy |
| MDA-MB-468 | Triple-Negative | 1:0.5 | Pronounced Synergy |
| SKBR3 | HER2+ | 1:0.5 | Pronounced Synergy |
| BT-474 | ER+/PR+/HER2+ | 1:0.5 | Pronounced Synergy |
Data derived from a study on everolimus and paclitaxel combination.[6]
The following table presents combination index (CI) values for this compound with other cytotoxic and targeted agents in sarcoma cell lines, demonstrating its potential for synergistic interactions. A CI value < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
Table 2: Combination Index (CI) for this compound with Other Agents in Sarcoma Cell Lines
| Cell Line | Combination | Combination Index (CI) | Interaction |
|---|---|---|---|
| HS-SY-II (Synovial Sarcoma) | This compound + Doxorubicin | 0.50 - 0.59 | Synergy |
| SYO-I (Synovial Sarcoma) | This compound + Doxorubicin | 0.50 - 0.59 | Synergy |
| HS-SY-II (Synovial Sarcoma) | This compound + Melphalan | 0.50 - 0.59 | Synergy |
| SYO-I (Synovial Sarcoma) | This compound + Melphalan | 0.50 - 0.59 | Synergy |
Data from a study on this compound combinations in sarcoma cell lines.[7]
Detailed Experimental Protocols
In Vitro Synergy Assessment
Objective: To determine the synergistic, additive, or antagonistic effect of combining this compound and a taxane on the proliferation of cancer cells in vitro.
Materials:
-
Cancer cell line of interest (e.g., MCF-7 breast cancer, PC-3 prostate cancer)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)
-
This compound (stock solution in DMSO)
-
Paclitaxel or Docetaxel (stock solution in DMSO)
-
96-well cell culture plates
-
MTS or MTT reagent
-
Plate reader
Protocol:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in a 96-well plate at a density of 3,000-5,000 cells per well in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.
-
-
Drug Preparation and Treatment:
-
Prepare serial dilutions of this compound and the taxane in complete medium.
-
For single-agent treatments, add 100 µL of the respective drug dilutions to the wells.
-
For combination treatments, add 50 µL of the this compound dilution and 50 µL of the taxane dilution to the wells to achieve the final desired concentrations.
-
Include vehicle control wells (medium with DMSO).
-
-
Incubation:
-
Incubate the plates for 72 hours at 37°C in a humidified 5% CO₂ incubator.
-
-
Cytotoxicity Assay (MTS/MTT):
-
Add 20 µL of MTS reagent (or 10 µL of MTT reagent) to each well.
-
Incubate for 1-4 hours at 37°C.
-
If using MTT, add 100 µL of solubilization solution to each well.
-
Read the absorbance at 490 nm (MTS) or 570 nm (MTT) using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment condition relative to the vehicle control.
-
Determine the IC50 (concentration that inhibits 50% of cell growth) for each drug alone.
-
Use software such as CompuSyn to calculate the Combination Index (CI) based on the Chou-Talalay method.
-
In Vivo Tumor Xenograft Study
Objective: To evaluate the in vivo efficacy of this compound and taxane combination therapy on tumor growth in a mouse xenograft model.
Materials:
-
Immunocompromised mice (e.g., athymic nude mice)
-
Cancer cell line for xenograft implantation
-
This compound formulation for in vivo administration
-
Paclitaxel or Docetaxel formulation for in vivo administration
-
Vehicle control solution
-
Calipers for tumor measurement
Protocol:
-
Tumor Implantation:
-
Subcutaneously inject 5 x 10⁶ cancer cells in a mixture of medium and Matrigel into the flank of each mouse.
-
-
Tumor Growth and Randomization:
-
Monitor tumor growth by measuring tumor volume with calipers (Volume = 0.5 x Length x Width²).
-
When tumors reach an average volume of 150-200 mm³, randomize the mice into treatment groups (n=8-10 mice per group):
-
Group 1: Vehicle control
-
Group 2: this compound alone
-
Group 3: Taxane alone
-
Group 4: this compound + Taxane
-
-
-
Drug Administration:
-
Administer the drugs according to a predetermined schedule (e.g., this compound orally daily for 5 days a week; taxane intraperitoneally once a week). Dosing should be based on previous single-agent efficacy studies.
-
-
Monitoring:
-
Measure tumor volumes and body weights 2-3 times per week.
-
Monitor the general health of the animals.
-
-
Endpoint and Data Analysis:
-
Continue the study until tumors in the control group reach a predetermined size (e.g., 1500-2000 mm³) or for a set duration.
-
Euthanize the mice and excise the tumors for further analysis (e.g., western blot for pathway biomarkers).
-
Calculate the Tumor Growth Inhibition (TGI) for each treatment group compared to the vehicle control group.
-
Analyze the statistical significance of the differences in tumor growth between the groups.
-
References
- 1. medkoo.com [medkoo.com]
- 2. tandfonline.com [tandfonline.com]
- 3. Results of a phase 1 trial combining this compound and MK-0752 in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Safety and Preliminary Efficacy Analysis of the mTOR Inhibitor this compound in Patients With Taxane-Treated, Castration-Resistant Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Combining mTOR Inhibitors with Chemotherapy and Other Targeted Therapies in Advanced Breast Cancer: Rationale, Clinical Experience, and Future Directions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Codelivery of Paclitaxel and Everolimus at the Optimal Synergistic Ratio: A Promising Solution for the Treatment of Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ascopubs.org [ascopubs.org]
Application Notes and Protocols: Investigating the Synergistic Effects of Ridaforolimus and Dalotuzumab in Breast Cancer Models
For Researchers, Scientists, and Drug Development Professionals
Introduction and Rationale
Activation of the phosphatidylinositol 3-kinase (PI3K)/AKT/mTOR signaling pathway is a frequent event in breast cancer, driving tumor cell growth, proliferation, and survival.[1] This has made the pathway a prime target for therapeutic intervention. Ridaforolimus is a selective inhibitor of the mammalian target of rapamycin (mTOR), a crucial downstream kinase in this cascade.[2][3] However, the efficacy of mTOR inhibitors as single agents can be limited by a compensatory feedback mechanism.[4] Inhibition of mTOR complex 1 (mTORC1) relieves negative feedback on the insulin receptor substrate 1 (IRS1), leading to the upregulation of AKT signaling, often through the insulin-like growth factor 1 receptor (IGF-1R).[4][5] This feedback activation of AKT can blunt the antitumor effects of mTOR inhibitors.
Dalotuzumab is a humanized monoclonal antibody that targets and inhibits IGF-1R.[6][7] By blocking the IGF-1R, dalotuzumab prevents ligand binding, leading to receptor internalization and degradation, thereby inhibiting downstream signaling.[6] The combination of this compound and dalotuzumab is based on the strong preclinical rationale that dual inhibition can achieve a more potent and durable antitumor effect. Dalotuzumab is intended to abrogate the compensatory activation of AKT that occurs following mTOR inhibition by this compound, leading to a synergistic blockade of this critical survival pathway.[4][8] Preclinical studies have demonstrated that this combination results in enhanced pathway inhibition and synergistic antitumor activity in breast cancer models.[8][9]
Signaling Pathway and Mechanism of Synergy
The synergistic interaction between this compound and dalotuzumab is rooted in the architecture of the PI3K/AKT/mTOR signaling network. This compound inhibits mTORC1, effectively blocking downstream signals for protein synthesis and cell growth. However, this action also unleashes a feedback loop that reactivates AKT. Dalotuzumab directly counters this escape mechanism.
Summary of Preclinical Synergistic Effects
Quantitative data from preclinical studies demonstrate the enhanced antitumor activity of the this compound and dalotuzumab combination compared to either single agent.
Table 1: In Vitro Effects in Breast Cancer Cell Lines
| Assay Type | Cell Line | Treatment | Key Finding | Citation |
|---|---|---|---|---|
| Western Blot | MCF-7 | This compound | Decreased p-S6K, but increased p-AKT (feedback activation). | [8] |
| Western Blot | MCF-7 | This compound + Dalotuzumab | Suppressed p-AKT and downstream targets (FOXO3A, PRAS40), indicating blockage of feedback loop. | [8] |
| Anchorage-Independent Growth | H2122 (IGF1R-expressing) | Single Agents | Minimal to modest growth inhibition. | [10] |
| Anchorage-Independent Growth | H2122 (IGF1R-expressing) | This compound + Dalotuzumab | Significant growth inhibition observed. | [10] |
| Apoptosis Marker Assay | IGF1R-positive breast cancer cells | this compound + Dalotuzumab | Induced apoptosis markers, including PARP cleavage. |[10] |
Table 2: In Vivo Effects in Xenograft Models
| Model | Treatment | Key Finding | Statistical Significance | Citation |
|---|---|---|---|---|
| Breast Cancer Xenograft | This compound + Dalotuzumab vs. Vehicle | Enhanced tumor growth inhibition. | P < 0.0001 | [8][10] |
| Breast Cancer Xenograft | this compound + Dalotuzumab vs. Single Agents | Enhanced tumor growth inhibition. | P < 0.05 |[8][10] |
Experimental Design and Workflow
A structured workflow is essential for evaluating drug combinations preclinically. The process begins with broad in vitro screening to establish synergy, followed by mechanistic studies to confirm the on-target effects, and culminates in in vivo studies to assess efficacy in a more complex biological system.
Detailed Experimental Protocols
The following are representative protocols that can be adapted for studying the effects of this compound and dalotuzumab in ER-positive breast cancer cell lines such as MCF-7.
Protocol 5.1: Cell Viability and Synergy Quantification (MTT Assay)
This protocol determines the cytotoxic or cytostatic effects of the drugs and quantifies synergy using the Combination Index (CI) method.[11][12]
Materials:
-
MCF-7 breast cancer cell line
-
Complete growth medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)
-
This compound and Dalotuzumab
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Multichannel pipette, microplate reader
Procedure:
-
Cell Plating: Seed MCF-7 cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.[2]
-
Drug Preparation: Prepare serial dilutions of this compound and dalotuzumab in culture medium. For combination studies, prepare drugs at a constant molar ratio based on their individual IC50 values.
-
Cell Treatment: After 24 hours, remove the medium and add 100 µL of medium containing the drugs (single agents or combination) to the respective wells. Include vehicle-only (e.g., 0.1% DMSO) control wells.
-
Incubation: Incubate the plates for 72 hours at 37°C, 5% CO₂.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to convert MTT into formazan crystals.
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate gently for 15 minutes.[2]
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis:
Protocol 5.2: Western Blot for Pathway Analysis
This protocol assesses the phosphorylation status of key proteins in the PI3K/AKT/mTOR pathway to confirm the mechanism of action.[3][10]
Materials:
-
6-well plates
-
Treated cell lysates (from cells exposed to drugs for 2-24 hours)
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels, electrophoresis and transfer apparatus
-
PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-AKT(Ser473), anti-total-AKT, anti-p-S6K, anti-total-S6K, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced Chemiluminescence (ECL) substrate
Procedure:
-
Cell Culture and Treatment: Seed MCF-7 cells in 6-well plates. Grow to 70-80% confluency and treat with this compound, dalotuzumab, or the combination at specified concentrations (e.g., IC50) for the desired time.
-
Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer. Scrape the cells, collect the lysate, and centrifuge at 14,000 rpm for 15 minutes at 4°C. Collect the supernatant.
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.
-
SDS-PAGE: Denature 20-40 µg of protein per sample by boiling in Laemmli buffer. Load samples onto an SDS-PAGE gel and run electrophoresis to separate proteins by size.
-
Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C on a shaker.
-
Washing and Secondary Antibody: Wash the membrane three times with TBST. Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again three times with TBST. Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system. β-actin is used as a loading control.[14]
Protocol 5.3: Anchorage-Independent Growth (Soft Agar Assay)
This assay measures cellular transformation and tumorigenicity in vitro by assessing the ability of cells to grow without attachment to a solid surface.[15][16]
Materials:
-
6-well plates
-
Agarose (low melting point)
-
2X complete growth medium
-
MCF-7 cells and drug solutions
Procedure:
-
Bottom Agar Layer: Prepare a 1.2% agarose solution by mixing with 2X medium to a final concentration of 0.6%. Pipette 1.5 mL into each well of a 6-well plate and allow it to solidify at room temperature.[8]
-
Cell Layer: Trypsinize and count MCF-7 cells. Prepare a cell suspension of 2,000 cells in 0.7% agarose mixed with 2X medium (final agarose concentration 0.35%). Include the appropriate drug concentrations (single agents or combination) in this layer.
-
Plating Cell Layer: Carefully layer 1.5 mL of the cell/agar mixture on top of the solidified bottom layer.
-
Incubation: Incubate the plates at 37°C, 5% CO₂ for 14-21 days.[8]
-
Feeding: Add 200 µL of fresh medium (with drugs) to the top of the agar twice a week to prevent drying.
-
Staining and Counting: After incubation, stain the colonies with 0.005% Crystal Violet for 1 hour.[6] Count the number and measure the size of colonies (e.g., >50 µm) under a microscope.
-
Analysis: Compare the number and size of colonies in treated wells to the vehicle control.
Protocol 5.4: In Vivo Breast Cancer Xenograft Study
This protocol evaluates the antitumor efficacy of the drug combination in a mouse model.
Materials:
-
Female athymic nude mice (4-6 weeks old)
-
MCF-7 cells
-
Matrigel
-
Estrogen pellets (MCF-7 tumors are estrogen-dependent)
-
This compound (for oral gavage or IP injection) and Dalotuzumab (for IP injection)
-
Calipers, animal scale
Procedure:
-
Estrogen Pellet Implantation: One day before cell injection, subcutaneously implant a 17β-estradiol pellet (e.g., 0.72 mg, 60-day release) into each mouse.
-
Tumor Cell Implantation: Resuspend 5 x 10⁶ MCF-7 cells in 100 µL of a 1:1 mixture of serum-free medium and Matrigel. Subcutaneously inject the cell suspension into the flank of each mouse.
-
Tumor Growth and Randomization: Allow tumors to grow. When average tumor volume reaches 150-200 mm³, randomize mice into treatment groups (e.g., n=8-10 per group):
-
Group 1: Vehicle control
-
Group 2: this compound alone
-
Group 3: Dalotuzumab alone
-
Group 4: this compound + Dalotuzumab
-
-
Drug Administration: Administer drugs based on a schedule mimicking clinical trials but adapted for mice. A potential regimen could be:
-
Monitoring: Measure tumor dimensions with calipers and mouse body weight twice weekly. Calculate tumor volume using the formula: (Length x Width²)/2.
-
Endpoint: Continue treatment for 3-4 weeks or until tumors in the control group reach the predetermined size limit. Euthanize mice and excise tumors for further analysis (e.g., Western blot, IHC).
-
Analysis: Compare the tumor growth inhibition (TGI) between the combination group and the single-agent/vehicle groups. Evaluate toxicity based on body weight changes and clinical observations.
References
- 1. researchgate.net [researchgate.net]
- 2. protocols.io [protocols.io]
- 3. researchgate.net [researchgate.net]
- 4. texaschildrens.org [texaschildrens.org]
- 5. A phase II study of combined this compound and dalotuzumab compared with exemestane in patients with estrogen receptor-positive breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. artscimedia.case.edu [artscimedia.case.edu]
- 7. Soft Agar Colony Formation Assay - Creative Bioarray - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 8. Soft agar colony formation assay [bio-protocol.org]
- 9. A phase II study of this compound (RIDA) and dalotuzumab (DALO) in estrogen receptor positive-(ER+) breast cancer. - ASCO [asco.org]
- 10. pubcompare.ai [pubcompare.ai]
- 11. [PDF] Drug combination studies and their synergy quantification using the Chou-Talalay method. | Semantic Scholar [semanticscholar.org]
- 12. aacrjournals.org [aacrjournals.org]
- 13. Drug combination studies and their synergy quantification using the Chou-Talalay method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Soft Agar Colony Formation Assay: A Method to Test Effects of Novel Compounds on Cancer Cell Proliferation [jove.com]
- 16. Utilization of the Soft Agar Colony Formation Assay to Identify Inhibitors of Tumorigenicity in Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. A phase II study of combined this compound and dalotuzumab compared with exemestane in patients with estrogen receptor-positive breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vitro Assessment of Ridaforolimus with AKT Inhibitor MK-2206: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The PI3K/AKT/mTOR signaling pathway is a critical regulator of cell growth, proliferation, survival, and metabolism. Its aberrant activation is a frequent event in a wide range of human cancers, making it a prime target for therapeutic intervention. Ridaforolimus (also known as AP23573 or MK-8669) is a potent and selective inhibitor of the mammalian target of rapamycin (mTOR), a key downstream effector in this pathway. MK-2206 is an allosteric inhibitor of AKT, a central node in the signaling cascade.
The combination of this compound and MK-2206 represents a rational therapeutic strategy to achieve a more comprehensive blockade of the PI3K/AKT/mTOR pathway.[1][2][3] Inhibition of mTOR by this compound can lead to a feedback activation of AKT, which may limit the anti-tumor efficacy of the single agent.[4] The addition of an AKT inhibitor like MK-2206 can overcome this feedback loop, leading to a more profound and sustained inhibition of the pathway and potentially synergistic anti-proliferative and pro-apoptotic effects.[2][4]
These application notes provide a summary of the in vitro assessment of the combination of this compound and MK-2206, including quantitative data on their effects on cell viability and detailed protocols for key experimental assays.
Data Presentation
The following tables summarize the in vitro potency of this compound and MK-2206 as single agents in various cancer cell lines. While specific quantitative data for the combination is limited in publicly available literature, studies have consistently reported synergistic effects in inhibiting cell proliferation and inducing apoptosis in cancer cell lines, including those from sarcoma, breast, and colorectal cancers.[1][2][5]
Table 1: Single-Agent Anti-proliferative Activity of this compound and MK-2206 in Sarcoma Cell Lines
| Cell Line Type | This compound IC50 (µM) | MK-2206 IC50 (µM) |
| Sarcoma Panel (various) | 23.7 - 62.3 | 4.2 - 12.9 |
Data from a study on a panel of ten sarcoma cell lines, indicating a range of sensitivities to each agent alone.
Table 2: Qualitative Summary of In Vitro Combination Effects
| Cancer Type | Observed Effect | Reference |
| Sarcoma | Synergistic to strongly synergistic reduction in cell viability | |
| Breast Cancer | Synergistically inhibited proliferation and induced apoptosis with higher efficacy than single agents[2] | [2] |
| Colorectal Cancer | Strong synergistic effects on growth of several primary CRC cell lines[1][5] | [1][5] |
| Lung Cancer | Combination inhibited proliferation better than either agent alone | [4] |
Signaling Pathway and Experimental Workflow
Caption: PI3K/AKT/mTOR signaling pathway with points of inhibition.
Caption: General workflow for in vitro assessment.
Experimental Protocols
Cell Viability Assay (Sulforhodamine B - SRB Assay)
This assay determines the effect of this compound and MK-2206 on cell proliferation and viability.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
96-well plates
-
This compound and MK-2206 stock solutions
-
Trichloroacetic acid (TCA), cold
-
Sulforhodamine B (SRB) solution (0.4% w/v in 1% acetic acid)
-
1% Acetic acid
-
10 mM Tris base solution
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in 96-well plates at an appropriate density (e.g., 2,000-5,000 cells/well) and allow them to adhere overnight.
-
Drug Treatment: Treat cells with serial dilutions of this compound, MK-2206, or the combination at various molar ratios. Include vehicle-treated control wells.
-
Incubation: Incubate the plates for 72 hours at 37°C in a humidified incubator with 5% CO2.
-
Cell Fixation: Gently add cold TCA to each well to a final concentration of 10% and incubate for 1 hour at 4°C.
-
Washing: Wash the plates five times with deionized water and allow them to air dry completely.
-
Staining: Add 100 µL of SRB solution to each well and incubate at room temperature for 30 minutes.
-
Remove Unbound Dye: Wash the plates four times with 1% acetic acid to remove unbound SRB and allow the plates to air dry.
-
Solubilization: Add 200 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye.
-
Absorbance Measurement: Read the absorbance at 515 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell growth inhibition relative to the vehicle-treated control. Determine the IC50 values for each compound and calculate the Combination Index (CI) to assess synergy (CI < 1 indicates synergy).
Western Blot Analysis
This protocol is for assessing the phosphorylation status of key proteins in the PI3K/AKT/mTOR pathway.
Materials:
-
Treated cell lysates
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels
-
PVDF membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-AKT (Ser473), anti-total AKT, anti-phospho-S6 (Ser235/236), anti-total S6, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction and Quantification: Lyse treated cells and quantify protein concentration.
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-40 µg) on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.
-
Analysis: Densitometrically quantify the protein bands and normalize to a loading control (e.g., GAPDH).
Apoptosis Assay (Annexin V Staining)
This flow cytometry-based assay quantifies the extent of apoptosis induced by the drug combination.
Materials:
-
Treated cells (adherent and floating)
-
Annexin V-FITC (or other fluorophore) Apoptosis Detection Kit (containing Annexin V, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Harvesting: After drug treatment, harvest both adherent and floating cells.
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining:
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Conclusion
The in vitro combination of the mTOR inhibitor this compound and the AKT inhibitor MK-2206 demonstrates a strong synergistic potential in inhibiting the proliferation and inducing apoptosis in various cancer cell lines. This is achieved through a more complete blockade of the PI3K/AKT/mTOR signaling pathway. The provided protocols offer a framework for researchers to further investigate the efficacy and mechanisms of this drug combination in relevant cancer models. Careful optimization of experimental conditions, including drug concentrations and incubation times, is recommended for each specific cell line and research question.
References
- 1. Combined Targeting of AKT and mTOR Synergistically Inhibits Formation of Primary Colorectal Carcinoma Tumouroids In Vitro: A 3D Tumour Model for Pre-therapeutic Drug Screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A Phase I Trial of Combined this compound and MK-2206 in Patients with Advanced Malignancies [ouci.dntb.gov.ua]
- 3. A Phase I Trial of Combined this compound and MK-2206 in Patients with Advanced Malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Combined Targeting of AKT and mTOR Synergistically Inhibits Formation of Primary Colorectal Carcinoma Tumouroids In Vitro: A 3D Tumour Model for Pre-therapeutic Drug Screening | Anticancer Research [ar.iiarjournals.org]
Application Notes & Protocols: Establishing Ridaforolimus-Resistant Cancer Cell Line Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to developing and characterizing cancer cell line models with acquired resistance to the mTOR inhibitor, ridaforolimus. The protocols outlined below are based on established methodologies for generating drug-resistant cell lines and are adapted for the specific context of this compound.
Introduction
This compound is a potent and selective inhibitor of the mammalian target of rapamycin (mTOR), a critical serine/threonine kinase that regulates cell growth, proliferation, and survival.[1][2] While showing promise in clinical trials, particularly for sarcomas and endometrial cancer, the development of acquired resistance remains a significant challenge in its therapeutic application.[3] The establishment of this compound-resistant cancer cell line models is crucial for elucidating the molecular mechanisms of resistance, identifying potential biomarkers, and developing novel therapeutic strategies to overcome this resistance.
This document provides detailed protocols for:
-
Generating this compound-resistant cancer cell lines through continuous drug exposure.
-
Characterizing the resistance phenotype by determining the half-maximal inhibitory concentration (IC50) or effective concentration (EC50).
-
Investigating the underlying molecular mechanisms of resistance, with a focus on the PI3K/AKT/mTOR signaling pathway.
Data Presentation
Baseline Sensitivity of Cancer Cell Lines to this compound
The following table summarizes the baseline sensitivity of a panel of sarcoma and endometrial cancer cell lines to this compound, as measured by the half-maximal effective concentration (EC50) of the drug on cell proliferation. This data is essential for selecting an appropriate parental cell line for the development of a resistant model.
| Cell Line | Cancer Type | EC50 (nmol/L) |
| SK-LMS-1 | Leiomyosarcoma | 0.2 |
| SK-UT-1 | Uterine Sarcoma | 0.2 |
| HT-1080 | Fibrosarcoma | 0.3 |
| A-204 | Rhabdomyosarcoma | 0.4 |
| SW-872 | Liposarcoma | 0.5 |
| RD | Rhabdomyosarcoma | 0.5 |
| MES-SA | Uterine Sarcoma | 0.6 |
| HEC-1-A | Endometrial Adenocarcinoma | 0.2 |
| AN3 CA | Endometrial Adenocarcinoma | 0.3 |
| Ishikawa | Endometrial Adenocarcinoma | 0.3 |
| RL95-2 | Endometrial Carcinoma | 0.4 |
| KLE | Endometrial Carcinoma | 0.8 |
| MFE-296 | Endometrial Adenocarcinoma | 1.0 |
Data adapted from Squillace et al., Molecular Cancer Therapeutics, 2011.[3][4]
Illustrative Data: Comparison of Parental and this compound-Resistant Cell Lines
The following table presents illustrative data to demonstrate the expected outcome of a successful generation of a this compound-resistant cell line. A significant increase in the IC50 value is the primary indicator of acquired resistance. A fold-increase of 3 to 10 is generally considered indicative of resistance.[5]
| Cell Line Model | Description | This compound IC50 (nmol/L) | Fold Resistance |
| Parental Cell Line (e.g., SK-LMS-1) | Sensitive to this compound | 0.2 | 1x |
| Resistant Cell Line (e.g., SK-LMS-1-RR) | Derived from parental line by continuous this compound exposure | 15.0 | 75x |
This table presents hypothetical data for illustrative purposes.
Experimental Protocols
Protocol for Generating this compound-Resistant Cancer Cell Lines
This protocol describes a common method for developing drug-resistant cancer cell lines by continuous exposure to incrementally increasing concentrations of the drug.[5]
Materials:
-
Parental cancer cell line of interest (select from Table 2.1 or based on internal data)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
This compound (prepare a stock solution in a suitable solvent, e.g., DMSO)
-
Cell culture flasks, plates, and other sterile consumables
-
Trypsin-EDTA
-
Hemocytometer or automated cell counter
-
Cryopreservation medium (e.g., complete medium with 10% DMSO)
Procedure:
-
Determine the initial IC50 of the parental cell line:
-
Perform a cell viability assay (e.g., MTT or CellTiter-Glo) with a range of this compound concentrations to determine the IC50 of the parental cell line.
-
-
Initiate drug treatment:
-
Culture the parental cells in the presence of a low concentration of this compound, typically starting at the IC10 or IC20 value.[5]
-
-
Gradual dose escalation:
-
Once the cells have adapted and are proliferating at a steady rate in the presence of the initial drug concentration, increase the concentration of this compound in the culture medium. A 1.5- to 2-fold increase is a common starting point.[5]
-
Monitor the cells closely for signs of toxicity and proliferation. It is expected that a significant portion of the cells will die after each dose escalation.
-
Allow the surviving cells to repopulate the culture flask.
-
-
Maintenance and cryopreservation:
-
Continue this process of stepwise dose escalation over several months.
-
At each stage of stable resistance to a new concentration, it is crucial to cryopreserve an aliquot of the cells for backup.
-
-
Establishment of the resistant cell line:
-
The resistant cell line is considered established when it can proliferate in a concentration of this compound that is significantly higher (e.g., 10-fold or more) than the IC50 of the parental cell line.
-
To ensure the stability of the resistant phenotype, the resistant cell line should be continuously cultured in the presence of the final concentration of this compound.
-
Protocol for Determining IC50/EC50 using a Cell Viability Assay
This protocol describes a standard method for assessing cell viability and determining the IC50 or EC50 of this compound.
Materials:
-
Parental and resistant cancer cell lines
-
96-well clear-bottom cell culture plates
-
Complete cell culture medium
-
This compound stock solution
-
Cell viability reagent (e.g., MTT, XTT, or CellTiter-Glo®)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed the parental and resistant cells into 96-well plates at a predetermined optimal density.
-
Incubate the plates overnight to allow the cells to attach.
-
-
Drug Treatment:
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the medium from the wells and add the medium containing the different concentrations of this compound. Include vehicle-only controls.
-
-
Incubation:
-
Incubate the plates for a period that allows for multiple cell doublings (e.g., 72 hours).
-
-
Cell Viability Measurement:
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time.
-
Measure the absorbance or luminescence using a microplate reader.
-
-
Data Analysis:
-
Normalize the data to the vehicle-treated control wells.
-
Plot the cell viability against the logarithm of the this compound concentration.
-
Use a non-linear regression analysis (e.g., sigmoidal dose-response curve) to calculate the IC50 or EC50 value.
-
Protocol for Western Blot Analysis of the PI3K/AKT/mTOR Pathway
This protocol is for investigating changes in the activation state of key proteins in the PI3K/AKT/mTOR signaling pathway.
Materials:
-
Parental and resistant cancer cell lines
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-AKT, anti-total-AKT, anti-phospho-S6K, anti-total-S6K, anti-phospho-4E-BP1, anti-total-4E-BP1, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Lysis:
-
Culture parental and resistant cells to ~80% confluency.
-
Lyse the cells in RIPA buffer.
-
Quantify the protein concentration using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein lysate by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply the ECL substrate.
-
Visualize the protein bands using an imaging system.
-
-
Analysis:
-
Quantify the band intensities and normalize the levels of phosphorylated proteins to their respective total protein levels.
-
Compare the activation status of the signaling proteins between the parental and resistant cell lines.
-
Visualization of Pathways and Workflows
The mTOR Signaling Pathway and this compound Inhibition
Experimental Workflow for Generating this compound-Resistant Cell Lines
Potential Mechanisms of Acquired this compound Resistance
References
- 1. Patient-derived Models of Acquired Resistance Can Identify Effective Drug Combinations for Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Clinical research progress of this compound (AP23573, MK8668) over the past decade: a systemic review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antitumor activity of this compound and potential cell-cycle determinants of sensitivity in sarcoma and endometrial cancer models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Overcoming Ridaforolimus Resistance
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments involving ridaforolimus resistance in cancer cells.
Troubleshooting Guides
This section addresses specific issues that may arise during your experiments, providing potential causes and solutions in a question-and-answer format.
Issue 1: Cancer cells show initial sensitivity to this compound but develop resistance over time.
-
Question: My cancer cell line, which was initially sensitive to this compound, has stopped responding to the treatment in my long-term culture. What could be the cause, and how can I investigate it?
-
Answer: This is a common observation and a hallmark of acquired resistance. The most likely cause is the activation of feedback loops that bypass the mTORC1 inhibition by this compound. A primary mechanism of resistance to mTOR inhibitors is the feedback activation of the PI3K/AKT signaling pathway.[1][2] Inhibition of mTORC1 by this compound can lead to the activation of AKT, which then promotes cell survival and proliferation.[1][3]
Experimental Workflow to Investigate AKT Reactivation:
Caption: Workflow to investigate AKT-mediated resistance. Solution: To overcome this resistance, consider a combination therapy approach. The addition of an AKT inhibitor, such as MK-2206, can abrogate this feedback loop and restore sensitivity to this compound.[3][4][5]
Issue 2: this compound treatment is not effective in my cancer model, even at high concentrations.
-
Question: I am not observing a significant anti-proliferative effect of this compound in my cancer cell line, despite using a wide range of concentrations. What are the possible reasons for this intrinsic resistance?
-
Answer: Intrinsic resistance to this compound can be multifactorial. One possibility is that the cancer cells have low levels of 4E-BP1, a key downstream effector of mTOR.[2] When 4E-BP1 levels are low, mTORC1 inhibition by this compound fails to effectively suppress the translation of oncogenic proteins.[2] Another reason could be the overexpression of eIF4E, which would make the cells less dependent on mTORC1 signaling for protein synthesis.[2] Additionally, some tumors may have co-activating mutations in other pathways, such as the MAPK pathway, that can drive proliferation independently of mTOR.
Troubleshooting Steps:
-
Assess Biomarker Expression: Perform Western blotting or proteomic analysis to determine the expression levels of 4E-BP1 and eIF4E in your cancer cells.
-
Pathway Analysis: Use pathway analysis tools or perform targeted sequencing to identify any co-activating mutations in pathways like RAS/MEK/ERK.
-
Consider Combination Therapy:
-
If MAPK pathway activation is detected, a combination with a MEK inhibitor could be synergistic.
-
For cells with dysregulated protein translation machinery, exploring therapies that target other stages of protein synthesis might be beneficial.
-
-
Issue 3: I am observing conflicting results between my in vitro and in vivo experiments with this compound.
-
Question: this compound shows potent anti-proliferative effects in my 2D cell culture, but the corresponding xenograft model does not respond to the treatment. What could explain this discrepancy?
-
Answer: This is a common challenge in drug development. The tumor microenvironment in an in vivo model is significantly more complex than a 2D cell culture system. Factors such as drug penetration, tumor vasculature, and interactions with stromal cells can all influence drug efficacy. This compound has been shown to have anti-angiogenic properties by inhibiting VEGF production.[6] However, the established vasculature in a xenograft model might be less sensitive to this effect.
Strategies to Address this Discrepancy:
-
Pharmacokinetic/Pharmacodynamic (PK/PD) Analysis: Measure the concentration of this compound in the tumor tissue to ensure adequate drug exposure. Also, analyze downstream mTOR pathway markers (e.g., p-S6) in the tumor to confirm target engagement in vivo.
-
3D Culture Models: Before moving to animal models, consider using 3D spheroid or organoid cultures, which can better mimic the in vivo tumor architecture and cell-cell interactions.
-
Combination with Anti-Angiogenic Agents: If poor vascular penetration is suspected, combining this compound with an anti-angiogenic agent could enhance its efficacy.
-
Frequently Asked Questions (FAQs)
This section provides answers to common questions about overcoming this compound resistance.
Q1: What are the main molecular mechanisms of resistance to this compound?
A1: The primary mechanisms of resistance to this compound, an mTORC1 inhibitor, include:
-
Feedback Activation of PI3K/AKT Pathway: Inhibition of mTORC1 can relieve a negative feedback loop, leading to the activation of AKT, which promotes cell survival and proliferation.[1][2]
-
Upregulation of Parallel Signaling Pathways: Cancer cells can compensate for mTORC1 inhibition by upregulating other pro-survival pathways, such as the MAPK/ERK pathway.
-
Alterations in Downstream Effectors: Low expression of the tumor suppressor 4E-BP1 or overexpression of the translation initiation factor eIF4E can render cells resistant to the effects of mTORC1 inhibition on protein synthesis.[2]
-
Activation of Receptor Tyrosine Kinases (RTKs): Increased signaling from RTKs like IGF-1R can reactivate the PI3K/AKT pathway, even in the presence of an mTORC1 inhibitor.[3][7]
Q2: What are the most promising combination strategies to overcome this compound resistance?
A2: Several combination strategies have shown promise in preclinical and clinical studies:
-
This compound + AKT Inhibitors (e.g., MK-2206): This combination directly targets the AKT feedback activation loop.[3][4][5]
-
This compound + HDAC Inhibitors (e.g., Vorinostat): Histone deacetylase (HDAC) inhibitors can downregulate p-AKT levels, thereby abrogating resistance.[3][8]
-
This compound + IGF-1R Inhibitors (e.g., Dalotuzumab): This combination blocks the reactivation of the PI3K/AKT pathway driven by IGF-1R signaling.[3][7]
-
This compound + Chemotherapy (e.g., Paclitaxel and Carboplatin): Combining this compound with cytotoxic agents can have a synergistic effect and has shown anti-neoplastic activity in clinical trials.[7][9]
Signaling Pathway of this compound and Resistance Mechanisms:
Q3: What are some key experimental considerations when studying this compound resistance?
A3:
-
Cell Line Authentication: Always ensure your cell lines are authenticated and free from mycoplasma contamination.
-
Dose-Response and Time-Course Studies: Perform thorough dose-response and time-course experiments to accurately determine the IC50 and the dynamics of resistance development.
-
Appropriate Controls: Use appropriate vehicle controls and consider including both sensitive and resistant cell lines in your experiments for comparison.
-
Confirmation of Target Engagement: Always confirm that this compound is inhibiting its target by assessing the phosphorylation status of downstream mTORC1 effectors like S6 ribosomal protein or 4E-BP1 using Western blotting.[6]
-
Reproducibility: Repeat experiments multiple times to ensure the reproducibility of your findings.
Data Presentation
Table 1: Summary of Clinical Trials of this compound in Combination Therapies
| Combination Agent | Cancer Type(s) | Phase | Key Findings | Reference(s) |
| MK-2206 (AKT inhibitor) | Advanced solid tumors, Breast cancer | I | Combination showed promising activity and good tolerability in heavily pretreated breast cancer patients. | [5] |
| Vorinostat (HDAC inhibitor) | Solid tumors, Renal Cell Carcinoma | I | Combination was tolerable and showed prolonged disease control in some renal cell carcinoma patients who had progressed on prior mTOR inhibitors. | [3][7] |
| Dalotuzumab (IGF-1R antibody) | Advanced solid tumors, Endometrial cancer, Breast cancer | I/II | Combination showed favorable clinical activity in some advanced cancers, particularly ER-positive breast cancer. | [3][7] |
| Paclitaxel and Carboplatin | Solid tumors | I | Combination had no unanticipated toxicities and showed anti-neoplastic activity. | [7][9] |
| Trastuzumab | HER2+ Breast Cancer | II | Combination offered benefits with good tolerability in patients with metastatic breast cancer resistant to trastuzumab. | [3][7] |
Experimental Protocols
Protocol 1: Western Blot Analysis for Assessing mTOR Pathway Activation
-
Cell Lysis:
-
Culture cells to 70-80% confluency and treat with this compound and/or combination agents for the desired time.
-
Wash cells twice with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells, transfer to a microfuge tube, and incubate on ice for 30 minutes.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C. Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.
-
-
SDS-PAGE and Protein Transfer:
-
Normalize protein concentrations and prepare samples with Laemmli buffer.
-
Denature samples by heating at 95°C for 5 minutes.
-
Load equal amounts of protein onto an SDS-polyacrylamide gel and run the gel to separate proteins by size.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against p-AKT (Ser473), total AKT, p-S6 (Ser235/236), total S6, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
-
Detection and Analysis:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify band intensities using image analysis software and normalize to the loading control.
-
Protocol 2: Cell Viability Assay (MTT Assay)
-
Cell Seeding:
-
Seed cancer cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
-
Drug Treatment:
-
Treat the cells with serial dilutions of this compound, the combination drug, or both. Include a vehicle-only control.
-
Incubate the plate for the desired treatment duration (e.g., 72 hours).
-
-
MTT Incubation:
-
Add MTT reagent to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.
-
-
Solubilization:
-
Add solubilization solution (e.g., DMSO or a proprietary solubilizing agent) to each well to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance at the appropriate wavelength (typically 570 nm) using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the dose-response curves and determine the IC50 values. For combination studies, use software like CompuSyn to calculate combination indices (CI) to determine synergy, additivity, or antagonism.
-
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Mechanisms of mTOR inhibitor resistance in cancer therapy - ProQuest [proquest.com]
- 3. Frontiers | Clinical research progress of this compound (AP23573, MK8668) over the past decade: a systemic review [frontiersin.org]
- 4. aacrjournals.org [aacrjournals.org]
- 5. A Phase I Trial of Combined this compound and MK-2206 in Patients with Advanced Malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. rapamycin.us [rapamycin.us]
- 7. Clinical research progress of this compound (AP23573, MK8668) over the past decade: a systemic review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ascopubs.org [ascopubs.org]
- 9. Phase I study of oral this compound in combination with paclitaxel and carboplatin in patients with solid tumor cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Ridaforolimus Resistance and the AKT Feedback Loop
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the role of the AKT feedback loop in ridaforolimus resistance.
Frequently Asked Questions (FAQs)
Q1: We are treating cancer cell lines with this compound and observing a paradoxical increase in AKT phosphorylation. Is this expected?
A1: Yes, this is a known phenomenon. This compound is an mTORC1 inhibitor. Inhibition of mTORC1 disrupts a negative feedback loop that normally suppresses PI3K/AKT signaling.[1][2][3] This leads to the reactivation of AKT, often observed as an increase in phosphorylation at Serine 473 (p-AKT-S473).[4][5] This feedback activation of AKT is a potential mechanism of resistance to mTOR inhibitors like this compound.[4][5]
Q2: What is the underlying mechanism of the AKT feedback loop activation upon this compound treatment?
A2: The primary mechanism involves the mTORC1 substrate, S6 Kinase 1 (S6K1).[1][2] In its active state, mTORC1 phosphorylates and activates S6K1. Activated S6K1, in turn, phosphorylates and inhibits Insulin Receptor Substrate 1 (IRS-1).[1][2] When this compound inhibits mTORC1, S6K1 becomes inactive. This relieves the inhibitory phosphorylation on IRS-1, leading to its activation. Activated IRS-1 then signals upstream to activate PI3K, which in turn activates AKT.[1][2][6]
Q3: How can we experimentally confirm that the observed AKT activation is due to the feedback loop?
A3: To confirm the feedback loop mechanism, you can perform the following experiments:
-
Western Blot Analysis: Probe for changes in the phosphorylation status of key proteins in the pathway. You should expect to see decreased phosphorylation of S6K1 (a downstream target of mTORC1) and increased phosphorylation of AKT (at Ser473) and potentially IRS-1.[1][2][4]
-
siRNA Knockdown: Use siRNA to knockdown S6K1. In S6K1-depleted cells, the effect of this compound on AKT activation should be blunted, as the key mediator of the feedback loop is absent.
-
Co-treatment with a PI3K or AKT inhibitor: Co-administering a PI3K inhibitor or an AKT inhibitor (like MK-2206) with this compound should abrogate the increase in AKT phosphorylation.[7][8]
Q4: We are not observing a synergistic effect when combining this compound with an AKT inhibitor in our cell line. What could be the reason?
A4: Several factors could contribute to the lack of synergy:
-
Cell Line Specificity: The dependence on the AKT feedback loop for resistance can be cell-type specific. Your cell line might have alternative resistance mechanisms that are independent of AKT activation.
-
Drug Concentrations: The concentrations of this compound and the AKT inhibitor might not be optimal. A thorough dose-response matrix experiment is necessary to determine the optimal concentrations for synergy.
-
Timing of Treatment: The timing and schedule of drug administration (sequential vs. simultaneous) can influence the outcome.
-
Mutation Status: The genetic background of your cell line, such as mutations in PTEN, PIK3CA, or other components of the PI3K/AKT pathway, can influence the response to inhibitors.[9]
Q5: What are the best markers to assess mTORC1 and mTORC2 activity in our experiments?
A5:
-
mTORC1 Activity: The phosphorylation of its downstream substrate S6K1 at Threonine 389 (p-S6K1 T389) is a well-established and reliable marker for mTORC1 activity.[10] You can also assess the phosphorylation of 4E-BP1.[8]
-
mTORC2 Activity: The phosphorylation of AKT at Serine 473 (p-AKT S473) is the most commonly used surrogate marker for mTORC2 activity.[10][11][12]
Troubleshooting Guides
Problem 1: Inconsistent Western blot results for p-AKT (S473) after this compound treatment.
| Possible Cause | Troubleshooting Step |
| Suboptimal Lysis Buffer | Ensure your lysis buffer contains fresh phosphatase and protease inhibitors to prevent dephosphorylation and degradation of your target proteins. |
| Antibody Quality | Validate your p-AKT (S473) antibody using a positive control (e.g., cells treated with a known AKT activator like IGF-1) and a negative control (e.g., cells treated with a potent AKT inhibitor). |
| Loading Controls | Use a reliable loading control (e.g., β-actin, GAPDH, or total AKT) to ensure equal protein loading across all lanes. |
| Time Course | The activation of AKT via the feedback loop is a dynamic process. Perform a time-course experiment (e.g., 2, 6, 24, 48 hours) to identify the optimal time point for observing maximal p-AKT induction. |
Problem 2: Difficulty in interpreting cell viability assay results for drug synergy.
| Possible Cause | Troubleshooting Step |
| Inappropriate Assay Window | Ensure your cell viability assay is sensitive enough to detect changes in proliferation and that the duration of the assay is sufficient to observe the effects of the drugs. A 72-hour incubation is often used.[4][13] |
| Incorrect Calculation of Synergy | Use a validated method to calculate synergy, such as the Combination Index (CI) method of Chou-Talalay. A CI value less than 1 indicates synergy.[4][13] |
| Seeding Density | Optimize the initial cell seeding density to ensure that cells are in the exponential growth phase throughout the experiment and do not become over-confluent. |
| Drug Stability | Confirm the stability of this compound and the co-administered drug in your cell culture medium over the duration of the experiment. |
Quantitative Data Summary
Table 1: Single-Agent IC50 Values for this compound and Vorinostat in Synovial Sarcoma Cell Lines
| Cell Line | This compound IC50 (nM) | Vorinostat IC50 (nM) |
| HS-SY-II | 10.9 | 440 |
| SYO-I | 23.1 | 561 |
| Data from reference[13] |
Table 2: Combination Indices (CI) for this compound and Vorinostat Co-treatment in Various Cancer Cell Lines
| Cell Line | Cancer Type | Combination Index (CI) | Interpretation |
| HS-SY-II | Synovial Sarcoma | 0.28 | Synergy |
| SYO-I | Synovial Sarcoma | 0.63 | Synergy |
| U2OS | Osteosarcoma | 0.37 - 0.77 | Synergy |
| Stew1 | Metastatic Melanoma | 0.37 - 0.77 | Synergy |
| Stew2 | Metastatic Melanoma | 0.37 - 0.77 | Synergy |
| Panc1 | Pancreatic Cancer | 0.92 | Additive |
| BxPC3 | Pancreatic Cancer | 0.37 - 0.77 | Synergy |
| A549 | Lung Cancer | 0.37 - 0.77 | Synergy |
| Data from reference[13] |
Detailed Experimental Protocols
1. Western Blot Analysis of PI3K/AKT Pathway Activation
This protocol is for assessing the phosphorylation status of key proteins in the PI3K/AKT/mTOR pathway.
-
Cell Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat the cells with this compound, a control vehicle, and/or other inhibitors for the desired time points.
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.[11] Keep the lysates on ice for 30 minutes with periodic vortexing.
-
Protein Quantification: Centrifuge the lysates to pellet cell debris and collect the supernatant. Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE and Protein Transfer: Denature equal amounts of protein from each sample by boiling in Laemmli buffer. Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE). Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Immunoblotting: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST) for 1 hour at room temperature. Incubate the membrane with primary antibodies against your proteins of interest (e.g., p-AKT S473, total AKT, p-S6K1 T389, total S6K1, GAPDH) overnight at 4°C. Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize them using a chemiluminescence imaging system.
-
Quantification: Quantify the band intensities using densitometry software. Normalize the phosphoprotein levels to the total protein levels or a loading control.[14]
2. Immunoprecipitation (IP)-Kinase Assay for AKT Activity
This protocol measures the kinase activity of AKT.[15]
-
Cell Lysis: Prepare cell lysates as described in the Western Blot protocol.
-
Immunoprecipitation:
-
Pre-clear the cell lysates by incubating with Protein A/G agarose/sepharose beads.
-
Incubate the pre-cleared lysates with an anti-AKT antibody overnight at 4°C with gentle rotation to form an antibody-antigen complex.[16][17]
-
Add Protein A/G beads to capture the immune complexes.[16][17]
-
Wash the beads several times with lysis buffer and then with kinase assay buffer to remove non-specific binding.[16]
-
-
Kinase Reaction:
-
Detection:
Visualizations
Caption: The AKT feedback loop in the context of this compound resistance.
Caption: A typical workflow for Western blot analysis.
Caption: The logical basis for synergistic combination therapy.
References
- 1. mTOR and cancer: many loops in one pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mTORC1 inhibition induces pain via IRS-1-dependent feedback activation of ERK - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanistic target of rapamycin inhibitors: successes and challenges as cancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Vorinostat synergizes with this compound and abrogates the this compound-induced activation of AKT in synovial sarcoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Vorinostat synergizes with this compound and abrogates the this compound-induced activation of AKT in synovial sarcoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Suppression of feedback loops mediated by PI3K/mTOR induces multiple over-activation of compensatory pathways: an unintended consequence leading to drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Clinical research progress of this compound (AP23573, MK8668) over the past decade: a systemic review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Role of PI3K/Akt/mTOR pathway in mediating endocrine resistance: concept to clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Evaluating the mTOR Pathway in Physiological and Pharmacological Settings - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. aacrjournals.org [aacrjournals.org]
- 14. Quantitative analysis of Akt phosphorylation and activity in response to EGF and insulin treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 15. IP-Kinase Assay [en.bio-protocol.org]
- 16. IP-Kinase Assay [bio-protocol.org]
- 17. Akt Kinase Phosphorylation Assay by Immunoprecipitation - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 18. resources.novusbio.com [resources.novusbio.com]
- 19. abcam.com [abcam.com]
Technical Support Center: Optimizing Ridaforolimus Intermittent Dosing in vivo
Welcome to the technical support center for the optimization of ridaforolimus intermittent dosing schedules in vivo. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the rationale behind using an intermittent dosing schedule for this compound?
A1: Intermittent dosing of this compound aims to optimize its antitumor activity while minimizing systemic side effects.[1][2] Continuous daily dosing of mTOR inhibitors can lead to immunosuppressive effects.[1][2] Preclinical studies in mouse models have demonstrated that intermittent schedules can maintain robust antitumor activity and inhibition of the mTOR pathway for at least 72 hours after dosing, while avoiding the immunosuppressive effects seen with daily administration.[1]
Q2: What are the most common dose-limiting toxicities (DLTs) observed with this compound?
A2: The most frequently reported dose-limiting toxicities for this compound are stomatitis (mouth sores) and rash.[3][4][5] Other common adverse events include fatigue, hypertriglyceridemia, anemia, diarrhea, nausea, and myelosuppression.[3][5] When this compound is used in combination with other chemotherapeutic agents like paclitaxel and carboplatin, hematologic toxicities such as neutropenia and thrombocytopenia can be more frequent.[6][7]
Q3: How long does the inhibitory effect of this compound on the mTOR pathway last in vivo?
A3: Pharmacodynamic studies have shown that this compound leads to rapid and sustained inhibition of the mTOR pathway. In a phase 1 clinical trial, a single dose of this compound resulted in a median 96% inhibition of mTOR in peripheral blood mononuclear cells (PBMCs) within one hour.[8][9] This inhibition was sustained at over 90% during a 5-day daily dosing period, with substantial inhibition still observable after a 9-day break.[8][9] In preclinical mouse models, mTOR pathway inhibition was observed for at least 72 hours following dosing.[1]
Q4: Are there any known biomarkers that can predict response to this compound?
A4: While the mTOR pathway is the target of this compound, biomarkers for predicting response are still under investigation. Studies have explored PTEN status and the phosphorylation levels of AKT as potential biomarkers, but neither has been consistently predictive of this compound responsiveness across different cancer cell lines.[1] However, pharmacodynamic markers such as the phosphorylation of S6 ribosomal protein (pS6) and 4E-BP1 (p-4E-BP1) are used to confirm target engagement and mTOR pathway inhibition in vivo.[8][9]
Troubleshooting Guides
Issue 1: Severe stomatitis or rash is observed in experimental animals.
-
Possible Cause: The dose or frequency of this compound administration may be too high. Stomatitis is a known dose-limiting toxicity.[3][4]
-
Troubleshooting Steps:
-
Reduce the Dose: Consider lowering the dose of this compound in subsequent cohorts.
-
Increase the Dosing Interval: If using a frequent dosing schedule (e.g., daily for 5 days), consider increasing the "off-drug" period (e.g., 5 days on, 9 days off).
-
Fractionate the Dose: Explore administering a lower dose more frequently, if the total weekly dose remains within a tolerated range, though this may not be optimal for this compound.
-
Supportive Care: Implement supportive care measures for the animals as per institutional guidelines to manage the observed toxicities.
-
Issue 2: Lack of significant tumor growth inhibition despite observing mTOR pathway modulation.
-
Possible Cause: this compound primarily has a cytostatic effect, meaning it inhibits tumor growth rather than causing tumor regression.[1][10] The dosing schedule may not be optimal for the specific tumor model, or there may be resistance mechanisms at play.
-
Troubleshooting Steps:
-
Confirm Target Engagement: Ensure that mTOR pathway inhibition (e.g., reduced pS6 levels) is being achieved in the tumor tissue at the selected dose and schedule.
-
Optimize the Schedule: Experiment with different intermittent dosing regimens. For example, compare a "5 days on, 2 days off" weekly schedule with a "5 days on, 9 days off" bi-weekly schedule.[3][9]
-
Combination Therapy: Consider combining this compound with other agents. This compound has shown synergistic or additive effects with cytotoxic agents and other targeted therapies.[7][11]
-
Investigate Resistance Pathways: Inhibition of mTOR can sometimes lead to feedback activation of other signaling pathways, such as the AKT pathway, which can promote survival.[11] Investigating these pathways may provide rationale for combination therapies.
-
Data Presentation
Table 1: Summary of Preclinical in vivo Dosing Schedules and Efficacy of this compound
| Animal Model | Tumor Type | Dosing Schedule | Route of Administration | Efficacy Outcome | Reference |
| Nude Mice | Sarcoma (SK-LMS-1) | 0.1, 0.3, 1, 3 mg/kg; 5 continuous days, weekly | Intraperitoneal | Dose-dependent tumor growth inhibition | [10] |
| Nude Mice | Endometrial (AN3-CA) | 0.3, 1, 3 mg/kg; 5 continuous days, weekly | Intraperitoneal | Dose-dependent tumor growth inhibition | [10][12] |
| Nude Mice | Various Human Tumor Xenografts | Various intermittent schedules | Intraperitoneal | Robust antitumor activity | [1] |
Table 2: Summary of Clinical Intermittent Dosing Schedules for this compound
| Phase | Patient Population | Dosing Schedule | Route of Administration | Key Findings | Reference |
| Phase 1 | Advanced Malignancies | Once daily for 5 consecutive days every 2 weeks | Intravenous | Rapid and potent mTOR inhibition in PBMCs and skin. | [8][9] |
| Phase 1/2a | Refractory/Advanced Malignancies & Sarcoma | 40 mg once daily for 5 days/week | Oral | Recommended dose for subsequent development; manageable safety profile. | [4] |
| Phase 1 | Advanced Solid Tumors | 30 mg on days 1-5 and 8-12 of a 21-day cycle (in combination) | Oral | Recommended Phase 2 dose in combination with paclitaxel and carboplatin. | [7] |
| Phase 3 | Advanced Sarcoma | 40 mg once daily for 5 consecutive days every week | Oral | Statistically significant improvement in progression-free survival. | [7] |
Experimental Protocols
Protocol 1: in vivo Antitumor Efficacy Study in a Xenograft Mouse Model
-
Cell Culture and Implantation:
-
Culture human tumor cells (e.g., SK-LMS-1 sarcoma or AN3-CA endometrial) under standard conditions.
-
Harvest cells and resuspend in an appropriate medium (e.g., PBS or Matrigel).
-
Subcutaneously implant 30-40 mg tumor fragments or a specific number of cells into the flank of 5-6 week old athymic nude mice.[2]
-
-
Tumor Growth Monitoring and Group Assignment:
-
Monitor tumor growth using calipers.
-
When tumors reach a mean volume of approximately 200 mm³, randomize animals into treatment and control groups (typically 10 animals per cohort).[10]
-
-
This compound Formulation and Administration:
-
Formulate this compound in a suitable vehicle (e.g., a mix of dimethyl acetamide, polysorbate 80, polyethylene glycol-400, and water).[2]
-
Administer this compound or vehicle control via intraperitoneal injection at the desired doses (e.g., 0.1, 0.3, 1, 3, 10 mg/kg/dose).[10]
-
Follow the chosen intermittent dosing schedule (e.g., once daily for 5 consecutive days, followed by a 2-day or 9-day break).
-
-
Efficacy Assessment:
-
Measure tumor volumes 2-3 times per week.
-
Monitor animal body weight and overall health.
-
At the end of the study, euthanize animals and excise tumors for further analysis.
-
-
Pharmacodynamic Analysis (Optional):
Visualizations
Caption: Simplified mTOR signaling pathway and the inhibitory action of this compound.
Caption: General experimental workflow for in vivo efficacy studies of this compound.
Caption: Troubleshooting logic for common issues in this compound in vivo experiments.
References
- 1. This compound (AP23573; MK-8669), a potent mTOR inhibitor, has broad antitumor activity and can be optimally administered using intermittent dosing regimens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Clinical research progress of this compound (AP23573, MK8668) over the past decade: a systemic review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Phase I/IIa trial of the mammalian target of rapamycin inhibitor this compound (AP23573; MK-8669) administered orally in patients with refractory or advanced malignancies and sarcoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound: a promising drug in the treatment of soft-tissue sarcoma and other malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | Clinical research progress of this compound (AP23573, MK8668) over the past decade: a systemic review [frontiersin.org]
- 7. Phase I study of oral this compound in combination with paclitaxel and carboplatin in patients with solid tumor cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Analysis of the pharmacodynamic activity of the mTOR inhibitor this compound (AP23573, MK-8669) in a phase 1 clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. aacrjournals.org [aacrjournals.org]
- 11. aacrjournals.org [aacrjournals.org]
- 12. researchgate.net [researchgate.net]
How to minimize off-target effects of Ridaforolimus in vitro
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of Ridaforolimus in in vitro settings. The information provided is intended to help minimize off-target effects and troubleshoot common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a potent and selective inhibitor of the mammalian target of rapamycin (mTOR).[1][2] It forms a complex with the intracellular protein FKBP12, and this complex then binds to and allosterically inhibits mTOR Complex 1 (mTORC1).[3] This inhibition disrupts downstream signaling pathways involved in cell growth, proliferation, and survival.[2][4]
Q2: How selective is this compound for mTORC1?
This compound is considered a highly selective mTORC1 inhibitor with minimal off-target activity at typical working concentrations.[3] Its selectivity is a key advantage in dissecting the specific roles of the mTORC1 pathway in cellular processes.
Q3: What are the known on-target effects of this compound in vitro?
The primary on-target effects of this compound result from the inhibition of mTORC1 signaling. These include:
-
Inhibition of downstream effector phosphorylation: this compound treatment leads to a dose-dependent decrease in the phosphorylation of key mTORC1 substrates, including p70 S6 Kinase (S6K) and 4E-binding protein 1 (4E-BP1).[4][5]
-
Cell cycle arrest: By inhibiting mTORC1, this compound can induce a cytostatic effect, leading to cell cycle arrest, predominantly in the G1 phase.[4]
-
Reduction in cell size: Inhibition of protein synthesis downstream of mTORC1 can lead to a decrease in cell size.[4]
-
Anti-proliferative activity: this compound demonstrates broad anti-proliferative effects across a range of cancer cell lines.[3]
Q4: Can this compound affect mTORC2?
At concentrations typically used for selective mTORC1 inhibition in vitro, this compound does not directly inhibit mTOR Complex 2 (mTORC2). However, prolonged treatment or very high concentrations may have an indirect impact on mTORC2 in some cell systems.
Troubleshooting Guide: Minimizing Off-Target Effects
While this compound is highly selective, researchers may encounter unexpected results or what appear to be off-target effects. This guide addresses common issues in a question-and-answer format.
Issue 1: Increased phosphorylation of AKT (pAKT S473) is observed after this compound treatment.
-
Question: I treated my cells with this compound to inhibit the mTORC1 pathway, but I'm seeing an increase in pAKT at Serine 473. Is this an off-target effect, and how can I address it?
-
Answer: This is a known compensatory feedback mechanism, not a direct off-target effect. Inhibition of mTORC1 by this compound disrupts a negative feedback loop. S6K, a downstream target of mTORC1, normally phosphorylates and inhibits insulin receptor substrate 1 (IRS-1). When S6K is inhibited by this compound, this negative feedback is removed, leading to increased signaling through the PI3K/AKT pathway, resulting in the observed increase in pAKT (S473).[6][7]
-
Troubleshooting Steps:
-
Confirm On-Target Activity: First, verify that this compound is inhibiting its intended target. Perform a Western blot to check for a decrease in the phosphorylation of mTORC1 downstream targets like pS6K (Threonine 389) or p4E-BP1 (Threonine 37/46).
-
Dose-Response and Time-Course: Perform a dose-response experiment to determine the optimal concentration of this compound that inhibits mTORC1 without maximally inducing pAKT. Also, a time-course experiment can reveal the dynamics of this feedback activation.
-
Co-treatment with a PI3K/AKT Inhibitor: To abrogate the feedback activation of AKT, consider co-treatment with a PI3K or AKT inhibitor.[6] This can provide a more complete blockade of the PI3K/AKT/mTOR pathway.
-
Serum Starvation: The feedback activation of AKT can be more pronounced in the presence of growth factors. Performing experiments under serum-starved conditions can sometimes minimize this effect, although this may not be suitable for all experimental designs.
-
-
Issue 2: The anti-proliferative effect of this compound is less than expected.
-
Question: I'm using this compound at a concentration that effectively inhibits pS6 phosphorylation, but I'm not seeing a significant decrease in cell proliferation. Why is this happening?
-
Answer: There are several potential reasons for this observation:
-
Cytostatic vs. Cytotoxic Effects: this compound is primarily a cytostatic agent, meaning it inhibits cell proliferation rather than inducing cell death (cytotoxicity).[1] Therefore, a dramatic reduction in cell number may not be observed, especially in short-term assays. The effect is often a slowing of the proliferation rate.[8]
-
Cell Line Specific Resistance: Some cell lines may have intrinsic resistance mechanisms. This can be due to mutations in the PI3K/AKT/mTOR pathway or the activation of parallel survival pathways.
-
Compensatory AKT Activation: The feedback activation of AKT, as described in Issue 1, can promote cell survival and mitigate the anti-proliferative effects of mTORC1 inhibition.
-
Troubleshooting Steps:
-
Use a Proliferation Assay that Measures Growth Rate: Instead of endpoint assays that measure cell number at a single time point, consider using an assay that measures the rate of proliferation over time.
-
Assess Cell Cycle Distribution: Perform cell cycle analysis by flow cytometry to confirm a G1 arrest, which is the expected cytostatic effect.
-
Investigate Resistance Mechanisms: If resistance is suspected, analyze the mutational status of key genes in the PI3K/AKT pathway (e.g., PTEN, PIK3CA).
-
Combine with Other Agents: As mentioned, combining this compound with a PI3K/AKT inhibitor can enhance its anti-proliferative effects.[6]
-
-
Issue 3: Inconsistent results between experiments.
-
Question: I'm getting variable results with this compound in my in vitro assays. What could be the cause?
-
Answer: Inconsistent results can arise from several factors related to experimental technique and reagent handling.
-
Troubleshooting Steps:
-
Reagent Stability: Ensure that the this compound stock solution is properly stored and has not undergone degradation. Prepare fresh dilutions for each experiment.
-
Cell Culture Conditions: Maintain consistent cell culture conditions, including cell density, passage number, and media composition.
-
Treatment Time: Be precise with incubation times, as both on-target and off-target effects can be time-dependent.
-
Vehicle Control: Always include a vehicle control (e.g., DMSO) to account for any effects of the solvent.
-
-
Quantitative Data
The following tables summarize the in vitro activity of this compound in various cancer cell lines. EC50 represents the concentration of a drug that gives half-maximal response, while IC50 is the concentration that inhibits a biological process by 50%.
Table 1: this compound EC50 Values for Inhibition of Cell Proliferation
| Cell Line | Cancer Type | EC50 (nmol/L) |
| SK-ES-1 | Ewing's Sarcoma | 1.0 |
| U-2OS | Osteosarcoma | 4.7 |
| HT-1080 | Fibrosarcoma | 0.5 |
| A-204 | Rhabdomyosarcoma | 0.2 |
| AN3-CA | Endometrial Cancer | 0.1 |
| HEC-1-B | Endometrial Cancer | 0.3 |
| RL95-2 | Endometrial Cancer | 0.2 |
Data sourced from Mol Cancer Ther; 10(10); 1959–68.[8]
Table 2: this compound IC50 Values for Inhibition of Downstream Signaling
| Cell Line | Target | IC50 (nmol/L) |
| HT-1080 | p-S6 | 0.2 |
| HT-1080 | p-4E-BP1 | 5.6 |
Data sourced from Selleck Chemicals product information.[9]
Experimental Protocols
Protocol 1: Western Blot Analysis of mTOR Pathway Activation
This protocol is for assessing the phosphorylation status of key proteins in the mTOR signaling pathway.
-
Cell Treatment and Lysis:
-
Plate cells and allow them to adhere overnight.
-
Treat cells with this compound at the desired concentrations and for the specified duration. Include a vehicle control.
-
Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Scrape the cells, transfer to a microfuge tube, and centrifuge at 14,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
-
SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein (20-40 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE on an appropriate percentage polyacrylamide gel.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C. Recommended primary antibodies include:
-
Phospho-mTOR (Ser2448)
-
mTOR
-
Phospho-AKT (Ser473)
-
AKT
-
Phospho-S6K (Thr389)
-
S6K
-
Phospho-4E-BP1 (Thr37/46)
-
4E-BP1
-
GAPDH or β-actin (as a loading control)
-
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Protocol 2: Cell Viability Assay (MTS Assay)
This protocol is for determining the effect of this compound on cell viability.
-
Cell Seeding:
-
Seed cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the end of the experiment.
-
Allow cells to adhere overnight.
-
-
Drug Treatment:
-
Prepare serial dilutions of this compound in culture medium.
-
Remove the old medium from the cells and add the medium containing the different concentrations of this compound. Include a vehicle control and a no-treatment control.
-
-
Incubation:
-
Incubate the plate for the desired treatment duration (e.g., 72 hours).
-
-
MTS Reagent Addition:
-
Add MTS reagent to each well according to the manufacturer's instructions.
-
Incubate the plate for 1-4 hours at 37°C.
-
-
Absorbance Measurement:
-
Measure the absorbance at 490 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance (from wells with medium only).
-
Normalize the absorbance values to the vehicle control to determine the percentage of cell viability.
-
Plot the percentage of viability against the drug concentration and calculate the EC50 value using appropriate software.
-
Protocol 3: Cell Cycle Analysis by Flow Cytometry
This protocol is for analyzing the distribution of cells in different phases of the cell cycle.
-
Cell Treatment and Harvesting:
-
Treat cells with this compound as described in the other protocols.
-
Harvest the cells by trypsinization and collect them by centrifugation.
-
-
Fixation:
-
Wash the cells with ice-cold PBS.
-
Fix the cells by resuspending the pellet in ice-cold 70% ethanol while gently vortexing.
-
Incubate at -20°C for at least 2 hours (or overnight).
-
-
Staining:
-
Centrifuge the fixed cells and wash with PBS to remove the ethanol.
-
Resuspend the cell pellet in a staining solution containing propidium iodide (PI) and RNase A.
-
Incubate for 30 minutes at room temperature in the dark.
-
-
Flow Cytometry:
-
Analyze the stained cells using a flow cytometer.
-
Use appropriate software to gate on single cells and analyze the DNA content histogram to determine the percentage of cells in G0/G1, S, and G2/M phases.
-
Visualizations
Caption: this compound inhibits mTORC1, which can lead to a compensatory activation of AKT.
Caption: Workflow for investigating potential off-target effects of this compound in vitro.
References
- 1. This compound (AP23573; MK-8669), a potent mTOR inhibitor, has broad antitumor activity and can be optimally administered using intermittent dosing regimens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. rapamycin.us [rapamycin.us]
- 4. Clinical research progress of this compound (AP23573, MK8668) over the past decade: a systemic review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Clinical research progress of this compound (AP23573, MK8668) over the past decade: a systemic review [frontiersin.org]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Enhancing mTOR-targeted cancer therapy by preventing mTOR/raptor inhibition-initiated, mTOR/rictor-independent Akt activation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device - PMC [pmc.ncbi.nlm.nih.gov]
Ridaforolimus Toxicity Management in Animal Models: A Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers managing ridaforolimus-induced mucositis and myelosuppression in animal models. The information is tailored for scientists and drug development professionals to address specific experimental challenges.
I. Troubleshooting Guides
This section offers solutions to common problems encountered during in vivo studies of this compound-induced toxicities.
1. Troubleshooting: this compound-Induced Mucositis (Stomatitis)
| Observed Problem | Potential Cause(s) | Recommended Solution(s) |
| Inconsistent or mild mucositis development. | 1. Insufficient drug dosage or exposure: The dose of this compound may be too low to induce consistent mucosal injury in the chosen animal model. 2. Animal model selection: The chosen species or strain may be less sensitive to mTOR inhibitor-induced stomatitis. 3. Lack of mechanical irritation: For oral mucositis models, the absence of minor mechanical scratching can lead to less pronounced lesions.[1] | 1. Dose-ranging study: Conduct a pilot study with a range of this compound doses to determine the optimal dose for inducing grade 2-3 mucositis. 2. Model optimization: The golden Syrian hamster is a well-established model for chemotherapy-induced oral mucositis due to its cheek pouches.[1] If using rats or mice, consider strains known to be more susceptible to mucosal damage. 3. Introduce mild mechanical irritation: In hamster models, gentle scratching of the buccal pouch mucosa is often used in conjunction with the drug to induce lesion formation.[1] |
| Severe, rapidly progressing mucositis leading to premature euthanasia. | 1. Excessive this compound dosage: The administered dose is too high, causing severe, systemic toxicity. 2. Dehydration and malnutrition: Painful oral lesions can deter animals from eating and drinking, exacerbating the condition. | 1. Dose reduction: Lower the dose of this compound in subsequent cohorts. 2. Supportive care: Provide softened food, gel packs for hydration, and nutritional supplements. Subcutaneous fluid administration may be necessary. 3. Pain management: Consult with veterinary staff regarding appropriate analgesic administration to manage oral pain. |
| Difficulty in consistently scoring mucositis severity. | 1. Subjective scoring criteria: Lack of a standardized, objective scoring system. 2. Intra- and inter-observer variability. | 1. Adopt a validated scoring system: Use a standardized oral mucositis scoring system (e.g., a modified version of the WHO scale or a 0-5 scale assessing erythema and ulceration). 2. Blinded scoring and training: Scoring should be performed by at least two trained individuals blinded to the treatment groups. Regular calibration exercises can minimize variability. 3. Histopathological analysis: Supplement clinical scoring with histological examination of mucosal tissues to quantify ulceration, inflammation, and epithelial thickness. |
| Unexpected mortality in the this compound-treated group. | 1. Systemic toxicity: this compound can have off-target effects leading to systemic toxicity, especially at higher doses. 2. Sepsis: Ulcerated mucosa can be a portal of entry for bacteria, leading to systemic infection. | 1. Comprehensive health monitoring: Monitor animals daily for signs of distress, weight loss, and changes in behavior. 2. Necropsy and pathology: Perform a full necropsy on deceased animals to determine the cause of death. 3. Prophylactic antibiotics: In consultation with veterinary staff, consider the use of broad-spectrum antibiotics if sepsis is a concern, though this may be a confounding factor for some study endpoints. |
2. Troubleshooting: this compound-Induced Myelosuppression
| Observed Problem | Potential Cause(s) | Recommended Solution(s) |
| High variability in blood cell counts within the same treatment group. | 1. Inconsistent drug administration: Variations in the administered dose or absorption between animals. 2. Individual animal variation: Natural biological differences in hematopoietic response. 3. Blood sampling technique: Inconsistent blood collection methods can affect cell counts. | 1. Standardize drug administration: Ensure accurate and consistent dosing for all animals. For oral administration, confirm ingestion. 2. Increase sample size: A larger number of animals per group can help to mitigate the effects of individual variability. 3. Consistent blood sampling: Use a standardized, minimally stressful blood collection technique from the same anatomical site at the same time of day for all animals. |
| Delayed or less severe myelosuppression than expected. | 1. Suboptimal this compound dose: The dose may not be sufficient to induce significant bone marrow suppression. 2. Timing of assessment: Blood samples may be collected before the nadir (lowest point) of blood cell counts is reached. | 1. Dose-escalation study: Perform a pilot study to identify a dose of this compound that induces a measurable and consistent level of myelosuppression. 2. Time-course analysis: Collect blood samples at multiple time points after this compound administration to determine the nadir for neutrophils, platelets, and other relevant cell types. |
| Difficulty in isolating viable bone marrow cells for analysis. | 1. Improper bone marrow harvesting technique: Can lead to low cell yield and viability. 2. Cell clumping: Can occur during processing. | 1. Refine harvesting protocol: Ensure femurs and tibias are properly flushed with appropriate media (e.g., RPMI with heparin). 2. Use of anticoagulants and cell strainers: Collect bone marrow in tubes containing an anticoagulant and pass the cell suspension through a cell strainer to remove clumps. |
| Discrepancy between peripheral blood counts and bone marrow cellularity. | 1. Differential effects on hematopoietic lineages: this compound may have a greater impact on certain cell lineages than others. 2. Mobilization of hematopoietic progenitors: The drug may induce the movement of progenitor cells from the bone marrow to the periphery. | 1. Comprehensive bone marrow analysis: Perform flow cytometry on bone marrow to assess different hematopoietic progenitor populations (e.g., LSK cells, CMPs, GMPs, MEPs). 2. Colony-forming unit (CFU) assays: Conduct CFU assays to assess the functional capacity of bone marrow progenitor cells. |
II. Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the management of this compound-induced toxicities in animal models.
1. FAQs: this compound-Induced Mucositis (Stomatitis)
-
Q1: What is the likely mechanism behind this compound-induced mucositis? A1: this compound is an inhibitor of the mammalian target of rapamycin (mTOR), a crucial kinase in the PI3K/Akt/mTOR signaling pathway that regulates cell growth, proliferation, and survival.[2] By inhibiting mTOR, this compound can disrupt the normal turnover of rapidly dividing epithelial cells in the oral mucosa, leading to atrophy, inflammation, and ulceration. This is often referred to as mTOR inhibitor-associated stomatitis (mIAS).[3]
-
Q2: Which animal model is most appropriate for studying this compound-induced oral mucositis? A2: The golden Syrian hamster with its cheek pouch is a widely used and well-validated model for studying chemotherapy-induced oral mucositis.[1] This model allows for the easy application of mechanical irritation to synergize with the drug's effects and facilitates straightforward visual scoring of mucositis. Rat models have also been used, though inducing consistent oral lesions can be more challenging.[1]
-
Q3: Are there any established management strategies for this compound-induced mucositis in animal models? A3: While specific preclinical management strategies for this compound-induced mucositis are not well-documented, clinical experience with mTOR inhibitors suggests potential avenues for investigation in animal models. Topical corticosteroids, such as dexamethasone mouthwash, have shown some efficacy in preventing and treating mIAS in patients.[4][5] Testing such interventions in a hamster model could be a valuable research direction.
-
Q4: How can I quantitatively assess the severity of mucositis? A4: A multi-faceted approach is recommended:
-
Clinical Scoring: Use a validated scoring scale (e.g., 0-5) to grade the degree of erythema and ulceration.
-
Histopathology: Collect mucosal tissue for histological analysis to measure ulcer size, inflammatory cell infiltration, and epithelial thickness.
-
Biochemical Markers: Measure levels of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) in tissue homogenates or serum.
-
2. FAQs: this compound-Induced Myelosuppression
-
Q1: What are the expected hematological changes following this compound administration in animal models? A1: Based on clinical data, this compound can cause myelosuppression, primarily manifesting as neutropenia (low neutrophils) and thrombocytopenia (low platelets).[6] Anemia may also be observed.[6] The severity of these effects is expected to be dose-dependent.
-
Q2: What is a suitable animal model for studying this compound-induced myelosuppression? A2: Mice are commonly used to evaluate drug-induced myelosuppression.[7] Changes in peripheral blood neutrophil counts are a primary indicator.[7] For more detailed analysis, murine colony-forming unit (CFU-C) assays on bone marrow cells can be performed.[7]
-
Q3: How can I assess the impact of this compound on hematopoietic stem and progenitor cells? A3: Flow cytometry is a powerful tool for this purpose. Bone marrow can be harvested and stained with a panel of antibodies to identify and quantify different hematopoietic populations, including:
-
Lineage-Sca-1+c-Kit+ (LSK) cells (hematopoietic stem and multipotent progenitor cells)
-
Common Myeloid Progenitors (CMPs)
-
Granulocyte-Macrophage Progenitors (GMPs)
-
Megakaryocyte-Erythroid Progenitors (MEPs)
-
-
Q4: Are there any known interventions to mitigate this compound-induced myelosuppression in animal models? A4: There is a lack of specific preclinical data on managing this compound-induced myelosuppression. However, general strategies to manage chemotherapy-induced myelosuppression that could be explored in animal models include the use of hematopoietic growth factors like granulocyte-colony stimulating factor (G-CSF) to stimulate neutrophil production. The timing of such interventions relative to this compound administration would be a critical experimental parameter.
III. Experimental Protocols & Data
1. Protocol for Induction of Oral Mucositis (Adapted from Chemotherapy Models)
This protocol is a generalized framework adapted from 5-FU-induced mucositis models and should be optimized for this compound.
-
Animal Model: Male golden Syrian hamsters (80-100g).
-
Procedure:
-
On day 0, administer a single intraperitoneal (i.p.) injection of this compound. A dose-finding study is crucial to determine the optimal dose.
-
On day 1, lightly scratch the inner lining of both cheek pouches with a sterile 25-gauge needle.
-
From day 2 onwards, monitor animals daily for clinical signs of mucositis, body weight, and general health.
-
Score the severity of mucositis daily from day 4 to day 16 using a validated scoring system.
-
Euthanize animals at predetermined time points for tissue collection and histopathological analysis.
-
2. Protocol for Assessment of Myelosuppression
-
Animal Model: C57BL/6 or BALB/c mice (8-10 weeks old).
-
Procedure:
-
Administer this compound via the desired route (e.g., i.p. or oral gavage). A dose-ranging study is necessary.
-
Collect peripheral blood samples (e.g., via tail vein or saphenous vein) at baseline and at multiple time points post-treatment (e.g., days 3, 5, 7, 10, 14) to determine the nadir.
-
Perform complete blood counts (CBCs) to quantify white blood cells (with differential), red blood cells, and platelets.
-
At selected time points, euthanize animals and harvest bone marrow from femurs and tibias.
-
Perform flow cytometric analysis of bone marrow cells to quantify hematopoietic stem and progenitor populations.
-
(Optional) Perform colony-forming unit (CFU) assays to assess the proliferative capacity of bone marrow progenitors.
-
3. Quantitative Data from Clinical Trials (for context)
The following table summarizes the incidence of stomatitis and hematological adverse events from clinical trials of this compound. This data can help inform the expected toxicities in preclinical models.
| Adverse Event | Incidence (All Grades) | Incidence (Grade 3/4) | Reference |
| Stomatitis/Mucositis | 54.76% | Rare | [1] |
| Thrombocytopenia | 73.3% (in combination with vorinostat) | Not specified | [6] |
| Neutropenia | More frequent with combination therapy | Not specified | [6] |
| Anemia | 60.0% (in combination with vorinostat) | Not specified | [6] |
IV. Visualizations
mTOR Signaling Pathway
Experimental Workflow: Mucositis Model
Logical Relationship: Myelosuppression Assessment
References
- 1. Oral stomatitis and mTOR inhibitors: A review of current evidence in 20,915 patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Analysis of the pharmacodynamic activity of the mTOR inhibitor this compound (AP23573, MK-8669) in a phase 1 clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Oral mucosal injury caused by mammalian target of rapamycin inhibitors: emerging perspectives on pathobiology and impact on clinical practice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Dexamethasone to prevent everolimus-induced stomatitis (Alliance MIST Trial: A221701) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. profiles.wustl.edu [profiles.wustl.edu]
- 6. Clinical research progress of this compound (AP23573, MK8668) over the past decade: a systemic review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Improving the therapeutic index of Ridaforolimus with combination agents
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals working with ridaforolimus in combination with other therapeutic agents. The goal of these combinations is to improve the therapeutic index by increasing efficacy and/or reducing toxicity.
Frequently Asked Questions (FAQs)
Q1: What is the primary rationale for using this compound in combination therapies?
A1: this compound, a potent and selective inhibitor of mTOR (mammalian target of rapamycin), effectively blocks the PI3K/Akt/mTOR signaling pathway, which is often hyperactivated in cancer.[1] However, mTORC1 inhibition can lead to a feedback activation of Akt signaling, which can limit the antitumor efficacy of this compound as a single agent.[2] Combination therapies aim to overcome this resistance mechanism by co-targeting other nodes in the PI3K/Akt/mTOR pathway or other synergistic pathways, thereby enhancing the overall therapeutic effect.
Q2: What are some common classes of agents combined with this compound?
A2: this compound has been clinically evaluated in combination with various agents, including:
-
IGF-1R inhibitors (e.g., dalotuzumab) to block the insulin-like growth factor receptor signaling that can be activated as a feedback mechanism to mTOR inhibition.[1]
-
Akt inhibitors (e.g., MK-2206) to provide a more complete blockade of the PI3K/Akt/mTOR pathway.[3]
-
Notch inhibitors (e.g., MK-0752) to target the Notch signaling pathway, which can also drive PI3K signaling.[4]
-
Chemotherapeutic agents (e.g., paclitaxel and carboplatin) to combine the targeted action of this compound with the broad cytotoxic effects of chemotherapy.[5]
-
Hormonal therapies (e.g., bicalutamide, exemestane) in hormone-receptor-positive cancers.[1]
Q3: What are the most frequently observed adverse events with this compound combination therapies?
A3: The toxicity profile of this compound in combination therapy is generally manageable, but often involves an increase in the incidence and/or severity of adverse events associated with this compound monotherapy. Common adverse events include stomatitis (mouth sores), rash, fatigue, hyperglycemia (high blood sugar), and hematologic toxicities like thrombocytopenia (low platelets) and neutropenia (low neutrophils).[1][6] The specific side effect profile can vary depending on the combination agent. For instance, combination with paclitaxel and carboplatin can lead to more pronounced bone marrow suppression.[1]
Q4: How can I monitor the pharmacodynamic effects of this compound in my experiments?
A4: The most common method to assess the pharmacodynamic effects of this compound is to measure the phosphorylation status of downstream mTORC1 substrates, such as ribosomal protein S6 kinase (S6K) and 4E-binding protein 1 (4E-BP1).[1] A reduction in the levels of phosphorylated S6K (p-S6K) and phosphorylated 4E-BP1 (p-4E-BP1) indicates successful mTORC1 inhibition. This can be measured using techniques like Western blotting or immunohistochemistry in tumor biopsies or surrogate tissues like peripheral blood mononuclear cells (PBMCs).[1]
Troubleshooting Guides
Problem 1: Suboptimal tumor growth inhibition in a xenograft model with this compound combination therapy.
| Possible Cause | Troubleshooting Steps |
| Feedback loop activation | mTORC1 inhibition by this compound can lead to feedback activation of Akt. Solution: Confirm Akt activation (increased p-Akt levels) via Western blot. Consider combining this compound with an Akt inhibitor (e.g., MK-2206) or an IGF-1R inhibitor (e.g., dalotuzumab) to abrogate this feedback loop.[2] |
| Inadequate drug exposure | The dosing schedule or formulation may not be optimal for sustained target inhibition. Solution: Review the pharmacokinetic and pharmacodynamic data from preclinical and clinical studies to ensure an appropriate dosing regimen. For preclinical models, consider intermittent dosing schedules which have been shown to optimize antitumor activity while minimizing systemic effects.[7] |
| Tumor heterogeneity | The xenograft model may not be sensitive to mTOR inhibition due to underlying genetic resistance mechanisms. Solution: Characterize the genomic profile of your tumor model. Tumors with mutations in the PI3K/Akt/mTOR pathway (e.g., PTEN loss) may be more sensitive. |
| Drug-drug interactions | The combination agent may alter the metabolism of this compound, or vice-versa. This compound is a substrate for CYP3A4. Solution: Review the metabolic pathways of both drugs. If a CYP3A4 inhibitor or inducer is used in combination, dose adjustments of this compound may be necessary.[1] |
Problem 2: Excessive toxicity observed in preclinical models.
| Possible Cause | Troubleshooting Steps |
| Overlapping toxicities | The combination agents may have similar dose-limiting toxicities, leading to an amplified effect. Solution: Review the known toxicity profiles of both agents. Consider a dose de-escalation of one or both drugs. Staggering the administration of the drugs (e.g., sequential vs. concurrent dosing) may also mitigate toxicity. |
| On-target toxicity in normal tissues | The targeted pathway is also important for the function of normal, healthy tissues. Solution: Implement a dose-finding study to determine the maximum tolerated dose (MTD) of the combination. Intermittent dosing schedules for this compound can help to reduce systemic immunosuppressive effects.[7] |
| Off-target effects | One or both of the drugs may have off-target effects contributing to the toxicity. Solution: Consult the literature for known off-target activities of the drugs. If possible, use more specific inhibitors or different combination partners. |
Data Presentation
Table 1: Summary of Clinical Trial Data for this compound Combination Therapies
| Combination Agent | Cancer Type | Phase | Key Efficacy Results | Common Grade ≥3 Adverse Events | Reference |
| Dalotuzumab | Advanced Solid Tumors (notably ER+ Breast Cancer) | I | 6 confirmed partial responses. 10 of 23 breast cancer patients showed antitumor activity. | Stomatitis, asthenia | [2] |
| MK-2206 | Advanced Solid Tumors (notably ER+ Breast Cancer) | I | 2/14 evaluable breast cancer patients had a complete response. | Rash, stomatitis, diarrhea, decreased appetite | [3] |
| MK-0752 | Advanced Solid Tumors (notably HNSCC) | I | 2 of 15 HNSCC patients had a response (1 CR, 1 PR). | Stomatitis, diarrhea, asthenia | [4] |
| Paclitaxel + Carboplatin | Advanced Solid Tumors | I | 9/18 evaluable patients had a partial response (50%). | Neutropenia, thrombocytopenia, sepsis, mucositis | [5] |
Experimental Protocols
Protocol 1: Western Blot Analysis of mTOR Pathway Inhibition
This protocol describes the assessment of this compound-mediated mTOR pathway inhibition in cultured cancer cells.
1. Cell Lysis: a. Plate and treat cancer cells with this compound and/or the combination agent at desired concentrations and time points. b. Wash cells with ice-cold PBS. c. Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors. d. Scrape the cells and collect the lysate. e. Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris. f. Collect the supernatant containing the protein lysate.
2. Protein Quantification: a. Determine the protein concentration of each lysate using a BCA or Bradford protein assay.
3. SDS-PAGE and Western Blotting: a. Normalize protein amounts for all samples and prepare them with Laemmli sample buffer. b. Denature the samples by heating at 95°C for 5 minutes. c. Load equal amounts of protein onto an SDS-polyacrylamide gel and run the electrophoresis to separate proteins by size. d. Transfer the separated proteins to a PVDF or nitrocellulose membrane. e. Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature. f. Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation. Recommended primary antibodies:
- Phospho-S6K (Thr389)
- Total S6K
- Phospho-Akt (Ser473)
- Total Akt
- β-actin (as a loading control) g. Wash the membrane three times with TBST. h. Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. i. Wash the membrane three times with TBST. j. Develop the blot using an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.
Protocol 2: Cell Viability Assay (MTS Assay)
This protocol outlines a method to assess the effect of this compound in combination with another agent on cancer cell viability.
1. Cell Plating: a. Seed cancer cells in a 96-well plate at a predetermined optimal density. b. Allow cells to adhere and grow overnight in a humidified incubator at 37°C and 5% CO2.
2. Drug Treatment: a. Prepare serial dilutions of this compound and the combination agent in culture medium. b. Treat the cells with single agents and in combination at various concentrations. Include vehicle-treated control wells. c. Incubate the plate for the desired treatment duration (e.g., 72 hours).
3. MTS Assay: a. Add MTS reagent to each well according to the manufacturer's instructions. b. Incubate the plate for 1-4 hours at 37°C, protected from light. c. Measure the absorbance at 490 nm using a microplate reader.
4. Data Analysis: a. Subtract the background absorbance (from wells with medium only). b. Normalize the absorbance values to the vehicle-treated control wells to determine the percentage of cell viability. c. Use software like GraphPad Prism to plot dose-response curves and calculate IC50 values.
Mandatory Visualizations
Caption: this compound mTOR signaling pathway and points of intervention for combination therapies.
Caption: Preclinical experimental workflow for evaluating this compound combination therapies.
References
- 1. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. 1.2 Western Blot and the mTOR Pathway – Selected Topics in Health and Disease (2019 Edition) [ecampusontario.pressbooks.pub]
- 3. bitesizebio.com [bitesizebio.com]
- 4. Frontiers | Clinical research progress of this compound (AP23573, MK8668) over the past decade: a systemic review [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. experts.umn.edu [experts.umn.edu]
- 7. aacrjournals.org [aacrjournals.org]
Impact of CYP3A4 inhibitors on Ridaforolimus metabolism in preclinical models
Welcome to the technical support center for researchers investigating the impact of CYP3A4 inhibitors on the metabolism of ridaforolimus in preclinical models. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist you in your experimental design and data interpretation.
Frequently Asked Questions (FAQs)
Q1: What is the expected impact of a CYP3A4 inhibitor on the pharmacokinetics of this compound?
A1: this compound is primarily metabolized by the cytochrome P450 3A4 (CYP3A4) enzyme.[1][2][3] Co-administration with a potent CYP3A4 inhibitor, such as ketoconazole, is expected to significantly increase the plasma exposure of this compound. In a clinical study with healthy volunteers, co-administration of ketoconazole with this compound resulted in an 8.51-fold increase in the area under the concentration-time curve (AUC) and a 5.35-fold increase in the maximum plasma concentration (Cmax) of this compound.[1][2][3] While this data is from a human study, a similar, significant effect on this compound exposure is anticipated in preclinical models.
Q2: Are there any established preclinical models to study this interaction?
A2: While specific preclinical studies detailing the interaction between this compound and CYP3A4 inhibitors are not extensively published, standard rodent models are appropriate. Sprague-Dawley rats or BALB/c mice are commonly used for pharmacokinetic studies. For in vitro assessments, rat liver microsomes can be utilized to investigate the inhibition of this compound metabolism.
Q3: How do I design an in vivo study to assess the impact of a CYP3A4 inhibitor on this compound pharmacokinetics?
A3: A typical in vivo study design would involve at least two groups of animals (e.g., rats). One group receives this compound alone, and the other group is pre-treated with a CYP3A4 inhibitor (e.g., ketoconazole) for a sufficient duration to achieve maximal inhibition before receiving this compound. Blood samples are then collected at multiple time points post-ridaforolimus administration to determine the pharmacokinetic profile. Please refer to the detailed experimental protocol below.
Q4: What analytical methods are suitable for measuring this compound concentrations in plasma?
A4: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the most common and sensitive method for quantifying this compound in biological matrices like plasma. A validated LC-MS/MS assay will be crucial for obtaining accurate pharmacokinetic data.
Q5: How can I visualize the metabolic pathway of this compound and the effect of CYP3A4 inhibition?
A5: The metabolic pathway can be represented using a simple diagram illustrating the conversion of this compound to its metabolites by CYP3A4 and how this process is blocked by an inhibitor. Please see the diagram below.
Quantitative Data Summary
The following table summarizes the pharmacokinetic data from a clinical study investigating the effect of ketoconazole on this compound. These results are indicative of the magnitude of interaction expected in preclinical studies.
| Pharmacokinetic Parameter | This compound Alone (Geometric Mean) | This compound + Ketoconazole (Geometric Mean) | Geometric Mean Ratio (90% CI) | Fold Increase |
| AUC₀-∞ (ng·h/mL) | Data not provided | Data not provided | 8.51 (6.97, 10.39) | 8.51 |
| Cmax (ng/mL) | Data not provided | Data not provided | 5.35 (4.40, 6.52) | 5.35 |
| t₁/₂ (h) | Data not provided | Data not provided | ~1.5-fold increase | ~1.5 |
Data sourced from a clinical study in healthy volunteers.[1]
Experimental Protocols
In Vivo Pharmacokinetic Study in Rats
Objective: To determine the effect of a CYP3A4 inhibitor (ketoconazole) on the pharmacokinetics of this compound in Sprague-Dawley rats.
Materials:
-
Sprague-Dawley rats (male, 8-10 weeks old)
-
This compound
-
Ketoconazole
-
Vehicle for this compound (e.g., 5% ethanol, 5% Cremophor EL, 90% saline)
-
Vehicle for ketoconazole (e.g., 0.5% methylcellulose)
-
Blood collection supplies (e.g., EDTA tubes, syringes)
-
Centrifuge
-
LC-MS/MS system
Procedure:
-
Animal Acclimation: Acclimate rats to the housing conditions for at least one week before the experiment.
-
Group Allocation: Randomly divide the rats into two groups (n=6 per group):
-
Group 1: this compound alone
-
Group 2: Ketoconazole + this compound
-
-
Dosing:
-
Group 2 (Inhibitor Pre-treatment): Administer ketoconazole (e.g., 50 mg/kg) orally once daily for 3 consecutive days. On the third day, administer the final dose of ketoconazole 1 hour before this compound administration.
-
Group 1 and 2 (this compound Administration): Administer a single oral dose of this compound (e.g., 10 mg/kg) to all rats.
-
-
Blood Sampling: Collect blood samples (approximately 0.2 mL) from the tail vein at the following time points post-ridaforolimus administration: 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours.
-
Plasma Preparation: Immediately centrifuge the blood samples at 4°C to separate the plasma. Store the plasma samples at -80°C until analysis.
-
Sample Analysis: Analyze the plasma concentrations of this compound using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: Calculate the pharmacokinetic parameters (AUC, Cmax, t₁/₂) for both groups using appropriate software (e.g., Phoenix WinNonlin).
In Vitro Metabolism Study using Rat Liver Microsomes
Objective: To evaluate the inhibitory effect of ketoconazole on the metabolism of this compound in rat liver microsomes.
Materials:
-
Rat liver microsomes (RLM)
-
This compound
-
Ketoconazole
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Potassium phosphate buffer (pH 7.4)
-
Acetonitrile (for reaction termination)
-
LC-MS/MS system
Procedure:
-
Incubation Mixture Preparation: Prepare incubation mixtures in potassium phosphate buffer containing rat liver microsomes (e.g., 0.5 mg/mL protein) and this compound (at a concentration near its Km, if known, or a standard concentration like 1 µM).
-
Inhibitor Addition: Add varying concentrations of ketoconazole (e.g., 0.01 to 10 µM) to the incubation mixtures. Include a control group with no inhibitor.
-
Pre-incubation: Pre-incubate the mixtures at 37°C for 5 minutes.
-
Reaction Initiation: Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Incubation: Incubate at 37°C for a predetermined time (e.g., 30 minutes).
-
Reaction Termination: Stop the reaction by adding an equal volume of ice-cold acetonitrile.
-
Sample Processing: Centrifuge the samples to pellet the protein. Collect the supernatant for analysis.
-
LC-MS/MS Analysis: Analyze the concentration of the remaining this compound in the supernatant using a validated LC-MS/MS method.
-
Data Analysis: Calculate the rate of this compound metabolism at each ketoconazole concentration and determine the IC₅₀ value of ketoconazole.
Visualizations
Caption: this compound metabolism by CYP3A4 and its inhibition.
Caption: In vivo experimental workflow for drug interaction study.
References
- 1. The effect of multiple doses of rifampin and ketoconazole on the single-dose pharmacokinetics of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Clinical research progress of this compound (AP23573, MK8668) over the past decade: a systemic review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Analysis of the pharmacodynamic activity of the mTOR inhibitor this compound (AP23573, MK-8669) in a phase 1 clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
Cell-cycle determinants of sensitivity to Ridaforolimus treatment
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for experiments involving Ridaforolimus.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound and how does it impact the cell cycle?
This compound is a selective inhibitor of the mammalian target of rapamycin (mTOR).[1][2][3] It binds to the FKBP12 protein, forming a complex that allosterically inhibits mTOR Complex 1 (mTORC1).[2] This inhibition prevents the phosphorylation of downstream targets, including S6 ribosomal protein (S6) and eukaryotic translation initiation factor 4E-binding protein 1 (4E-BP1).[1][2] The disruption of the mTORC1 pathway leads to a decrease in protein synthesis, cell size, and glucose uptake.[1][4][5] Consequently, this compound induces a cytostatic effect, causing cells to arrest in the G1 phase of the cell cycle.[1][6][7]
Q2: My cells are not showing the expected G1 arrest after this compound treatment. What are the possible reasons?
Several factors could contribute to a lack of G1 arrest:
-
Cell Line Specificity: Not all cell lines are equally sensitive to this compound.[2] Sensitivity can be influenced by the genetic background of the cells, such as the status of PTEN and AKT.[6][8]
-
Drug Concentration: Ensure you are using an effective concentration of this compound. The EC50 for antiproliferative activity is typically in the low nanomolar range (0.1-1 nmol/L for many sarcoma and endometrial cancer cell lines).[6]
-
Treatment Duration: The effects of this compound on the cell cycle are time-dependent. A 24-hour treatment is often sufficient to observe G1 arrest in sensitive cell lines.[7]
-
Resistance Mechanisms: Cells can develop resistance to mTOR inhibitors. This can be due to feedback loops that lead to the upregulation of Akt phosphorylation or alterations in downstream effectors like 4E-BP1.[9][10]
Q3: How can I determine if my cell line is sensitive to this compound?
A key indicator of sensitivity is a higher proportion of cells in the G0-G1 phase before treatment.[6] Cell lines with elevated expression of G1 phase cell-cycle proteins, such as p21 and p27, also tend to be more sensitive.[6] In some cancer types, like endometrial cancer, the absence of PTEN or high levels of phosphorylated or total AKT are associated with greater sensitivity.[6]
Q4: I am observing unexpected cytotoxicity instead of a cytostatic effect. What could be the cause?
This compound primarily exerts a cytostatic (growth-inhibiting) effect rather than a cytotoxic (cell-killing) one.[8][11] If you observe significant cell death, consider the following:
-
High Drug Concentration: Extremely high concentrations of any compound can lead to off-target effects and toxicity.
-
Combination with other agents: If this compound is used in combination with other drugs, the observed cytotoxicity could be a synergistic effect.[8]
-
Cellular Stress: The experimental conditions themselves might be inducing stress and apoptosis.
Q5: What are some common pitfalls to avoid when working with this compound in vitro?
-
Solubility: this compound is not soluble in ethanol or aqueous buffers. It should be dissolved in DMSO.[2]
-
Storage: Stock solutions in DMSO should be stored at -20°C and are stable for short periods. For long-term storage, the solid form is recommended.[2]
-
Off-target effects: While highly selective for mTORC1, be aware that at very high concentrations, off-target effects could occur.[2]
Troubleshooting Guides
Problem: Inconsistent results in cell proliferation assays.
| Possible Cause | Troubleshooting Step |
| Cell Seeding Density | Optimize and maintain a consistent cell seeding density for each experiment. |
| Drug Dilution | Prepare fresh serial dilutions of this compound for each experiment from a recently prepared stock solution. |
| Assay Duration | Ensure the assay duration is appropriate for the doubling time of your cell line (typically 72-120 hours for proliferation assays).[1] |
| Assay Type | Consider that different proliferation assays (e.g., CellTiter 96, Sulforhodamine B, CyQUANT) can yield slightly different results.[1][6] |
Problem: Difficulty in detecting inhibition of mTOR signaling by Western Blot.
| Possible Cause | Troubleshooting Step |
| Antibody Quality | Use validated antibodies for phosphorylated and total S6 and 4E-BP1. |
| Treatment Time | Inhibition of S6 and 4E-BP1 phosphorylation can be detected as early as 2 hours after treatment.[1] |
| Lysate Preparation | Ensure that phosphatase inhibitors are included in the lysis buffer to preserve the phosphorylation status of proteins. |
| Loading Controls | Use appropriate loading controls (e.g., GAPDH, β-actin) to ensure equal protein loading. |
Data Presentation
Table 1: In Vitro Activity of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | EC50 (nmol/L) | Maximal Inhibition of Proliferation (%) | Reference |
| HT-1080 | Fibrosarcoma | 0.2 (IC50 for p-S6) | - | [1] |
| A549 | Lung | - | - | [1] |
| H1703 | Lung | - | - | [1] |
| H157 | Lung | >20 (IC30) | - | [1] |
| HCT-116 | Colon | - | - | [2] |
| SK-UT-1 | Leiomyosarcoma | - | - | [2] |
| MCF7 | Breast | - | - | [2] |
| PC-3 | Prostate | - | - | [2] |
| PANC-1 | Pancreas | - | - | [2] |
| Sarcoma Cell Lines (Panel) | Sarcoma | 0.1 - 1 | ~20 - 60 | [6] |
| Endometrial Cancer Cell Lines (Panel) | Endometrial | 0.1 - 1 | ~20 - 60 | [6] |
Experimental Protocols
Cell Proliferation Assay (CyQUANT)
This protocol is adapted from methodologies used to assess the antiproliferative effects of this compound.[6]
-
Cell Seeding: Seed cells in 96-well plates at a predetermined optimal density and allow them to adhere overnight.
-
Drug Treatment: Add serial dilutions of this compound to the wells. Include a vehicle control (DMSO).
-
Incubation: Incubate the plates for 72 hours at 37°C in a humidified incubator.
-
Lysis and Staining: At the end of the incubation, aspirate the media and freeze the plates at -80°C. Thaw the plates and lyse the cells using the CyQUANT lysis buffer containing the green fluorescent dye.
-
Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader with excitation at ~485 nm and emission detection at ~530 nm.
-
Data Analysis: Calculate the percentage of cell growth inhibition relative to the vehicle control.
Cell Cycle Analysis by Flow Cytometry
This protocol is based on methods to determine the effect of this compound on cell cycle distribution.[7]
-
Cell Treatment: Treat cells with this compound or vehicle control for 24 hours.
-
Cell Harvesting: Harvest the cells by trypsinization, wash with PBS, and collect the cell pellet by centrifugation.
-
Fixation: Resuspend the cell pellet in ice-cold 70% ethanol while vortexing gently to prevent clumping. Fix the cells overnight at -20°C.
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in a staining solution containing propidium iodide (PI) and RNase A.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.
-
Data Analysis: Use cell cycle analysis software (e.g., ModFit LT) to determine the percentage of cells in the G1, S, and G2/M phases of the cell cycle.[7]
Western Blot Analysis of mTOR Pathway Inhibition
This protocol is designed to assess the phosphorylation status of key mTORC1 downstream targets.[1]
-
Cell Treatment and Lysis: Treat cells with this compound for the desired time (e.g., 2 hours). Lyse the cells in a denaturing lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Resolve equal amounts of protein on an SDS-PAGE gel and transfer the proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST). Incubate the membrane with primary antibodies against phospho-S6, total S6, phospho-4E-BP1, and total 4E-BP1 overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.
-
Analysis: Quantify the band intensities to determine the ratio of phosphorylated to total protein.
Visualizations
References
- 1. selleckchem.com [selleckchem.com]
- 2. rapamycin.us [rapamycin.us]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. Clinical research progress of this compound (AP23573, MK8668) over the past decade: a systemic review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Clinical research progress of this compound (AP23573, MK8668) over the past decade: a systemic review [frontiersin.org]
- 6. aacrjournals.org [aacrjournals.org]
- 7. researchgate.net [researchgate.net]
- 8. Synergistic activity of the mTOR inhibitor this compound and the antiandrogen bicalutamide in prostate cancer models - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mechanisms of mTOR inhibitor resistance in cancer therapy - ProQuest [proquest.com]
- 10. Phase I study of the mTOR inhibitor this compound and the HDAC inhibitor vorinostat in advanced renal cell carcinoma and other solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. aacrjournals.org [aacrjournals.org]
Addressing variability in Ridaforolimus efficacy across different cell lines
This technical support center provides researchers, scientists, and drug development professionals with guidance on addressing the variability in ridaforolimus efficacy across different cell lines. Find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to support your research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound (also known as AP23573 and MK-8669) is a small-molecule inhibitor of the mammalian target of rapamycin (mTOR).[1] It is a non-prodrug analog of rapamycin.[2][3] this compound forms a complex with the intracellular receptor FKBP12, and this complex binds to and allosterically inhibits mTOR Complex 1 (mTORC1).[4] This inhibition prevents the phosphorylation of downstream mTORC1 targets, such as S6 ribosomal protein (S6) and 4E-binding protein 1 (4E-BP1), which are crucial for protein synthesis, cell growth, proliferation, and survival.[4][5] By blocking mTORC1, this compound mimics a state of cellular starvation, interfering with tumor cell growth, division, metabolism, and angiogenesis.[1]
Q2: Why does the efficacy of this compound vary between different cancer cell lines?
The variability in this compound efficacy across different cell lines can be attributed to several factors, including:
-
Genetic background of the cell line: The activation state of the PI3K/AKT/mTOR pathway is a key determinant of sensitivity.[2] Cell lines with activating mutations in PI3K or loss of the tumor suppressor PTEN may exhibit greater dependence on this pathway and thus be more sensitive to mTOR inhibition.[3]
-
Feedback loops: Inhibition of mTORC1 can lead to a negative feedback loop that results in the activation of AKT, which can promote cell survival and diminish the drug's effect.[5][6]
-
Mechanisms of resistance: Both intrinsic and acquired resistance can limit the efficacy of mTOR inhibitors.[7][8] This can be due to factors such as low expression of 4E-BP1 or overexpression of eIF4E, which is a downstream effector of mTOR.[9]
-
Cell-cycle status: The proportion of cells in the G0-G1 phase of the cell cycle has been shown to correlate with sensitivity to this compound.[3]
Q3: What are some common readouts to measure the efficacy of this compound in vitro?
Commonly used in vitro assays to determine the efficacy of this compound include:
-
Cell proliferation and viability assays: These assays, such as the MTT, CellTiter-Glo, or sulforhodamine B (SRB) assays, measure the dose-dependent effect of the drug on cell growth.[6]
-
Western blotting: This technique is used to assess the phosphorylation status of mTORC1 downstream targets like S6K and 4E-BP1, providing a direct measure of mTORC1 inhibition.[6]
-
Cell cycle analysis: Flow cytometry can be used to determine the effect of this compound on cell cycle distribution.[6]
-
Apoptosis assays: Assays that measure markers of programmed cell death, such as caspase activation or Annexin V staining, can indicate whether the drug is inducing apoptosis.[10]
Troubleshooting Guide
This guide addresses common issues encountered during in vitro experiments with this compound.
| Issue | Possible Cause | Recommended Solution |
| High variability in cell viability assay results. | Inconsistent cell seeding density. | Ensure a uniform single-cell suspension before seeding. Optimize seeding density for the specific cell line and assay duration to avoid overgrowth or sparse cultures. |
| Solvent effects (e.g., DMSO). | Keep the final solvent concentration consistent across all wells and as low as possible (typically <0.5%). Include a vehicle-only control. | |
| No significant inhibition of cell proliferation observed. | Cell line is resistant to this compound. | Confirm the resistance by testing a known sensitive cell line in parallel. Investigate the genetic background of the resistant cell line (e.g., PTEN status, PI3K/AKT pathway activation). |
| Incorrect drug concentration or degradation. | Prepare fresh drug dilutions for each experiment from a validated stock solution. Confirm the concentration range is appropriate for the cell line being tested. | |
| Phosphorylation of S6 or 4E-BP1 is not reduced after treatment. | Insufficient drug concentration or incubation time. | Perform a dose-response and time-course experiment to determine the optimal conditions for inhibiting mTOR signaling in your cell line. |
| Technical issues with Western blotting. | Ensure proper protein extraction, quantification, and loading. Use validated antibodies and appropriate controls. | |
| Unexpected increase in AKT phosphorylation after treatment. | Activation of a feedback loop. | This is a known feedback mechanism in response to mTORC1 inhibition.[6] Consider combining this compound with a PI3K or AKT inhibitor to overcome this.[5] |
Quantitative Data Summary
The following tables summarize the in vitro efficacy of this compound across a panel of cancer cell lines as reported in the literature.
Table 1: this compound Antiproliferative Activity in Sarcoma Cell Lines
| Cell Line | Cancer Type | EC50 (nmol/L) |
| SK-LMS-1 | Leiomyosarcoma | 0.1 - 1 |
| HT-1080 | Fibrosarcoma | ~0.2 |
EC50 values represent the concentration of this compound that causes a 50% reduction in cell proliferation. Data compiled from multiple sources.[2][6]
Table 2: this compound Antiproliferative Activity in Endometrial Cancer Cell Lines
| Cell Line | EC50 (nmol/L) |
| AN3-CA | 0.1 - 1 |
| HEC-1-A | 0.1 - 1 |
| ISHIKAWA | 0.1 - 1 |
| KLE | 0.1 - 1 |
| MFE-280 | 0.1 - 1 |
| RL95-2 | 0.1 - 1 |
EC50 values represent the concentration of this compound that causes a 50% reduction in cell proliferation. Data from[2].
Table 3: this compound Growth Inhibition in Non-Small Cell Lung Cancer (NSCLC) Cell Lines
| Cell Line | IC30 (nM) |
| A549 | 2.45 - 8.83 |
| H1703 | 2.45 - 8.83 |
| H157 | >20 |
IC30 values represent the concentration of this compound that causes a 30% reduction in cell growth. Data from[6].
Experimental Protocols
1. Cell Proliferation Assay (Sulforhodamine B - SRB)
This protocol is adapted from standard methodologies for assessing cell density based on the measurement of cellular protein content.
Materials:
-
96-well plates
-
This compound stock solution (in DMSO)
-
Cell culture medium
-
Trichloroacetic acid (TCA), cold
-
Sulforhodamine B (SRB) solution
-
Tris-base solution
Procedure:
-
Seed cells in 96-well plates at a predetermined optimal density and allow them to attach overnight.[11]
-
Prepare serial dilutions of this compound in cell culture medium.
-
Remove the medium from the cells and add the this compound dilutions. Include a vehicle-only control.
-
Incubate the plates for the desired period (e.g., 72-120 hours).[6]
-
Fix the cells by gently adding cold TCA to each well and incubate for 1 hour at 4°C.
-
Wash the plates five times with water and allow them to air dry.
-
Stain the cells with SRB solution for 30 minutes at room temperature.
-
Wash the plates four times with 1% acetic acid to remove unbound dye and allow them to air dry.
-
Solubilize the bound dye with Tris-base solution.
-
Read the absorbance on a plate reader at 510 nm.
2. Western Blotting for mTOR Pathway Analysis
This protocol outlines the steps to assess the phosphorylation status of mTORC1 downstream targets.
Materials:
-
6-well plates
-
This compound stock solution (in DMSO)
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-S6, anti-total-S6, anti-phospho-4E-BP1, anti-total-4E-BP1, anti-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with the desired concentrations of this compound for the appropriate duration (e.g., 2 hours).[6]
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Clarify the lysates by centrifugation and determine the protein concentration of the supernatants.
-
Denature the protein samples by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.[6]
-
Wash the membrane again with TBST.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.[6]
Visualizations
Caption: The mTOR Signaling Pathway and the inhibitory action of this compound.
Caption: A typical experimental workflow for assessing this compound efficacy.
Caption: A troubleshooting decision tree for this compound experiments.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Antitumor activity of this compound and potential cell-cycle determinants of sensitivity in sarcoma and endometrial cancer models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. rapamycin.us [rapamycin.us]
- 5. Clinical research progress of this compound (AP23573, MK8668) over the past decade: a systemic review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. Response to mTOR inhibition: activity of eIF4E predicts sensitivity in cell lines and acquired changes in eIF4E regulation in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mechanisms of mTOR inhibitor resistance in cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Mechanisms of mTOR inhibitor resistance in cancer therapy - ProQuest [proquest.com]
- 10. aacrjournals.org [aacrjournals.org]
- 11. bitesizebio.com [bitesizebio.com]
Validation & Comparative
Ridaforolimus and Everolimus: A Preclinical Efficacy Showdown in Renal Cancer
In the landscape of targeted therapies for renal cell carcinoma (RCC), the mTOR inhibitors ridaforolimus and everolimus have emerged as key players. Both drugs exert their anticancer effects by targeting the mammalian target of rapamycin (mTOR), a central regulator of cell growth, proliferation, and survival. While clinical trials have established the roles of these agents in the management of advanced RCC, a detailed head-to-head comparison of their preclinical efficacy provides valuable insights for researchers, scientists, and drug development professionals. This guide synthesizes available preclinical data to offer an objective comparison of the performance of this compound and everolimus in renal cancer models.
In Vitro Potency: A Look at Cellular Inhibition
The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency in vitro. While direct comparative studies are limited, available data allows for an indirect assessment of the two drugs' activity against renal cancer cell lines.
Table 1: In Vitro Efficacy of this compound and Everolimus in Renal Cancer Cell Lines
| Drug | Cell Line | Assay | IC50 | Citation |
| This compound | - | mTOR Inhibition (cell-free) | 0.2 nM | [1] |
| Everolimus | Caki-2 | Growth Inhibition (72h) | >10 µM | [2] |
| Everolimus | 786-O | Growth Inhibition (72h) | >10 µM | [2] |
| Everolimus | ACHN | Survival Inhibition | ≤0.1 µM | [3] |
| Everolimus | 769-P | Survival Inhibition | ≤0.1 µM | [3] |
| Everolimus | 786-O | Survival Inhibition | ≤0.1 µM | [3] |
| Everolimus | Caki-2 | Survival Inhibition | ≤0.1 µM | [3] |
In Vivo Efficacy: Tumor Growth Inhibition in Xenograft Models
Animal models, particularly xenografts where human cancer cells are implanted into immunodeficient mice, provide a crucial platform for evaluating the in vivo efficacy of anticancer agents.
Table 2: In Vivo Efficacy of this compound and Everolimus in Renal Cancer Xenograft Models
| Drug | Xenograft Model | Dosing Regimen | Tumor Growth Inhibition | Citation |
| This compound | General human tumor xenografts | 1-10 mg/kg (intraperitoneal) | Dose-dependent tumor growth reduction | [1] |
| Everolimus | Caki-1 | 1 mg/kg/day | Significant inhibition of tumor growth | [4] |
| Everolimus | 786-O | 1 mg/kg/day | Significant inhibition of tumor growth | [4] |
| Everolimus | Sunitinib-refractory CAKI-1 | 5, 10, 20 mg/kg/day | Significant decrease in tumor volume at all doses (P < 0.001) | [5] |
Note: Specific quantitative data on the percentage of tumor growth inhibition for this compound in renal cancer xenograft models is not detailed in the available literature.
Mechanism of Action: Targeting the mTOR Signaling Pathway
Both this compound and everolimus are rapamycin analogs that function as mTOR inhibitors. They form a complex with the intracellular protein FKBP12, and this complex then binds to and allosterically inhibits mTOR Complex 1 (mTORC1).[1][3] This inhibition disrupts downstream signaling pathways crucial for cell growth and proliferation.
Caption: The mTOR signaling pathway and points of inhibition by this compound and everolimus.
Experimental Protocols
To ensure the reproducibility and critical evaluation of the cited data, detailed experimental methodologies are essential.
In Vitro Cell Proliferation/Survival Assays
-
Cell Lines: Human renal cell carcinoma cell lines such as Caki-2, 786-O, ACHN, and 769-P are commonly used.[2][3]
-
Culture Conditions: Cells are maintained in appropriate growth medium (e.g., RPMI-1640 or DMEM) supplemented with fetal bovine serum and antibiotics, and incubated at 37°C in a humidified atmosphere with 5% CO2.
-
Drug Treatment: Cells are seeded in 96-well plates and allowed to adhere overnight. They are then treated with a range of concentrations of this compound or everolimus for a specified duration (e.g., 72 hours).
-
Viability/Proliferation Assessment: Cell viability or proliferation is measured using assays such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or WST-1. The absorbance is read using a microplate reader, and the IC50 values are calculated from dose-response curves.
Caption: A typical experimental workflow for determining the IC50 of mTOR inhibitors in vitro.
In Vivo Xenograft Studies
-
Animal Models: Immunodeficient mice (e.g., BALB/c nude or NOD/SCID) are used to prevent rejection of human tumor xenografts.[6]
-
Tumor Implantation: Human RCC cell lines (e.g., Caki-1, 786-O) are cultured, harvested, and suspended in a suitable medium (e.g., Matrigel). A specific number of cells (e.g., 5 x 10^6) are then subcutaneously injected into the flank of each mouse.[6]
-
Drug Administration: Once tumors reach a palpable size (e.g., 100-200 mm³), mice are randomized into control and treatment groups. This compound or everolimus is administered orally or via intraperitoneal injection at specified doses and schedules.
-
Tumor Growth Measurement: Tumor volume is measured regularly (e.g., twice a week) using calipers, and calculated using the formula: (Length x Width²) / 2.
-
Efficacy Evaluation: The antitumor efficacy is determined by comparing the tumor growth in the treated groups to the control group. Pharmacodynamic markers of mTOR inhibition (e.g., phosphorylation of S6K1 and 4E-BP1) can also be assessed in tumor tissues at the end of the study.[7]
Summary and Conclusion
Both this compound and everolimus demonstrate potent preclinical activity against renal cancer models through the inhibition of the mTOR signaling pathway. This compound exhibits a very low IC50 for mTOR inhibition in a cell-free assay, indicating high biochemical potency. Everolimus has shown significant in vivo efficacy in multiple renal cancer xenograft models, leading to tumor growth inhibition.
A direct and comprehensive comparison of the preclinical efficacy of these two drugs is hampered by the lack of head-to-head studies and publicly available, detailed quantitative data for this compound in specific renal cancer models. The available data suggests that both are active agents against renal cancer in preclinical settings. Further studies with direct comparisons in standardized preclinical models would be invaluable to delineate the nuanced differences in their efficacy profiles and to better inform clinical development and therapeutic strategies in renal cell carcinoma.
References
- 1. Clinical research progress of this compound (AP23573, MK8668) over the past decade: a systemic review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Clinical research progress of this compound (AP23573, MK8668) over the past decade: a systemic review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Analysis of the pharmacodynamic activity of the mTOR inhibitor this compound (AP23573, MK-8669) in a phase 1 clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. BioRender App [app.biorender.com]
- 5. This compound - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Xenograft tumor mouse model [bio-protocol.org]
- 7. Everolimus – a new approach in the treatment of renal cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
Ridaforolimus and Sirolimus: A Comparative Analysis of mTORC1 Inhibition Potency
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the potency of ridaforolimus and sirolimus in inhibiting the mammalian target of rapamycin complex 1 (mTORC1). The information presented is supported by experimental data to aid in research and drug development decisions.
Executive Summary
This compound and sirolimus are both potent allosteric inhibitors of mTORC1, a crucial regulator of cell growth, proliferation, and metabolism. Both compounds exert their inhibitory effects by first forming a complex with the intracellular protein FKBP12 (FK506-binding protein 12). This drug-protein complex then binds to the FKBP12-rapamycin-binding (FRB) domain of mTOR, leading to the inhibition of mTORC1 signaling.
Quantitative Data on mTORC1 Inhibition
The following table summarizes the half-maximal inhibitory concentration (IC50) values for this compound and sirolimus in inhibiting mTORC1, as determined by the phosphorylation of its downstream effector, S6 ribosomal protein.
| Compound | Cell Line | IC50 (nM) | Reference |
| This compound | HT-1080 (Fibrosarcoma) | 0.2 | [3] |
| Sirolimus (Rapamycin) | HEK293 (Human Embryonic Kidney) | ~0.1 - 0.5 | [4] |
Note: IC50 values can vary depending on the cell line, experimental conditions, and the specific endpoint measured. The data presented here is for comparative purposes and is derived from different studies.
Mechanism of Action and Signaling Pathway
This compound and sirolimus share a common mechanism of action to inhibit mTORC1. The process begins with the diffusion of the drug across the cell membrane and its subsequent binding to the immunophilin FKBP12. This binding event induces a conformational change in FKBP12, creating a high-affinity binding surface for the FRB domain of mTOR. The resulting ternary complex of Drug-FKBP12-mTOR effectively blocks the function of mTORC1, preventing the phosphorylation of its downstream targets, including S6 kinase (S6K) and 4E-binding protein 1 (4E-BP1). The inhibition of these downstream effectors leads to a reduction in protein synthesis and cell cycle arrest at the G1 phase.[5][6]
Figure 1. Mechanism of mTORC1 inhibition by this compound and sirolimus.
Experimental Protocols
The potency of mTORC1 inhibitors is typically assessed by measuring the phosphorylation status of downstream targets like S6K and 4E-BP1. A common and reliable method for this is Western blotting.
Experimental Workflow for Assessing mTORC1 Inhibition
Figure 2. Western blot workflow for mTORC1 inhibition.
Detailed Protocol: Western Blot for Phospho-S6K and Phospho-4E-BP1
This protocol provides a general framework for assessing mTORC1 inhibition by this compound and sirolimus in a selected cancer cell line (e.g., HT-1080).
1. Cell Culture and Treatment:
-
Seed HT-1080 cells in 6-well plates at a density that allows them to reach 70-80% confluency on the day of treatment.
-
Prepare serial dilutions of this compound and sirolimus in complete growth medium. A typical concentration range would be from 0.01 nM to 100 nM.
-
Replace the medium in the wells with the medium containing the respective drug concentrations. Include a vehicle control (e.g., DMSO).
-
Incubate the cells for a predetermined time, typically 2 to 24 hours, at 37°C in a humidified incubator with 5% CO2.
2. Cell Lysis:
-
Aspirate the medium and wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Add 100-200 µL of ice-cold lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors to each well.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.
-
Transfer the supernatant (protein extract) to a new tube.
3. Protein Quantification:
-
Determine the protein concentration of each lysate using a standard protein assay, such as the bicinchoninic acid (BCA) assay, following the manufacturer's instructions.
4. SDS-PAGE:
-
Normalize the protein concentrations of all samples with lysis buffer.
-
Add Laemmli sample buffer to the lysates and boil at 95-100°C for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) per lane onto a polyacrylamide gel (e.g., 4-12% Bis-Tris).
-
Run the gel according to the manufacturer's recommendations until the dye front reaches the bottom.
5. Western Blotting:
-
Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane using a wet or semi-dry transfer system.
6. Immunodetection:
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat dry milk or bovine serum albumin in Tris-buffered saline with 0.1% Tween 20 - TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies specific for phospho-S6K (e.g., Thr389), phospho-4E-BP1 (e.g., Thr37/46), total S6K, total 4E-BP1, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C with gentle agitation. Antibody dilutions should be as per the manufacturer's recommendations.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times for 10 minutes each with TBST.
7. Signal Detection and Analysis:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities using densitometry software.
-
Normalize the phospho-protein signals to the corresponding total protein signals and the loading control.
8. IC50 Determination:
-
Plot the normalized phospho-protein levels against the logarithm of the drug concentration.
-
Fit the data to a four-parameter logistic curve to determine the IC50 value.
Conclusion
Both this compound and sirolimus are highly potent inhibitors of mTORC1, operating through a well-defined mechanism of action. The available data suggests they have comparable potencies in the low nanomolar range. This compound was developed as a non-prodrug analog of sirolimus with potentially improved pharmaceutical properties.[2] The choice between these two compounds for research or therapeutic development may depend on specific experimental contexts, desired pharmacokinetic profiles, and other factors beyond just the in vitro potency for mTORC1 inhibition. The provided experimental protocols offer a robust framework for the direct comparison of these and other mTORC1 inhibitors in a laboratory setting.
References
- 1. Differentiating the mTOR inhibitors everolimus and sirolimus in the treatment of tuberous sclerosis complex - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Clinical research progress of this compound (AP23573, MK8668) over the past decade: a systemic review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. Phase I study of the mTOR inhibitor this compound and the HDAC inhibitor vorinostat in advanced renal cell carcinoma and other solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. clinicalpub.com [clinicalpub.com]
- 6. Inhibitors of mTOR - PMC [pmc.ncbi.nlm.nih.gov]
Validating Ridaforolimus Target Engagement: A Comparative Guide to p-S6 and p-4E-BP1 Biomarkers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Ridaforolimus's performance in engaging its molecular target, the mammalian target of rapamycin (mTOR), through the analysis of downstream biomarkers, phosphorylated ribosomal protein S6 (p-S6) and phosphorylated eukaryotic translation initiation factor 4E-binding protein 1 (p-4E-BP1). We present supporting experimental data, detailed methodologies for key assays, and a comparative overview with other mTOR inhibitors.
Introduction to this compound and mTOR Signaling
This compound (formerly deforolimus) is a non-prodrug analog of rapamycin that selectively inhibits the mTOR kinase, a critical regulator of cell growth, proliferation, and survival.[1] this compound, by binding to FKBP12, allosterically inhibits mTOR complex 1 (mTORC1), a key component of the PI3K/AKT/mTOR signaling pathway.[2] Dysregulation of this pathway is a common feature in many cancers, making mTOR an attractive therapeutic target.[3]
The inhibition of mTORC1 by this compound leads to a decrease in the phosphorylation of its downstream effectors, including the ribosomal protein S6 kinase (S6K) and the eukaryotic translation initiation factor 4E-binding protein 1 (4E-BP1).[2] The dephosphorylation of these proteins results in the suppression of protein synthesis and cell cycle progression.[1] Consequently, the levels of phosphorylated S6 (p-S6), a substrate of S6K, and phosphorylated 4E-BP1 (p-4E-BP1) serve as robust pharmacodynamic biomarkers for assessing the target engagement and biological activity of this compound.[2][4]
Data Presentation: this compound-Mediated Inhibition of p-S6 and p-4E-BP1
The following tables summarize the quantitative data from preclinical and clinical studies demonstrating the dose-dependent inhibition of p-S6 and p-4E-BP1 by this compound.
Table 1: Preclinical Efficacy of this compound in Tumor Xenograft Models
| Model System | Drug Dose | Biomarker Measured | % Inhibition | Reference |
| AN3-CA Endometrial Xenograft | 1 mg/kg | p-4E-BP1, p-S6 | Strong Reduction | [5] |
| AN3-CA Endometrial Xenograft | 10 mg/kg | p-4E-BP1, p-S6 | Strong Reduction | [5] |
| HT-1080 Fibrosarcoma Cells | 0.2 nM (IC50) | p-S6 | 50% | [6] |
| HT-1080 Fibrosarcoma Cells | 5.6 nM (IC50) | p-4E-BP1 | 50% | [6] |
Table 2: Pharmacodynamic Effects of this compound in Clinical Trials
| Patient Population | Dosing Regimen | Tissue Sample | Biomarker Measured | % Inhibition / Effect | Reference |
| Advanced Solid Tumors | IV, daily for 5 days every 2 weeks | PBMCs | p-4E-BP1 | Median inhibition of 96% within 1 hour of the first dose.[4] | [4] |
| Advanced Solid Tumors | IV, daily for 5 days every 2 weeks | Skin | p-S6 | Evidence of mTOR inhibition at all dose levels.[4] | [4] |
| Advanced Solid Tumors | IV, daily for 5 days every 2 weeks | Tumor | p-S6 | Inhibition of mTOR detected in 1 of 3 patients analyzed.[4] | [4] |
| Metastatic Sarcoma | 40 mg orally, 5 days/week | Not Specified | Not Specified | Delayed tumor progression.[7] | [7] |
Comparison with Alternative mTOR Inhibitors
This compound belongs to the class of rapalogs, which also includes everolimus and temsirolimus. All three drugs share a similar mechanism of action by targeting mTORC1 and utilize p-S6 and p-4E-BP1 as key pharmacodynamic biomarkers.[8] While direct head-to-head clinical trials with a primary endpoint of biomarker modulation are limited, some comparative insights can be drawn.
In vitro studies have shown that the effects of this compound on S6 and 4E-BP1 phosphorylation are similar to those of rapamycin. A study comparing toxicities reported that patients receiving this compound experienced a higher frequency of grade 3-4 mTOR inhibitor-associated stomatitis compared to those receiving temsirolimus and everolimus, which may be related to differences in dosing schedules and routes of administration.[2] The choice of an mTOR inhibitor for a specific clinical application may therefore depend on its pharmacokinetic profile, tolerability, and the specific tumor type being treated.
Table 3: Comparison of this compound with Other mTOR Inhibitors
| Feature | This compound | Everolimus | Temsirolimus |
| Drug Class | Rapalog | Rapalog | Rapalog |
| Primary Target | mTORC1 | mTORC1 | mTORC1 |
| Biomarkers | p-S6, p-4E-BP1 | p-S6, p-4E-BP1 | p-S6, p-4E-BP1 |
| Reported Clinical Data | Demonstrated inhibition of p-4E-BP1 and p-S6 in PBMCs, skin, and tumors.[4] | Demonstrated inhibition of p-S6 in various tissues.[8] | Demonstrated inhibition of p-S6 in various tissues. |
| Comparative Notes | Higher incidence of stomatitis reported in some studies compared to others.[2] | Established efficacy in various cancers. | Established efficacy in various cancers. |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below. These protocols are intended as a guide and may require optimization for specific experimental conditions.
Western Blotting for p-4E-BP1 and Total 4E-BP1
This protocol is adapted from standard molecular biology techniques and information from antibody datasheets.[9][10]
a. Sample Preparation (Cell Lysates):
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes, with vortexing every 10 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant and determine protein concentration using a BCA assay.
b. SDS-PAGE and Protein Transfer:
-
Mix cell lysates with Laemmli sample buffer and heat at 95°C for 5 minutes.
-
Load equal amounts of protein (20-30 µg) onto a 12% SDS-polyacrylamide gel.
-
Perform electrophoresis until the dye front reaches the bottom of the gel.
-
Transfer proteins to a PVDF membrane.
c. Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibody against p-4E-BP1 (e.g., Cell Signaling Technology #2855) or total 4E-BP1 (e.g., Cell Signaling Technology #9644) diluted in blocking buffer overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image using a chemiluminescence detection system.
-
Quantify band intensities using densitometry software and normalize p-4E-BP1 levels to total 4E-BP1 or a loading control like GAPDH.
Immunohistochemistry (IHC) for p-S6
This protocol is a general guideline for IHC staining of formalin-fixed, paraffin-embedded (FFPE) tissue sections.
a. Deparaffinization and Rehydration:
-
Immerse slides in xylene (2 x 5 minutes).
-
Rehydrate through a graded series of ethanol (100%, 95%, 70%, 50%; 3 minutes each).
-
Rinse with distilled water.
b. Antigen Retrieval:
-
Immerse slides in a citrate-based antigen retrieval solution (pH 6.0).
-
Heat in a pressure cooker or water bath at 95-100°C for 20-30 minutes.
-
Allow slides to cool to room temperature.
c. Staining:
-
Wash slides with PBS.
-
Quench endogenous peroxidase activity with 3% hydrogen peroxide for 10 minutes.
-
Wash with PBS.
-
Block non-specific binding with a blocking serum for 30 minutes.
-
Incubate with primary antibody against p-S6 (e.g., Cell Signaling Technology #2211) overnight at 4°C.
-
Wash with PBS.
-
Incubate with a biotinylated secondary antibody for 30 minutes.
-
Wash with PBS.
-
Incubate with streptavidin-HRP for 30 minutes.
-
Wash with PBS.
-
Develop the signal with a DAB substrate.
-
Counterstain with hematoxylin.
-
Dehydrate, clear, and mount the slides.
d. Scoring: Staining intensity and the percentage of positive tumor cells can be scored semi-quantitatively. For example, an H-score can be calculated by summing the products of the staining intensity (0=negative, 1=weak, 2=moderate, 3=strong) and the percentage of cells at each intensity level.
Enzyme-Linked Immunosorbent Assay (ELISA) for p-S6
This protocol is based on commercially available ELISA kits for the quantitative measurement of p-S6.
-
Prepare cell lysates as described for Western blotting, ensuring compatibility with the ELISA kit buffer system.
-
Add standards and samples to the wells of the p-S6 antibody-coated microplate.
-
Incubate for the time specified in the kit protocol (typically 2-3 hours at room temperature or overnight at 4°C).
-
Wash the wells multiple times with the provided wash buffer.
-
Add the detection antibody and incubate.
-
Wash the wells.
-
Add the HRP-conjugated secondary antibody or streptavidin-HRP and incubate.
-
Wash the wells.
-
Add the TMB substrate and incubate until color develops.
-
Stop the reaction with the stop solution.
-
Read the absorbance at 450 nm using a microplate reader.
-
Calculate the concentration of p-S6 in the samples by interpolating from the standard curve.
Mandatory Visualizations
Signaling Pathway
Caption: The mTOR signaling pathway and the point of inhibition by this compound.
Experimental Workflow
Caption: A generalized workflow for validating this compound target engagement.
Logical Relationship
References
- 1. taylorandfrancis.com [taylorandfrancis.com]
- 2. Clinical research progress of this compound (AP23573, MK8668) over the past decade: a systemic review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mTOR inhibitors - Wikipedia [en.wikipedia.org]
- 4. Analysis of the pharmacodynamic activity of the mTOR inhibitor this compound (AP23573, MK-8669) in a phase 1 clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. selleckchem.com [selleckchem.com]
- 7. Results of an international randomized phase III trial of the mammalian target of rapamycin inhibitor this compound versus placebo to control metastatic sarcomas in patients after benefit from prior chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Biomarker Development for the Clinical Activity of the mTOR Inhibitor Everolimus (RAD001): Processes, Limitations, and Further Proposals - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Phospho-4E-BP1 (Thr37/46) (236B4) Rabbit mAb | Cell Signaling Technology [cellsignal.com]
- 10. Phospho-4E-BP1 (Thr37/46) Antibody | Cell Signaling Technology [cellsignal.com]
A Head-to-Head Battle of mTOR Inhibitors: Ridaforolimus vs. Temsirolimus Side Effect Profiles
For researchers, scientists, and drug development professionals, a comprehensive understanding of the side effect profiles of targeted therapies is paramount. This guide provides a detailed comparative analysis of two prominent mTOR inhibitors, ridaforolimus and temsirolimus, focusing on their adverse event profiles as documented in key clinical trials. The information is presented to facilitate an objective evaluation of their relative toxicities.
This compound and temsirolimus are both derivatives of sirolimus (rapamycin) and exert their anticancer effects by inhibiting the mammalian target of rapamycin (mTOR), a crucial kinase in the PI3K/Akt signaling pathway that governs cell growth, proliferation, and survival.[1][2] While they share a common mechanism of action, nuances in their clinical application and resulting side effect profiles warrant a closer examination. This guide synthesizes data from major clinical trials, including the SUCCEED trial for this compound in sarcoma and the ARCC trial for temsirolimus in renal cell carcinoma, to offer a quantitative and qualitative comparison.
Quantitative Comparison of Adverse Events
The following table summarizes the incidence of common adverse events observed in pivotal clinical trials for this compound and temsirolimus. Data for this compound is primarily drawn from the SUCCEED trial in patients with metastatic soft tissue or bone sarcomas, while data for temsirolimus is from the ARCC trial in patients with advanced renal cell carcinoma.[3][4] It is important to note that direct comparison of incidence rates should be interpreted with caution due to differences in patient populations, tumor types, and trial designs.
| Adverse Event | This compound (SUCCEED Trial)[5] | Temsirolimus (ARCC Trial)[4][6] |
| Any Grade (%) | ||
| Stomatitis/Mucositis | 52[7] | 41[4] |
| Rash | High[3][5] | 47[4] |
| Fatigue/Asthenia | High[3][5] | 51[4] |
| Diarrhea | High[8] | 27[9] |
| Nausea | Lower[10] | 37[4] |
| Anorexia | Lower[11] | 32[12] |
| Infections | High[3][5] | 27[9] |
| Thrombocytopenia | High[3][5] | 40 (laboratory abnormality)[12] |
| Anemia | High[2] | 94 (laboratory abnormality)[12] |
| Hyperglycemia | High[3][5] | 89 (laboratory abnormality)[12] |
| Hypertriglyceridemia | High | 83 (laboratory abnormality)[12] |
| Non-infectious Pneumonitis | High[5] | Drug-related pneumonitis detected[13] |
| Grade 3/4 (%) | ||
| Stomatitis/Mucositis | 12 | Not specified in top-line data |
| Rash | Lower[14] | 5[4] |
| Fatigue/Asthenia | Lower[14] | 11[4] |
| Diarrhea | High | Not specified in top-line data |
| Thrombocytopenia | High[3][5] | Not specified in top-line data |
| Anemia | High[15] | 20 (laboratory abnormality)[4] |
| Hyperglycemia | 13 | 16 (laboratory abnormality)[4] |
| Hypertriglyceridemia | High[16] | 44 (laboratory abnormality)[4] |
| Non-infectious Pneumonitis | Not specified in top-line data | 2 with ≥grade 3[13] |
Experimental Protocols
The assessment of adverse events in the clinical trials for both this compound and temsirolimus adhered to standardized methodologies to ensure consistency and comparability of data.
Key Methodologies:
-
Adverse Event Grading: The severity of adverse events in the SUCCEED and ARCC trials was graded according to the National Cancer Institute Common Terminology Criteria for Adverse Events (NCI CTCAE).[2][17] This standardized system categorizes adverse events on a scale from 1 (mild) to 5 (death related to adverse event), providing a uniform framework for toxicity assessment.
-
Monitoring and Reporting: Patients in these trials underwent regular monitoring, including physical examinations, laboratory tests (complete blood count, chemistry panels), and imaging studies. Adverse events were systematically recorded by investigators at each study visit.
-
Specific Adverse Event Assessment:
-
Stomatitis/Mucositis: Oral adverse events were typically assessed through visual inspection of the oral cavity and patient-reported symptoms. The grading would consider the extent of erythema, ulceration, and the impact on oral intake.[18]
-
Rash: Cutaneous toxicities were evaluated based on the percentage of body surface area affected, the presence of symptoms like pruritus, and the impact on daily activities.
-
Non-infectious Pneumonitis: Diagnosis of drug-related interstitial lung disease involved a combination of clinical symptoms (e.g., dyspnea, cough), radiographic findings on high-resolution computed tomography (HRCT), and the exclusion of other causes such as infection.[19][20]
-
Metabolic Abnormalities: Hyperglycemia and hyperlipidemia were monitored through regular blood tests. The grading would be based on the degree of elevation of blood glucose and lipid levels.
-
Hematologic Toxicities: Anemia, thrombocytopenia, and other hematologic abnormalities were monitored through routine complete blood counts.
-
Signaling Pathways and Experimental Workflows
To visualize the biological context and the clinical trial process, the following diagrams are provided.
Caption: Simplified mTORC1 signaling pathway inhibited by this compound and temsirolimus.
Caption: Generalized workflow of a phase III clinical trial for an mTOR inhibitor.
Discussion of Side Effect Profiles
Both this compound and temsirolimus exhibit a class-specific toxicity profile characteristic of mTOR inhibitors. The most frequently reported adverse events for both drugs include stomatitis, rash, fatigue, and metabolic abnormalities such as hyperglycemia and hyperlipidemia.[3][4]
Stomatitis appears to be a particularly prominent and potentially dose-limiting toxicity for both agents, with some evidence suggesting a higher incidence of all-grade stomatitis with this compound.[7] The management of mTOR inhibitor-associated stomatitis (mIAS) is a critical aspect of patient care and may involve topical corticosteroids and diligent oral hygiene.[18]
Metabolic disturbances , including hyperglycemia and hypertriglyceridemia, are also common and require regular monitoring and potential intervention with lipid-lowering agents or insulin.[12]
Non-infectious pneumonitis is a serious, albeit less common, adverse event associated with mTOR inhibitors.[13] Patients should be monitored for respiratory symptoms, and drug discontinuation may be necessary in severe cases.
Hematologic toxicities such as anemia and thrombocytopenia are also observed with both drugs.
It is noteworthy that in the SUCCEED trial, grade ≥ 3 adverse events were more common with this compound compared to placebo (64.1% vs 25.6%).[21] Similarly, in the ARCC trial, temsirolimus was associated with a range of grade 3/4 laboratory abnormalities.[4]
Conclusion
This compound and temsirolimus, as potent mTOR inhibitors, represent valuable therapeutic options in oncology. However, their use is associated with a distinct and manageable spectrum of side effects. This comparative guide highlights the similarities and potential differences in their adverse event profiles based on key clinical trial data. Stomatitis, metabolic abnormalities, and rash are prominent toxicities for both agents that demand proactive monitoring and management. For drug development professionals, a thorough understanding of these toxicity profiles is essential for the design of future clinical trials, the development of supportive care strategies, and the optimization of therapeutic indices for this important class of anticancer agents. Further head-to-head comparative trials would be invaluable in providing a more definitive assessment of the relative safety of these two mTOR inhibitors.
References
- 1. Targeting tumorigenesis: development and use of mTOR inhibitors in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Clinical research progress of this compound (AP23573, MK8668) over the past decade: a systemic review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Results of an international randomized phase III trial of the mammalian target of rapamycin inhibitor this compound versus placebo to control metastatic sarcomas in patients after benefit from prior chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. FDA Approval Summary: Temsirolimus as Treatment for Advanced Renal Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. firstwordpharma.com [firstwordpharma.com]
- 6. Clinical experience with temsirolimus in the treatment of advanced renal cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ascopubs.org [ascopubs.org]
- 8. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 9. Treatment-Associated Adverse Event Management in the Advanced Renal Cell Carcinoma Patient Treated with Targeted Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Pfizer Reports Results From Phase 3 Study Of Torisel (temsirolimus) In Combination With Bevacizumab In Advanced Renal Cell Carcinoma (RCC) | Pfizer [pfizer.com]
- 13. [Adverse events associated with temsirolimus for patients with metastatic renal cell carcinoma] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. blogs.the-hospitalist.org [blogs.the-hospitalist.org]
- 15. Randomized Phase II Trial of this compound in Advanced Endometrial Carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. ascopubs.org [ascopubs.org]
- 17. Management of mTOR inhibitors oral mucositis: current state of knowledge | Journal of Oral Medicine and Oral Surgery [jomos.org]
- 18. Managing stomatitis in patients treated with Mammalian target of rapamycin inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. A case of delayed exacerbation of interstitial lung disease after discontinuation of temsirolimus - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Diagnosis and management of interstitial lung disease - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Research Portal [iro.uiowa.edu]
Predicting Ridaforolimus Response in Endometrial Cancer: A Comparative Guide to Biomarker Discovery
For Researchers, Scientists, and Drug Development Professionals
The mammalian target of rapamycin (mTOR) pathway is a critical regulator of cell growth and proliferation, and its dysregulation is a frequent event in endometrial cancer. This has led to the development of mTOR inhibitors, such as Ridaforolimus, as potential therapeutic agents. However, patient response to these inhibitors is variable, highlighting the urgent need for predictive biomarkers to guide patient selection and optimize treatment strategies. This guide provides a comparative overview of biomarker discovery for predicting this compound response in endometrial cancer, with a focus on experimental data and methodologies.
Performance of this compound and Alternative mTOR Inhibitors
The efficacy of mTOR inhibitors in endometrial cancer has been evaluated in several clinical trials. While direct head-to-head trials are limited, data from single-arm and comparative studies provide insights into their relative performance.
| Drug | Trial Phase | Patient Population | Dosing Regimen | Clinical Benefit Rate (CBR) / Objective Response Rate (ORR) | Progression-Free Survival (PFS) | Reference |
| This compound | Phase 2 | Recurrent or metastatic endometrial cancer | 40mg orally, 5 consecutive days/week | 8.8% PR, 52.9% SD | Median duration of SD: 6.6 months | [1] |
| Phase 2 | Advanced endometrial cancer | 12.5mg IV, 5 consecutive days every 2 weeks | 29% CBR (11% PR, 18% prolonged SD) | 18% at 6 months | [2] | |
| Phase 2 (Randomized) | Advanced endometrial cancer | Oral this compound vs. progestin or chemotherapy | 35% SD (this compound) vs. 17% SD (comparator) | 3.6 months (this compound) vs. 1.9 months (comparator) | [3] | |
| Everolimus | Phase 2 | Recurrent endometrial carcinoma | - | 21% CBR | - | [4] |
| Temsirolimus | Phase 2 | Recurrent or metastatic endometrial cancer | - | 52% to 83% CBR | - | [4] |
PR: Partial Response, SD: Stable Disease, CBR: Clinical Benefit Rate, IV: Intravenous
Key Predictive Biomarkers for mTOR Inhibitor Response
Several molecular alterations within the PI3K/AKT/mTOR pathway have been investigated as potential predictive biomarkers for response to mTOR inhibitors in endometrial cancer.
| Biomarker | Method of Detection | Association with Response to mTOR Inhibitors | Key Findings and Predictive Value |
| PTEN Loss | Immunohistochemistry (IHC) | Associated with greater sensitivity to this compound in preclinical models.[5] | Loss of PTEN expression, a negative regulator of the PI3K/AKT/mTOR pathway, is a common event in endometrial cancer and may indicate dependence on this pathway for survival. |
| PIK3CA Mutations | DNA Sequencing (e.g., Sanger, NGS) | Preclinical data suggest sensitivity to mTOR inhibitors in cell lines with PIK3CA mutations.[6] | Activating mutations in the catalytic subunit of PI3K (PIK3CA) can lead to constitutive pathway activation. |
| KRAS Mutations | DNA Sequencing (e.g., Sanger, NGS) | May confer resistance to PI3K-directed therapy.[7] | Mutations in the KRAS oncogene can activate parallel signaling pathways (e.g., MAPK), potentially bypassing mTOR inhibition. |
| pS6rp Expression | Immunohistochemistry (IHC) | A downstream marker of mTORC1 activity. Its predictive value is still under investigation, with some studies suggesting a lack of correlation with response.[7] | Phosphorylation of the S6 ribosomal protein (pS6rp) indicates activation of the mTORC1 pathway. |
Experimental Protocols
Immunohistochemistry (IHC) for PTEN and pS6rp
Objective: To detect the protein expression levels of PTEN and phosphorylated S6 ribosomal protein (pS6rp) in formalin-fixed, paraffin-embedded (FFPE) endometrial cancer tissue sections.
Protocol for PTEN IHC:
-
Tissue Preparation: 5µm sections from FFPE tissue blocks are deparaffinized in xylene and rehydrated through a graded series of ethanol.
-
Antigen Retrieval: Heat-induced epitope retrieval is performed by immersing slides in a high-pH antigen retrieval solution (e.g., Tris-EDTA buffer, pH 9.0) and heating in a steamer or water bath at 95-100°C for 20-30 minutes.
-
Blocking: Endogenous peroxidase activity is quenched with 3% hydrogen peroxide for 10 minutes. Non-specific binding is blocked with a protein block solution for 10-20 minutes.
-
Primary Antibody Incubation: Slides are incubated with a primary antibody against PTEN (e.g., clone 6H2.1) at an optimized dilution (e.g., 1:100) for 60 minutes at room temperature or overnight at 4°C.
-
Detection System: A polymer-based detection system is used. The slides are incubated with a secondary antibody conjugated to a horseradish peroxidase (HRP) polymer for 30 minutes.
-
Chromogen: The signal is visualized by incubating with a diaminobenzidine (DAB) solution, resulting in a brown precipitate at the site of the antigen.
-
Counterstaining: Slides are counterstained with hematoxylin to visualize cell nuclei.
-
Dehydration and Mounting: Slides are dehydrated through a graded series of ethanol and xylene and mounted with a permanent mounting medium.
-
Scoring: PTEN expression is evaluated based on the intensity and percentage of stained tumor cells. Loss of expression is typically defined as complete absence of staining in tumor cells, with positive internal controls in stromal or inflammatory cells.
Protocol for pS6rp IHC:
A similar protocol to PTEN IHC is followed, with the primary antibody being specific for phosphorylated S6 ribosomal protein (e.g., anti-phospho-S6 Ribosomal Protein (Ser235/236) antibody). The scoring is based on the intensity of cytoplasmic and/or nuclear staining in tumor cells.
Mutational Analysis of PIK3CA and KRAS
Objective: To identify activating mutations in the hotspot regions of the PIK3CA and KRAS genes from tumor DNA.
Protocol:
-
DNA Extraction: Genomic DNA is extracted from FFPE tumor tissue sections using a commercially available kit. The area of interest is often macro- or micro-dissected to enrich for tumor cells.
-
PCR Amplification: The hotspot exons of PIK3CA (typically exons 9 and 20) and KRAS (typically exons 2 and 3) are amplified using polymerase chain reaction (PCR) with specific primers.
-
Sanger Sequencing:
-
The PCR products are purified to remove unincorporated dNTPs and primers.
-
Sequencing reactions are performed using a BigDye Terminator cycle sequencing kit.
-
The sequencing products are purified and analyzed on a capillary electrophoresis-based genetic analyzer.
-
The resulting sequences are compared to the reference sequences of PIK3CA and KRAS to identify any mutations.
-
-
Next-Generation Sequencing (NGS):
-
A targeted gene panel that includes PIK3CA and KRAS is often used.
-
Libraries are prepared from the extracted DNA, which involves fragmentation, adapter ligation, and amplification.
-
The libraries are sequenced on an NGS platform.
-
Bioinformatic analysis is performed to align the reads to the human genome, call variants, and annotate the identified mutations.
-
Visualizing Key Pathways and Workflows
Caption: mTOR signaling pathway in endometrial cancer.
Caption: Experimental workflow for biomarker discovery.
Caption: Logical relationship for drug comparison.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound as a single agent in advanced endometrial cancer: results of a single-arm, phase 2 trial - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Randomized Phase II Trial of this compound in Advanced Endometrial Carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Phase II Study of Everolimus and Letrozole in Patients With Recurrent Endometrial Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. PI3K pathway dependencies in endometrioid endometrial cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The search continues: Looking for predictive biomarkers for response to mTOR inhibition in endometrial cancer - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of Ridaforolimus: A Procedural Guide for Laboratory Professionals
Ensuring the safe and compliant disposal of investigational drugs like ridaforolimus is a critical component of laboratory safety and environmental responsibility. For researchers, scientists, and drug development professionals, adherence to proper disposal protocols is paramount to protect personnel and the environment from exposure to potent pharmacologically active materials. This guide provides essential, step-by-step information for the proper handling and disposal of this compound waste, aligning with general principles for investigational drug and hazardous waste management.
The disposal of investigational drugs is regulated by guidelines such as the Federal Resource Conservation and Recovery Act (RCRA) in the United States. It is the responsibility of the user to determine if the waste meets the criteria for hazardous waste at the time of disposal.[1]
Categorization and Disposal Procedures for this compound Waste
Proper segregation of waste is the foundational step in ensuring safe disposal. This compound waste can be categorized based on its form and level of contamination. The following table summarizes the recommended disposal pathways for different types of this compound waste.
| Waste Category | Description | Recommended Disposal Procedure |
| Unused/Expired this compound | Pure, unadulterated this compound substance, including expired stock. | Treat as hazardous chemical waste. Dispose of through a licensed environmental management vendor for incineration.[2][3] Do not mix with other waste streams.[4] |
| Grossly Contaminated Items | Items heavily contaminated with this compound, such as vials with visible residue, contaminated gloves, bench protectors, and weighing papers. | Dispose of as hazardous chemical waste in a designated, properly labeled container.[5][6] Incineration is the preferred method of destruction. |
| Trace Contaminated Items | Items with minimal, incidental contact with this compound, such as empty vials and packaging with no visible residue. | While some institutional guidelines may allow for disposal in a specific chemotoxic or biohazard container destined for incineration, it is best practice to consult with your institution's Environmental Health and Safety (EHS) department.[2] |
| Contaminated Sharps | Needles, syringes, and other sharps contaminated with this compound. | Dispose of immediately in a designated, puncture-resistant sharps container for hazardous waste.[6] This container should be clearly labeled as containing hazardous material and sent for incineration. |
| Aqueous Solutions | Liquid waste containing dissolved this compound. | Collect in a sealed, properly labeled hazardous waste container. The container should be compatible with the solvent used. Do not dispose of down the drain.[4] |
Step-by-Step Disposal Protocol for this compound
The following protocol outlines the general steps for the safe disposal of this compound. It is imperative to consult and adhere to your institution's specific policies and local regulations.
-
Hazard Assessment: Before handling, review the Safety Data Sheet (SDS) for this compound to understand its hazards, including its potency and reproductive toxicity.[1][7]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including double gloves, a lab coat, and safety glasses, when handling this compound and its waste.[1]
-
Waste Segregation: At the point of generation, carefully segregate this compound waste from other laboratory waste streams. Use designated, clearly labeled containers for each category of waste as outlined in the table above.
-
Container Management: Ensure all waste containers are in good condition, compatible with the waste they hold, and are kept closed when not in use. Label containers with "Hazardous Waste" and the specific contents (i.e., "this compound Waste").
-
Contact Environmental Health and Safety (EHS): For the final disposal of this compound waste, contact your institution's EHS department. They will provide guidance on packaging, labeling, and will arrange for pickup by a licensed hazardous waste vendor.[2]
-
Documentation: Maintain accurate records of the disposal of all investigational drugs, including this compound. This documentation should be available for inspection by regulatory authorities.[3][8]
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process for the proper disposal of materials potentially contaminated with this compound.
Caption: Decision tree for the segregation and disposal of this compound waste.
By implementing these procedures, laboratories can ensure the safe and compliant disposal of this compound, thereby protecting their personnel and minimizing environmental impact. Always prioritize consulting your institution's specific guidelines and local regulations for handling and disposing of investigational and hazardous materials.
References
- 1. pharmasd.com [pharmasd.com]
- 2. Guidance for Disposal of Drugs Used in Clinical Research | Research | WashU [research.washu.edu]
- 3. medicalcenter.virginia.edu [medicalcenter.virginia.edu]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. stanfordhealthcare.org [stanfordhealthcare.org]
- 6. web.uri.edu [web.uri.edu]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. healthcare.uiowa.edu [healthcare.uiowa.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
